molecular formula C31H32N2O6S B15556587 Cy3B

Cy3B

Número de catálogo: B15556587
Peso molecular: 560.7 g/mol
Clave InChI: KBBYRHUMTYKEFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cy3B is a useful research compound. Its molecular formula is C31H32N2O6S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H32N2O6S

Peso molecular

560.7 g/mol

Nombre IUPAC

2-(5,5,27,27-tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate

InChI

InChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38)

Clave InChI

KBBYRHUMTYKEFZ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

What is Cy3B fluorescent dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cy3B Fluorescent Dye

Introduction

This compound is a bright, orange-emitting fluorescent dye belonging to the cyanine (B1664457) family of synthetic polymethine dyes.[1][2] It is an improved, structurally rigidified version of the more common Cy3 dye.[3][4][5][6][7][8][9] This conformational locking prevents the cis/trans isomerization that can occur in other cyanine dyes, a process that leads to a loss of fluorescence upon excitation.[1][2][10][11] Consequently, this compound exhibits significantly increased fluorescence quantum yield and photostability, making it an exceptionally bright and stable fluorophore for biological research.[1][3][4][5][8][9][10][12] It is highly water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4 to 10).[3][4]

Core Properties: Photophysical and Chemical Data

The superior photophysical properties of this compound make it a preferred choice for demanding fluorescence applications. Key quantitative characteristics are summarized below.

PropertyValueSource(s)
Excitation Maximum (λmax)558 - 560 nm[1][3][4]
Emission Maximum (λem)570 - 572 nm[1][3][4]
Molar Extinction Coefficient120,000 - 130,000 cm⁻¹M⁻¹[1][3][4]
Fluorescence Quantum Yield~0.57 (57%)[13]
Molecular Weight (NHS Ester)657.21 g/mol [3][4]
Recommended Excitation532 nm or 555 nm laser lines[3][4]
Common Paired QuencherBlack Hole Quencher 2 (BHQ-2)[1][2][11]
SolubilityWater, DMSO, DMF[3][4]

Chemistry of Bioconjugation

This compound is available with a variety of reactive groups to enable covalent attachment to biomolecules. The most common form is the N-hydroxysuccinimide (NHS) ester, which is highly effective for labeling primary amines.

  • Amine-Reactive Labeling : The this compound-NHS ester is the most popular choice for labeling primary amines (-NH₂) found in proteins (e.g., on lysine (B10760008) residues) and amine-modified oligonucleotides.[3][4] The reaction is efficient at a slightly alkaline pH (typically 8.0-9.3) and results in a stable amide bond.[14][15]

  • Thiol-Reactive Labeling : Maleimide derivatives are available for labeling molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.

  • Click Chemistry : For highly specific and efficient copper-free conjugation, this compound is also available in forms like Tetrazine or TCO (trans-cyclooctene), which react with their corresponding partners (e.g., TCO or tetrazine-modified molecules, respectively).[5][8] This reaction is known for its high yield under mild conditions.[5][8]

Key Applications in Research and Drug Development

The exceptional brightness and stability of this compound make it suitable for a wide range of applications where high sensitivity is crucial.

  • Fluorescent Labeling and Imaging : this compound is widely used to label antibodies, proteins, and nucleic acids for cellular imaging techniques such as immunocytochemistry and immunohistochemistry.[16][] Its bright signal provides high-contrast images.

  • Nucleic Acid Analysis : It is used to label probes for applications like Fluorescent In-Situ Hybridization (FISH), TaqMan probes for qPCR, Scorpion primers, and Molecular Beacons.[1][2][16]

  • Single-Molecule Studies : The high photostability of this compound is a significant advantage in single-molecule detection and FRET (Förster Resonance Energy Transfer) studies, where the dye must survive prolonged laser excitation.[10]

  • Microarrays : The dye is a common choice for labeling samples in DNA microarray analysis.[]

Experimental Protocols

Protocol: Labeling IgG Antibodies with this compound-NHS Ester

This protocol provides a general procedure for conjugating this compound-NHS ester to Immunoglobulin G (IgG) antibodies. The goal is to achieve an optimal Dye-to-Protein (D/P) ratio for maximum fluorescence.

1. Materials Required:

  • IgG antibody solution (must be free of amine-containing stabilizers like Tris, BSA, or gelatin).[14][18]

  • This compound-NHS Ester.[3][4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-9.3.[14][15][18]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.[14][19][20]

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH ~7.4.

2. Procedure:

  • Prepare Antibody Solution :

    • Adjust the concentration of the antibody to 2-10 mg/mL in the reaction buffer.[15][18][20] A higher protein concentration generally increases labeling efficiency.[15][18]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first, and then the buffer must be exchanged for the reaction buffer.

  • Prepare Dye Stock Solution :

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[14][19] This solution should be used immediately.[15]

  • Labeling Reaction :

    • Add the calculated amount of dye stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody often needs to be determined experimentally, but a starting point of a 5:1 to 15:1 molar excess of dye is common.[15][19]

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Incubate at room temperature for 60 minutes with gentle stirring or rocking.[14][15][19]

  • Purification of the Conjugate :

    • Separate the labeled antibody from the unreacted free dye using a pre-equilibrated gel filtration or spin desalting column.[14][19]

    • Elute the conjugate with PBS buffer. The labeled antibody will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional but Recommended) :

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for this compound).

  • Storage :

    • Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[14] Adding a stabilizer like BSA can be done at this stage if desired.[14]

Visualizations

Photophysical Mechanism of this compound

The fluorescence of this compound can be described by a Jablonski diagram, which illustrates the electronic transitions that occur after the molecule absorbs light. Upon excitation by a photon (typically from a 532 nm or 555 nm laser), the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). After a very brief period in the excited state, it relaxes back to the ground state, emitting a photon of longer wavelength (~571 nm) in a process called fluorescence. The rigid structure of this compound minimizes non-radiative decay pathways, leading to its high quantum yield.

Jablonski_Diagram cluster_S0 Ground State (S₀) s0 S₀ s1 S₁ s0->s1 Absorption (560 nm) s1->s0 Fluorescence (571 nm) s1->s0 t1 T₁ s1->t1 Intersystem Crossing Antibody_Labeling_Workflow start Start prep_ab 1. Prepare Antibody (Buffer exchange to pH 8.3-9.3, adjust concentration) start->prep_ab reaction 3. Labeling Reaction (Mix dye and antibody, incubate for 1 hr in dark) prep_ab->reaction prep_dye 2. Prepare this compound-NHS Stock (Dissolve in anhydrous DMSO/DMF) prep_dye->reaction purify 4. Purify Conjugate (Separate labeled antibody from free dye via column chromatography) reaction->purify characterize 5. Characterize (Optional) (Measure absorbance at 280 nm & 560 nm, calculate Degree of Labeling) purify->characterize storage 6. Store Conjugate (4°C short-term, -20°C long-term) characterize->storage end_node End storage->end_node

References

Cy3B Dye: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B is a bright and exceptionally photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It represents a significant improvement over the traditional Cy3 dye, offering a substantially higher fluorescence quantum yield and enhanced photostability.[2] These characteristics make this compound an outstanding choice for a wide array of fluorescence-based applications, particularly in the fields of single-molecule studies, Förster Resonance Energy Transfer (FRET), and high-resolution imaging. This technical guide provides an in-depth overview of the spectral and photophysical properties of this compound, detailed experimental protocols for its use, and visualizations of its application in key biological research areas.

Core Spectral and Photophysical Properties

This compound is characterized by its strong absorption in the green-yellow region of the spectrum and its emission of bright orange-red fluorescence. Its rigid chemical structure, which prevents photo-isomerization, is a key factor contributing to its superior fluorescence properties.[1][4]

Quantitative Data Summary

The key spectral and photophysical parameters of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of this compound Dye

PropertyValueReference
Excitation Maximum (λex)559-560 nm[5]
Emission Maximum (λem)570-571 nm[5]
Molar Extinction Coefficient (ε)~130,000 cm⁻¹M⁻¹ (in Methanol)[6]
Recommended Laser Line532 nm or 555 nm[2]

Table 2: Photophysical Properties of this compound Dye

PropertyValueReference
Fluorescence Quantum Yield (Φ)>0.67 (in Methanol)
Fluorescence Lifetime (τ)≈2.8 ns
PhotostabilityHigh[2]
pH SensitivityMinimal

Experimental Protocols

This compound is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester for labeling primary amines and as a maleimide (B117702) for labeling thiols. Proper storage and handling are crucial for maintaining the reactivity of the dye. This compound and its reactive derivatives should be stored at -20°C, protected from light and moisture.[7]

Protocol 1: Labeling of Antibodies with this compound NHS Ester

This protocol provides a general procedure for the covalent labeling of antibodies with this compound NHS ester. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody solution (in a buffer free of primary amines, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in PBS at a concentration of 5-10 mg/mL. Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M NaHCO₃.[8][9]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7][8]

  • Labeling Reaction: While gently stirring, add the calculated amount of the dye stock solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.[7][8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with continuous stirring.[7][8]

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[6][7] The first colored band to elute is the labeled antibody.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm and at the absorption maximum of this compound (~559 nm).

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Adding a stabilizer like BSA may be beneficial.[7]

Protocol 2: Labeling of Thiol-Modified Oligonucleotides with this compound Maleimide

This protocol describes the labeling of oligonucleotides containing a free thiol group with this compound maleimide.

Materials:

  • Thiol-modified oligonucleotide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • This compound maleimide

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)[10][11]

  • Purification system (e.g., HPLC or gel filtration)

Procedure:

  • Reduction of Disulfide Bonds (if necessary): If the oligonucleotide has formed disulfide bonds, reduce them by incubating with an excess of DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Prepare the Oligonucleotide Solution: Dissolve the thiol-modified oligonucleotide in a degassed reaction buffer.

  • Prepare the Dye Stock Solution: Dissolve this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound maleimide solution to the oligonucleotide solution.[6][11]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[11]

  • Purification: Purify the labeled oligonucleotide from the unreacted dye and other reaction components using reverse-phase HPLC or a suitable gel filtration method.[6]

  • Storage: Store the purified, labeled oligonucleotide at -20°C.

Visualizations: Signaling Pathways and Experimental Workflows

The superior photophysical properties of this compound make it an ideal donor fluorophore in single-molecule FRET (smFRET) experiments, which are widely used to study the conformational dynamics of biomolecules and their interactions.

Single_Molecule_FRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis biomolecule Biomolecule of Interest (e.g., Protein, DNA) labeling Site-specific Labeling with this compound (Donor) & Acceptor (e.g., Cy5) biomolecule->labeling purification Purification of Labeled Biomolecule labeling->purification immobilization Surface Immobilization (e.g., Biotin-Streptavidin) purification->immobilization tirf Total Internal Reflection Fluorescence (TIRF) Microscopy immobilization->tirf laser Laser Excitation of this compound (Donor) tirf->laser detection Simultaneous Detection of Donor & Acceptor Emission laser->detection intensity_trace Generate Intensity vs. Time Traces detection->intensity_trace fret_calc Calculate FRET Efficiency (E_FRET) intensity_trace->fret_calc histograms Create FRET Histograms fret_calc->histograms dynamics Analyze Conformational Dynamics histograms->dynamics

A typical workflow for a single-molecule FRET experiment using this compound as the donor dye.

FRET-based assays are also powerful tools for investigating signaling pathways in live cells. For instance, the activation and conformational changes of G-protein coupled receptors (GPCRs) can be monitored by labeling the receptor and its interacting partners with a FRET pair like this compound and Cy5.

GPCR_Signaling_FRET GPCR GPCR (Labeled with this compound - Donor) G_protein G-protein (Labeled with Acceptor) GPCR->G_protein Conformational Change (Increased FRET) effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->effector Activation ligand Ligand ligand->GPCR Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Monitoring GPCR activation using a FRET-based assay with this compound.

Conclusion

This compound stands out as a superior fluorescent probe for demanding applications that require high brightness and photostability. Its well-defined spectral properties and the availability of reactive forms for straightforward conjugation to biomolecules make it a versatile tool for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and workflow visualizations provided in this guide are intended to facilitate the successful implementation of this compound in a variety of experimental settings, ultimately enabling deeper insights into complex biological processes.

References

Core Photophysical Properties of Cy3B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Yield and Photostability of Cy3B

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is paramount for the success of fluorescence-based assays. This compound, a derivative of the cyanine (B1664457) dye Cy3, has emerged as a superior alternative due to its enhanced photophysical properties.[1][2][3][4] This technical guide provides a comprehensive overview of the quantum yield and photostability of this compound, complete with quantitative data, detailed experimental protocols, and explanatory diagrams to illustrate key processes.

This compound was developed to overcome the limitations of its predecessor, Cy3, which suffers from low fluorescence intensity.[1][4] The key to this compound's enhanced performance lies in its rigidified chemical structure.[5] This structural modification prevents the cis/trans photoisomerization that is a primary pathway for non-radiative decay (and thus, fluorescence quenching) in standard Cy3 molecules.[5][6] This "conformational locking" results in a significantly higher fluorescence quantum yield and greater photostability, making this compound an exceptionally bright and stable fluorescent probe.[6][7]

Data Presentation: Cy3 vs. This compound

The following table summarizes the key quantitative differences in the photophysical properties of Cy3 and this compound in aqueous solutions.

PropertyCy3This compoundReference(s)
Fluorescence Quantum Yield (Φf) ~0.04 - 0.24~0.67 - 0.85 [5][8][9]
Fluorescence Lifetime (τ) Variable, increases with viscosity~2.9 ns [5][8]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~130,000 cm⁻¹M⁻¹[9]
Excitation Maximum (λex) ~550 nm~560 nm[10]
Emission Maximum (λem) ~570 nm~571 nm[10]
Key Structural Feature Flexible polymethine chainRigidified polymethine chain [5][6]

Note: Quantum yield values can vary based on the local environment, conjugation partner, and measurement conditions.

Experimental Protocols

Accurate determination of a fluorophore's quantum yield and photostability is critical for quantitative and comparative studies. Below are detailed methodologies for these key experiments.

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the measurement of the fluorescence quantum yield of a sample (this compound) by comparing it to a standard of known quantum yield (e.g., Rhodamine 6G, Φf = 0.94).[5][11]

1. Materials and Equipment:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • This compound sample of interest

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol)

  • High-purity solvent (e.g., phosphate-buffered saline, PBS)

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Solution Preparation: Prepare a series of dilute solutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the reference.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission curve is captured.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each sample.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts s and r denote the sample and reference, respectively.

3. Data Analysis:

  • Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the reference.

  • The slope of these plots (Gradient) can be used in the calculation for higher accuracy:

    Φs = Φr * (Grad_s / Grad_r) * (ns² / nr²)

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_sample Prepare Dilute This compound Solutions abs_measure Measure Absorbance (UV-Vis Spec) prep_sample->abs_measure prep_ref Prepare Dilute Reference Solutions prep_ref->abs_measure fluor_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate calculate Calculate Quantum Yield using Comparative Equation integrate->calculate

Protocol 2: Photostability Assessment (Photobleaching Half-life)

This protocol outlines a method to quantify the photostability of this compound by measuring its photobleaching half-life (t₁/₂) under continuous illumination.[12]

1. Materials and Equipment:

  • Fluorescence microscope with a stable light source (e.g., 532 nm laser).

  • Sensitive camera (e.g., EMCCD or sCMOS).

  • Microscope slides and coverslips.

  • Immobilized this compound-labeled sample (e.g., conjugated to proteins or DNA on a slide).

  • Image analysis software (e.g., ImageJ/Fiji).

2. Procedure:

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for this compound (e.g., TRITC filter set).[10]

    • Place the sample slide on the stage and bring the fluorescent molecules into focus.

    • Adjust the illumination intensity to a constant, relevant level. It is crucial to use the same intensity for all comparative experiments.[13]

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Select one or more regions of interest (ROIs) containing the fluorescent molecules.

    • Measure the mean fluorescence intensity within each ROI for every image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t₁/₂).

G cluster_analysis Image Analysis prep Prepare Immobilized This compound Sample setup Microscope Setup (Constant Illumination) prep->setup acquire Acquire Time-Lapse Image Series setup->acquire measure Measure ROI Intensity Over Time acquire->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Intensity vs. Time normalize->plot result Determine Half-Life (t₁/₂) (Time to 50% Intensity) plot->result

Structural Basis of Enhanced Performance

The superior photophysical properties of this compound are a direct result of its molecular design. The prevention of isomerization in the polymethine chain minimizes the pathways for non-radiative energy loss, thereby maximizing the fluorescence output.

G structure Rigidified Molecular Structure of this compound no_iso no_iso structure->no_iso leads to q_yield q_yield no_iso->q_yield results in p_stab p_stab no_iso->p_stab results in

Applications and Considerations

Thanks to its brightness and stability, this compound is highly valuable for demanding applications, including:

  • Single-molecule spectroscopy.

  • Fluorescence Resonance Energy Transfer (FRET) studies.[6]

  • High-resolution imaging and tracking.

  • Labeling of proteins and nucleic acids for sensitive detection.[10][14]

However, it is important to note that while generally more photostable than Cy3, some studies suggest that under specific conditions, such as with certain laser setups, this compound might exhibit faster photobleaching.[15] Therefore, optimization of imaging conditions for each specific experimental setup is always recommended. Furthermore, like other cyanine dyes, this compound can be susceptible to quenching by certain amino acids (e.g., tryptophan) or when conjugated at high molar ratios, which can lead to self-quenching.[10][14]

References

Cy3B: A Technical Guide to Excitation and Emission Spectra for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties, experimental applications, and relevant protocols for the fluorescent dye Cy3B. Designed for a scientific audience, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex workflows to facilitate the integration of this compound into advanced research and drug development programs.

Core Photophysical Properties of this compound

This compound is a bright and photostable orange fluorescent dye belonging to the cyanine (B1664457) family.[1] It is an improved version of the Cy3 dye, engineered for a significantly higher fluorescence quantum yield and photostability.[2][3][4] This enhancement is achieved through a rigidified structure that prevents photo-isomerization, a common cause of fluorescence loss in other cyanine dyes.[1][5] this compound is water-soluble and its fluorescence is insensitive to pH in the range of 4 to 10.[2][3]

The quantitative photophysical characteristics of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueNotes
Excitation Maximum (λex) 559-560 nm[3][6]
Emission Maximum (λem) 570-572 nm[6][7]
Molar Extinction Coefficient (ε) ~120,000 - 130,000 cm⁻¹M⁻¹In PBS or Methanol.[3]
Fluorescence Quantum Yield (Φ) ~0.67 - 0.92Significantly higher than Cy3.[4][8]
Fluorescence Lifetime (τ) ~2.5 - 2.9 ns[8]
Molecular Weight ~657.21 g/mol (NHS Ester)[3]
Solubility Water, DMSO, DMF[3]

Experimental Protocols

The following sections detail common experimental protocols involving this compound, including biomolecule labeling and fluorescence spectroscopy.

Antibody Labeling with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on an antibody.

Materials:

  • Antibody solution (1 mg/mL in amine-free buffer, e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.3)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Gel filtration column (e.g., PD-10)

  • Reaction Buffer (e.g., 0.1 M sodium borate buffer, pH 8.3)

  • Elution Buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the reaction buffer. The recommended antibody concentration is 1 mg/mL.[9]

  • Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction: a. Add the this compound NHS ester solution to the antibody solution. A dye-to-antibody molar ratio of 3:1 is a common starting point, but the optimal ratio may need to be determined experimentally to achieve a final dye-to-protein (D/P) ratio of 2:1 for the brightest signal.[9] b. Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle stirring.[9]

  • Purification: a. Equilibrate a gel filtration column with elution buffer.[9] b. Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.[9] c. Collect the fractions containing the labeled antibody. The first colored band to elute is typically the conjugated antibody.[9]

  • Characterization: Determine the degree of labeling (D/P ratio) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 559 nm (for this compound).

Oligonucleotide Labeling

This compound can be incorporated into oligonucleotides either during synthesis using a phosphoramidite (B1245037) monomer or post-synthetically by reacting an amine-modified oligonucleotide with this compound NHS ester.[1][5] Post-synthetic labeling is a common method.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • DMSO or DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Oligonucleotide: Resuspend the amine-modified oligonucleotide in a suitable buffer, such as 0.1 M sodium carbonate buffer (pH 9).

  • Prepare this compound NHS Ester Solution: Dissolve this compound NHS ester in DMSO or DMF immediately before use.

  • Conjugation Reaction: a. Add the this compound NHS ester solution to the oligonucleotide solution. The molar ratio of dye to oligo should be optimized. b. Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and oligonucleotide using reverse-phase HPLC.

Fluorescence Spectroscopy

This protocol outlines the general steps for measuring the excitation and emission spectra of a this compound-labeled sample.

Materials:

  • Fluorometer/Spectrofluorometer

  • Quartz cuvettes

  • This compound-labeled sample

  • Appropriate buffer solution

Procedure:

  • Instrument Setup: a. Turn on the fluorometer and allow the lamp to warm up. b. Set the excitation and emission monochromators to the appropriate starting wavelengths.

  • Excitation Spectrum Measurement: a. Set the emission monochromator to the emission maximum of this compound (~571 nm). b. Scan a range of excitation wavelengths (e.g., 400 nm to 570 nm). c. Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

  • Emission Spectrum Measurement: a. Set the excitation monochromator to the excitation maximum of this compound (~560 nm). b. Scan a range of emission wavelengths (e.g., 565 nm to 700 nm). c. Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

  • Data Analysis: Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response) if necessary.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows where this compound is frequently employed.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement Donor_Labeling Label Molecule 1 with Donor (e.g., this compound) Purification Purify Labeled Molecules Donor_Labeling->Purification Acceptor_Labeling Label Molecule 2 with Acceptor (e.g., Cy5) Acceptor_Labeling->Purification Sample_Prep Prepare Sample with Labeled Molecules Purification->Sample_Prep Excitation Excite Donor (this compound at ~560 nm) Sample_Prep->Excitation Emission_Detection Detect Donor and Acceptor Emission Excitation->Emission_Detection Data_Analysis Calculate FRET Efficiency Emission_Detection->Data_Analysis

Caption: Workflow for a Förster Resonance Energy Transfer (FRET) experiment.

Single_Molecule_Imaging_Workflow cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeling Label Biomolecule with this compound Immobilization Immobilize on Microscope Slide Labeling->Immobilization TIRF_Setup Total Internal Reflection Fluorescence (TIRF) Microscopy Setup Immobilization->TIRF_Setup Laser_Excitation Excite this compound with Laser (e.g., 532 nm or 561 nm) TIRF_Setup->Laser_Excitation Image_Acquisition Acquire Image Series with EMCCD Camera Laser_Excitation->Image_Acquisition Localization Localize Single Molecules Image_Acquisition->Localization Tracking Track Molecule Movement/Dynamics Localization->Tracking Data_Interpretation Interpret Biophysical Behavior Tracking->Data_Interpretation

Caption: Workflow for a single-molecule imaging experiment.

References

Cy3B: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent dye Cy3B, a derivative of the cyanine (B1664457) dye Cy3, for researchers, scientists, and professionals in drug development. This compound offers significant improvements in fluorescence quantum yield and photostability compared to its predecessor, making it a valuable tool in various bioanalytical and imaging applications.

Core Properties of this compound

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. Its enhanced photophysical properties make it a superior alternative to other fluorescent dyes in a similar spectral range, such as Alexa Fluor 555 and TAMRA.

Quantitative Data Summary

The molar extinction coefficient and spectral properties of this compound can vary slightly depending on its chemical form (e.g., free acid, NHS ester) and the solvent used for measurement. The following table summarizes key quantitative data for different forms of this compound.

FormMolar Extinction Coefficient (ε) in cm⁻¹M⁻¹Excitation Max (nm)Emission Max (nm)Solvent
This compound (general)120,000560571PBS buffer[1]
This compound NHS Ester120,000560571Water, DMSO, DMF[2][3]
This compound Oligo Labeling130,000558572Not Specified

Experimental Protocols

Accurate determination of the molar extinction coefficient and proper labeling of biomolecules are critical for quantitative fluorescence experiments.

Determining the Molar Extinction Coefficient

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution (A = εcl). By measuring the absorbance of a series of solutions of known concentrations, the molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.

Protocol:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound dye.

    • Dissolve the dye in a high-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS)) to create a concentrated stock solution. The choice of solvent should be consistent with the intended application.

  • Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare several working solutions of different concentrations.

  • Spectrophotometric Measurement:

    • Using a spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound (approximately 560 nm). Use the same solvent as a blank.

  • Data Analysis:

    • Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line is the molar extinction coefficient (ε).

Protein Labeling with this compound NHS Ester

This compound NHS ester is a popular amine-reactive derivative used for labeling proteins. The following is a general protocol for labeling proteins with this compound NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an amine-free buffer via dialysis or a desalting column.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a calculated molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio should be determined experimentally but typically ranges from 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the this compound-labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (around 560 nm). The following equation can be used: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) where A_max is the absorbance at the dye's λmax, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its λmax, and CF is a correction factor for the dye's absorbance at 280 nm.

Visualizing Experimental Workflows and Signaling Pathways

This compound is extensively used in advanced fluorescence techniques such as Förster Resonance Energy Transfer (FRET) to study molecular interactions and conformational changes in biomolecules.

Single-Molecule FRET (smFRET) Experimental Workflow

The following diagram illustrates a typical workflow for an smFRET experiment to study the conformational dynamics of a biomolecule, such as DNA or a protein.

smFRET_Workflow cluster_prep Sample Preparation cluster_immobilization Surface Immobilization cluster_imaging Data Acquisition cluster_analysis Data Analysis Biomolecule Biomolecule of Interest (e.g., DNA, Protein) Labeling Site-Specific Labeling with this compound (Donor) & Acceptor Dye Biomolecule->Labeling Purification Purification of Labeled Biomolecule Labeling->Purification Immobilization Immobilization of Labeled Biomolecule Purification->Immobilization Surface Passivated Surface (e.g., PEG-coated glass) Surface->Immobilization TIRF Total Internal Reflection Fluorescence (TIRF) Microscopy Immobilization->TIRF Excitation Laser Excitation of this compound TIRF->Excitation Detection Simultaneous Detection of Donor & Acceptor Fluorescence Excitation->Detection Intensity Intensity vs. Time Traces Detection->Intensity FRET_Calc FRET Efficiency Calculation Intensity->FRET_Calc HMM Hidden Markov Modeling (HMM) Analysis FRET_Calc->HMM Conformation Conformational States & Dynamics HMM->Conformation

A generalized workflow for a single-molecule FRET experiment using this compound as the donor fluorophore.
Conformational Change Analysis using FRET

FRET is a powerful tool for probing changes in molecular distances. When a biomolecule undergoes a conformational change, the distance between the donor (this compound) and acceptor dyes changes, leading to a change in FRET efficiency. This principle is illustrated in the following diagram.

The principle of using this compound in FRET to detect conformational changes in a biomolecule.

References

The Water Solubility of Cy3B Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the water solubility of the Cy3B dye, a bright and photostable fluorescent marker crucial for a variety of biomedical and life science applications. Understanding the solubility of this compound is paramount for its effective use in aqueous environments typical of biological experiments, ensuring optimal performance in techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Concepts: Factors Influencing this compound Water Solubility

The water solubility of cyanine (B1664457) dyes, including this compound, is primarily dictated by their chemical structure. This compound is consistently described in technical literature and by manufacturers as a water-soluble dye.[1][2] This solubility is a significant advantage for its use in biological applications, as it minimizes the need for organic co-solvents that can be detrimental to protein structure and cell viability.

A key structural feature that dramatically enhances the water solubility of cyanine dyes is the presence of sulfonate groups (-SO₃⁻).[3][4][5][6]

  • Sulfonated Cyanine Dyes : These dyes contain one or more sulfonate groups, which are negatively charged and significantly increase the hydrophilicity of the molecule. This makes them highly soluble in aqueous solutions and less prone to aggregation, which can lead to fluorescence quenching.[3][4]

  • Non-Sulfonated Cyanine Dyes : These dyes lack sulfonate groups and consequently have lower water solubility.[3][4] They often require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for effective dissolution and labeling in aqueous environments.[3][4]

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and a related sulfonated cyanine dye. It is important to note the absence of a specific water solubility value for this compound and to consider the value for Sulfo-Cy3(Me)COOH as a representative figure for a highly water-soluble cyanine dye.

DyeSolventSolubilityReference(s)
This compoundWaterQualitatively described as "water-soluble"[1][2]
This compoundDMSO4.55 mg/mL (approximately 8.12 mM)[7]
Sulfo-Cy3(Me)COOHWater0.55 M (360 g/L)[3]
Sulfo-Cy3(Me)COOHDMSO0.55 M (360 g/L)[3]
Sulfo-Cy3(Me)COOHDMFWell soluble[3]

Experimental Protocol for Determining Water Solubility of a Fluorescent Dye

For researchers wishing to determine the precise water solubility of this compound or other fluorescent dyes in their specific experimental conditions, the following spectrophotometric method can be employed. This protocol is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved dye using its characteristic light absorbance.

Objective: To determine the maximum concentration (solubility) of a fluorescent dye in water at a given temperature.

Materials:

  • Fluorescent dye powder (e.g., this compound)

  • High-purity water (e.g., Milli-Q or deionized)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator

  • Microcentrifuge

  • UV-Vis spectrophotometer

  • Cuvettes

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh a small amount of the dye powder (e.g., 2-5 mg) and place it into a microcentrifuge tube.

    • Add a precise volume of high-purity water (e.g., 1 mL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Incubate the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Use a thermomixer with shaking for continuous agitation.

    • After incubation, visually inspect the tube for the presence of undissolved solid material. The presence of a solid pellet confirms that a saturated solution has been formed.

    • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of the dye with a known concentration in water. If the dye is not readily soluble directly in water, a small, known amount of an organic co-solvent like DMSO can be used to create a concentrated stock, which is then serially diluted in water. Ensure the final concentration of the co-solvent is low and consistent across all standards and the sample.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with known concentrations spanning a range that is expected to include the saturated solution's concentration.

    • Measure the absorbance of each standard solution at the dye's maximum absorbance wavelength (λmax) using the UV-Vis spectrophotometer. For this compound, the λmax is approximately 559 nm.[8]

    • Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Measurement and Calculation of Solubility:

    • Carefully collect a known volume of the supernatant from the centrifuged saturated solution, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with a known volume of water to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted supernatant.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the water solubility of the dye at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of dye solubility.

G Experimental Workflow for Determining Dye Solubility cluster_prep Saturated Solution Preparation cluster_cal Calibration Curve cluster_meas Solubility Measurement prep1 Weigh Dye prep2 Add Water prep1->prep2 prep3 Vortex & Incubate prep2->prep3 prep4 Centrifuge prep3->prep4 meas1 Dilute Supernatant prep4->meas1 Collect Supernatant cal1 Prepare Stock Solution cal2 Serial Dilutions cal1->cal2 cal3 Measure Absorbance of Standards cal2->cal3 cal4 Plot Absorbance vs. Concentration cal3->cal4 meas3 Calculate Concentration cal4->meas3 Use Calibration Curve meas2 Measure Absorbance meas1->meas2 meas2->meas3 meas4 Determine Solubility meas3->meas4

Caption: Workflow for determining the water solubility of a fluorescent dye.

Signaling Pathways and Logical Relationships

The concept of sulfonation directly impacts the practical application of cyanine dyes in biological systems. The logical relationship can be visualized as follows:

G Impact of Sulfonation on Dye Applicability A Cyanine Dye Structure B Presence of Sulfonate Groups (-SO3-) A->B C Absence of Sulfonate Groups A->C D High Water Solubility B->D E Low Water Solubility C->E F Reduced Aggregation D->F H Ideal for Aqueous Biological Buffers D->H G Requires Organic Co-solvents E->G F->H I Potential for Protein Denaturation and Cell Toxicity G->I

Caption: Logical flow from dye structure to its suitability for biological applications.

References

A Technical Guide to the pH Insensitivity of the Cy3B Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pH insensitivity of the Cy3B fluorophore, a critical characteristic for its application in quantitative biological imaging and assays. We will explore the structural basis for its stability, present its key photophysical properties, and provide detailed experimental protocols for assessing fluorophore pH sensitivity.

Introduction to this compound

This compound is a bright, water-soluble, orange-fluorescent dye belonging to the cyanine (B1664457) family. It was developed as an improved variant of the widely used Cy3 dye, offering significantly enhanced fluorescence quantum yield and photostability.[1][2][3] One of its most valued characteristics is its remarkable insensitivity to pH changes across a broad, physiologically relevant range.[1][2][4] This stability is crucial for applications in complex biological environments where pH can fluctuate, such as in different cellular compartments like lysosomes (acidic) and mitochondria (alkaline).[5] The stable fluorescence of this compound ensures that observed changes in signal intensity can be confidently attributed to the biological event under investigation, rather than to environmental artifacts.

Quantitative Analysis of this compound Properties

The performance of a fluorophore is defined by its photophysical parameters. This compound exhibits excellent brightness and a stable fluorescence lifetime.

Table 1: Photophysical Properties of this compound

Property Value Reference
Excitation Maximum (λex) 558 - 560 nm [2][6]
Emission Maximum (λem) 571 - 572 nm [2][6]
Molar Extinction Coefficient 120,000 cm-1M-1 [2][4]
Fluorescence Quantum Yield (Φ) ~0.57 - 0.8 [7][8]

| Fluorescence Lifetime (τ) | ~2.8 - 2.9 ns |[6][9] |

The key feature of this compound for many applications is the stability of its fluorescence emission across a wide pH range.

Table 2: pH Insensitivity Profile of this compound

Fluorophore Stated pH Insensitive Range Quantitative Variation Reference
This compound pH 4 - 10 Not explicitly quantified in cited literature [1][2][4]

| Cy3 / Sulfo-Cy3 (for comparison) | pH 3.5 - 8.3 | Fluorescence intensity remains constant within ~5% |[10] |

While specific quantitative data on the percentage of fluorescence variation for this compound across the pH range is not detailed in the provided search results, multiple sources confirm its stability from pH 4 to 10.[1][2][4] For comparison, the closely related Cy3 dye shows minimal (within 5%) variation in fluorescence intensity between pH 3.5 and 8.3.[10]

Structural Basis of pH Insensitivity

The superior pH stability of this compound compared to other cyanine dyes like Cy3 stems from a key structural modification. The polymethine chain, a component common to cyanine dyes, is susceptible to photo-induced cis/trans isomerization. This isomerization provides a non-radiative decay pathway, leading to fluorescence quenching and environmental sensitivity.[7]

In this compound, this polymethine chain is chemically rigidized by a cyclized linker.[7][9] This conformational lock prevents rotation, thereby inhibiting the isomerization process. The result is a fluorophore with a higher quantum yield and significantly reduced sensitivity to environmental factors, including pH.

G Structural Comparison: Cy3 vs. This compound and Effect on Stability cluster_cy3 Cy3 Structure cluster_this compound This compound Structure Cy3 Flexible Polymethine Chain Isomerization Photo-induced cis/trans Isomerization Cy3->Isomerization Allows Rotation Quenching Fluorescence Quenching & pH Sensitivity Isomerization->Quenching This compound Rigidized Polymethine Chain (Cyclized Linker) NoIsomerization Isomerization Prevented This compound->NoIsomerization Inhibits Rotation Stability High Quantum Yield & pH Insensitivity NoIsomerization->Stability

Caption: Structural differences between Cy3 and this compound affecting fluorescence stability.

Experimental Protocols

4.1 Protocol for Assessing Fluorophore pH Sensitivity

This protocol outlines a general method for quantifying the effect of pH on the fluorescence intensity of a fluorophore such as this compound. The methodology is adapted from established procedures for characterizing fluorophore sensitivity.[5][10]

1. Materials and Reagents:

  • This compound-conjugated molecule (e.g., this compound NHS Ester labeled to a protein or oligonucleotide)

  • DMSO or DMF for stock solution

  • A series of buffers with pH values ranging from 3 to 10. Recommended buffers:[5]

    • 0.1 M Sodium Citrate (for pH 3, 4, 5, 6)

    • 0.1 M Sodium Phosphate (for pH 6, 7, 8)

    • 0.1 M Glycine-NaOH (for pH 9, 10)

  • Spectrofluorometer

  • Cuvettes or microplates suitable for fluorescence measurements

2. Buffer Preparation:

  • Prepare 0.1 M stock solutions for each buffer component.

  • Mix the acidic and basic components of each buffer system to achieve the desired pH values.

  • Verify the final pH of each buffer solution using a calibrated pH meter.

3. Sample Preparation:

  • Prepare a concentrated stock solution (e.g., 1 mM) of the this compound conjugate in DMSO or DMF.

  • For each pH point, dilute the stock solution to a final, constant concentration (e.g., 250 nM) in the corresponding pH buffer.[5] Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the buffer pH or fluorescence properties.

  • Prepare a "blank" sample for each buffer, containing only the buffer solution without the fluorophore, to measure background fluorescence.

4. Fluorescence Measurement:

  • Set the spectrofluorometer to the excitation and emission maxima for this compound (e.g., λex = 560 nm, λem = 571 nm).[2]

  • Record the fluorescence intensity for each blank sample and subtract this background from the corresponding fluorophore sample reading.

  • Measure the fluorescence intensity of the this compound conjugate in each pH buffer. Perform at least three replicate measurements for each pH point.

5. Data Analysis:

  • Calculate the mean and standard deviation of the background-corrected fluorescence intensity for each pH value.

  • Normalize the data by dividing the mean intensity at each pH by the maximum recorded intensity (or the intensity at pH 7.4).

  • Plot the normalized fluorescence intensity as a function of pH to visualize the fluorophore's stability.

G Workflow for pH Sensitivity Assay A 1. Prepare Buffers (Range: pH 3-10) C 3. Dilute Stock into Buffers (Constant final concentration) A->C B 2. Prepare Fluorophore Stock (e.g., 1mM this compound in DMSO) B->C D 4. Measure Fluorescence (λex/λem for this compound) C->D E 5. Background Subtraction (Using buffer blanks) D->E F 6. Normalize Data (Relative to max intensity) E->F G 7. Plot & Analyze (Intensity vs. pH) F->G

Caption: Experimental workflow for determining the pH sensitivity of a fluorophore.

Applications and Implications

The pH insensitivity of this compound is a significant advantage in numerous applications:

  • Quantitative Intracellular Imaging: Cellular processes often involve pH changes. Using a pH-stable dye like this compound ensures that fluorescence measurements accurately reflect molecular concentrations or binding events, not pH fluctuations within organelles.[5]

  • Ratiometric Sensing: In ratiometric measurements, a pH-sensitive indicator is often paired with a pH-insensitive reference fluorophore. This compound is an excellent candidate for the reference channel, providing a stable signal against which the sensor's response can be normalized.[11]

  • High-Throughput Screening (HTS): In drug development, HTS assays require robust and reproducible signals. The stability of this compound minimizes variability caused by slight differences in buffer composition or pH between wells.

  • Single-Molecule Studies: At the single-molecule level, fluorescence stability is paramount. The high photostability and environmental insensitivity of this compound make it a superior choice for tracking individual molecules over time without signal artifacts.

Conclusion

This compound stands out as a high-performance fluorophore, not only for its brightness and photostability but critically for its insensitivity to pH over a wide physiological range (pH 4-10).[1][2][4] This stability, conferred by its rigidized chemical structure, prevents common quenching pathways that affect other cyanine dyes.[7] For researchers and drug development professionals, the reliability of this compound's fluorescence signal in variable pH environments makes it an invaluable tool for generating accurate, reproducible, and quantitative data in complex biological systems.

References

An In-depth Technical Guide to the Discovery and Development of Cy3B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B is a bright and photostable orange-fluorescent dye that has become an invaluable tool in biological imaging and quantitative analysis. As an improved version of the widely used Cy3 dye, this compound offers significantly enhanced fluorescence quantum yield and photostability.[1][2] These superior properties are attributed to its rigidized, conformationally locked chemical structure, which prevents photo-isomerization—a common cause of fluorescence quenching in traditional cyanine (B1664457) dyes.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows.

Core Properties of this compound

The enhanced performance of this compound stems from its unique chemical structure that minimizes non-radiative decay pathways, leading to a brighter and more stable fluorescent signal.[3][5] This makes it particularly well-suited for demanding applications such as single-molecule spectroscopy and quantitative PCR (qPCR).[3]

Photophysical and Chemical Properties

The key photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReferences
Excitation Maximum (λ_max, ex) ~558-560 nm[3][6]
Emission Maximum (λ_max, em) ~570-572 nm[3][6]
Molar Extinction Coefficient (ε) ~120,000 - 130,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.67 - 0.85[5]
Fluorescence Lifetime (τ) ~2.5 - 2.9 ns[5]
Molecular Weight (NHS Ester) ~761 Da[7]
Solubility Water, DMSO, DMF[1]
pH Sensitivity Insensitive in the range of pH 4-10[1]

Synthesis of Key this compound Intermediates

While this compound is commercially available in various reactive forms, understanding its synthesis provides insight into its chemical properties and potential for custom modifications. A full de novo synthesis is complex; however, the preparation of key intermediates like iodo-Cy3B and ethynyl-Cy3B is crucial for creating versatile labeling reagents, such as phosphoramidites for oligonucleotide synthesis.

Synthesis of 5-Iodo-Cy3B

The synthesis of 5-iodo-Cy3B is adapted from patented procedures and has been optimized for the creation of this compound derivatives. This intermediate is pivotal for subsequent palladium cross-coupling reactions to introduce other functional groups. The general strategy involves the use of indole (B1671886) precursors with protected aldehyde groups to construct the rigidized trimethine core.

Synthesis of 5-Ethynyl-Cy3B

5-ethynyl-Cy3B is another critical intermediate, particularly for "click chemistry" applications. Its synthesis typically starts from 5-iodo-Cy3B.

Protocol for the Synthesis of 5-Ethynyl-Cy3B from 5-Iodo-Cy3B:

  • Sonogashira Coupling: 5-iodo-Cy3B is reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., DMF and Et₃N). The reaction is typically carried out at room temperature for several hours.

  • Deprotection: The resulting trimethylsilyl-protected ethynyl-Cy3B is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). This reaction is usually rapid, occurring within minutes at room temperature.

  • Purification: Due to the high affinity of this compound compounds for silica, purification requires special care. Reversed-phase HPLC with a mobile phase containing methanolic ammonia (B1221849) is often employed to prevent retention of the product on the column.

Experimental Protocols

This compound is most commonly used to label biomolecules such as proteins and nucleic acids. The choice of reactive chemistry depends on the available functional groups on the target molecule.

Labeling of Proteins

Proteins are typically labeled at primary amines (the N-terminus and the side chain of lysine (B10760008) residues) or at free thiol groups (from cysteine residues).

This protocol is a general guideline for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein to be labeled in a suitable buffer (e.g., PBS or bicarbonate buffer, pH 8.3-9.0)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) or ammonia.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~559 nm).

This protocol is for labeling proteins with free cysteine residues. If necessary, disulfide bonds can be reduced prior to labeling.

Materials:

  • Protein with free thiol groups in a degassed buffer (e.g., PBS, pH 7.0-7.5)

  • This compound maleimide (B117702)

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed labeling buffer.

  • (Optional) Reduction of Disulfides: If necessary, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide dye.

  • Prepare Dye Stock Solution: Dissolve this compound maleimide in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Purification: Remove the unreacted dye using a desalting column.

Labeling of Oligonucleotides

Oligonucleotides can be labeled with this compound either during solid-phase synthesis using a phosphoramidite (B1245037) monomer or post-synthetically by reacting an amine-modified oligonucleotide with a this compound NHS ester.[3]

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Prepare Dye Stock Solution: Dissolve this compound NHS ester in DMSO or DMF.

  • Labeling Reaction: Add the dye stock solution to the oligonucleotide solution. The reaction is typically carried out for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification: The labeled oligonucleotide is purified from the unreacted dye and unlabeled oligonucleotide, typically by reversed-phase HPLC.[3]

The development of this compound phosphoramidite monomers allows for the direct incorporation of the dye at any position within an oligonucleotide during standard solid-phase synthesis. This method offers precise control over the placement of the dye and is particularly useful for creating FRET probes or other complex labeled oligonucleotides. The use of a this compound phosphoramidite follows standard automated DNA synthesis protocols.

Key Applications and Experimental Workflows

This compound's superior photophysical properties make it a dye of choice for a variety of advanced fluorescence applications.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET is a powerful technique for studying the conformational dynamics and interactions of biomolecules. This compound is an excellent donor fluorophore for smFRET when paired with a suitable acceptor like Cy5.

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Label Biomolecule 1 with this compound (Donor) p3 Immobilize on Surface p1->p3 p2 Label Biomolecule 2 with Acceptor (e.g., Cy5) p2->p3 a1 Excite this compound with Laser (e.g., 532 nm) p3->a1 a2 Detect Donor (this compound) and Acceptor (Cy5) Emission a1->a2 a3 Record Intensity vs. Time a2->a3 an1 Calculate FRET Efficiency (E) a3->an1 an2 Generate FRET Histograms an1->an2 an3 Analyze Conformational Dynamics an2->an3

Caption: Workflow for a single-molecule FRET (smFRET) experiment using this compound as the donor fluorophore.

Quantitative PCR (qPCR)

In qPCR, this compound can be used as a reporter dye in various probe-based assays, such as TaqMan probes or molecular beacons.[3] Its brightness and stability contribute to a high signal-to-noise ratio, enabling sensitive and accurate quantification of nucleic acids.

qPCR_Workflow cluster_setup Reaction Setup cluster_run Thermocycling and Detection cluster_result Data Analysis s1 Prepare qPCR Master Mix (Polymerase, dNTPs, Buffer) s2 Add Primers and This compound-labeled Probe s1->s2 s3 Add DNA/cDNA Template s2->s3 r1 Denaturation (e.g., 95°C) s3->r1 r2 Annealing (Primer/Probe Binding) r1->r2 Cycle r3 Extension (DNA Synthesis) r2->r3 r3->r1 r4 Measure this compound Fluorescence at each cycle r3->r4 res1 Generate Amplification Plot r4->res1 res2 Determine Ct Value res1->res2 res3 Quantify Target Nucleic Acid res2->res3

Caption: General workflow for a probe-based qPCR experiment utilizing a this compound-labeled probe.

Conclusion

The development of this compound represents a significant advancement in fluorescent dye technology. Its rigidified structure overcomes the limitations of earlier cyanine dyes, providing researchers with a tool that offers exceptional brightness and photostability. This makes this compound highly suitable for a wide range of applications, from fundamental single-molecule studies to high-throughput quantitative assays. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the superior properties of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Cy3B NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fluorescent labeling of proteins using Cy3B N-hydroxysuccinimidyl (NHS) ester. This compound is a bright, photostable orange-fluorescent dye, making it an excellent choice for a variety of applications, including immunofluorescence, fluorescence microscopy, and flow cytometry.[1][2][3] The NHS ester functional group allows for the covalent attachment of the dye to primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group.[4][5][6][7]

Introduction to this compound NHS Ester Labeling

The labeling reaction involves the acylation of a primary amine on the protein by the this compound NHS ester, forming a stable amide bond.[5][7] The efficiency of this reaction is pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 7-9).[4][7] A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH.[4][8] Therefore, careful control of the reaction conditions is crucial for successful labeling.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester of the this compound dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Protein Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Cy3B (Labeled Protein - Amide Bond) Protein->Labeled_Protein + Cy3B_NHS This compound-NHS Ester Cy3B_NHS->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group)

This compound NHS ester reaction with a primary amine on a protein.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound NHS ester and recommended parameters for protein labeling.

ParameterValueSource(s)
Excitation Maximum (λex) 559 nm[1][3]
Emission Maximum (λem) 571-572 nm[1][3]
Molar Extinction Coefficient (ε) 121,000 - 130,000 M⁻¹cm⁻¹[1][3]
Recommended Labeling pH 7.0 - 9.3[4][8]
Optimal Labeling pH 8.3 - 9.3[4][8]
Recommended Protein Concentration 2 - 10 mg/mL[9][10]
Dye to Protein Molar Ratio 3:1 to 15:1 (empirical optimization recommended)[4][11]
Incubation Time 30 - 60 minutes[4][9][11]
Incubation Temperature Room Temperature[9][11]

Experimental Protocol

This protocol is a general guideline for labeling proteins with this compound NHS ester. Optimization may be required for specific proteins and applications.

Materials
  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25, PD-10 desalting column)[4][9]

  • Spectrophotometer

Experimental Workflow

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph 3. Adjust pH of Protein Solution (to pH 8.3-9.0 with reaction buffer) prep_protein->adjust_ph prep_dye 2. Prepare this compound NHS Ester Stock (e.g., 10 mg/mL in anhydrous DMSO) reaction 4. Labeling Reaction (Add dye to protein, incubate 30-60 min at RT, protected from light) prep_dye->reaction adjust_ph->reaction purification 5. Purify Labeled Protein (e.g., Size-Exclusion Chromatography) reaction->purification characterization 6. Characterization (Measure absorbance at 280 nm and 559 nm) purification->characterization dol_calc 7. Calculate Degree of Labeling (DOL) characterization->dol_calc storage 8. Store Labeled Protein (-20°C or -80°C) dol_calc->storage

Workflow for this compound NHS ester protein labeling and characterization.

Step-by-Step Methodology
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the protein for reaction with the NHS ester.[4][9]

    • The recommended protein concentration is between 2-10 mg/mL.[9][10] Higher protein concentrations generally lead to greater labeling efficiency.[4]

    • If the protein is in an incompatible buffer, exchange it into a suitable labeling buffer using dialysis or a desalting column.[10]

  • Prepare the this compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.[9] Vortex to ensure complete dissolution.

    • This stock solution should be prepared fresh before use.[9] Any unused portion of the reconstituted dye can be stored in aliquots at -20°C for up to two weeks, protected from light and moisture.[4][6]

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to between 8.3 and 9.0 using a concentrated reaction buffer (e.g., 1 M sodium bicarbonate).[8]

    • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[11]

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4][9][11]

  • Purify the Labeled Protein:

    • It is crucial to remove any unreacted, free dye from the labeled protein.[12][13]

    • The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25 or a PD-10 column).[4][9][10]

    • Equilibrate the column with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first as a colored band, followed by the smaller, free dye molecules.

    • Alternatively, dialysis can be used for purification, although it is generally slower and less efficient than gel filtration.[4]

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.[5][14]

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound, which is 559 nm (A₅₅₉).[12]

  • Calculate the Degree of Labeling (DOL):

    • The protein concentration is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

      • Protein Concentration (M) = [A₂₈₀ - (A₅₅₉ × CF₂₈₀)] / ε_protein [9][12]

        • Where:

          • A₂₈₀ is the absorbance of the conjugate at 280 nm.

          • A₅₅₉ is the absorbance of the conjugate at 559 nm.

          • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₅₅₉ of dye). For this compound, this is approximately 0.08.[10]

          • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The DOL is then calculated as follows:

      • DOL = A₅₅₉ / (ε_dye × Protein Concentration (M)) [9][12]

        • Where:

          • ε_dye is the molar extinction coefficient of this compound at 559 nm (~125,000 M⁻¹cm⁻¹).

Storage and Stability

  • This compound NHS Ester: The solid, un-reconstituted dye should be stored at -20°C, desiccated and protected from light.[1][5] Reconstituted dye in anhydrous DMSO can be stored in aliquots at -20°C for up to two weeks.[4][6] Aqueous solutions of the NHS ester are not stable and should be used immediately.[4]

  • Labeled Protein: Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[15] The addition of a carrier protein like BSA (0.1%) may improve stability.[11]

Troubleshooting

  • Low Labeling Efficiency:

    • Ensure the protein buffer is free of primary amines.

    • Confirm the pH of the reaction is between 8.3 and 9.0.

    • Increase the dye-to-protein molar ratio.

    • Increase the protein concentration.[9]

    • Ensure the this compound NHS ester has not been hydrolyzed due to moisture.

  • Protein Precipitation:

    • This may occur due to over-labeling. Reduce the dye-to-protein molar ratio or the reaction time.

    • Some proteins are sensitive to organic solvents. Minimize the volume of DMSO/DMF added.

  • High Background in Downstream Applications:

    • This is often due to residual free dye. Ensure the purification step is thorough. A second purification step may be necessary.[9]

References

Cy3B Maleimide for Thiol Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B maleimide (B117702) is a fluorescent dye widely used in biological research and drug development for the site-specific labeling of molecules containing free thiol groups.[1][2] This mono-reactive dye features a maleimide group that selectively reacts with sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides, as well as in thiolated oligonucleotides.[1][3] The core of this labeling strategy is the Michael addition reaction, which forms a stable covalent thioether bond between the dye and the target molecule.[4][5] this compound is an improved analog of the Cy3 dye, offering significantly enhanced fluorescence quantum yield and photostability, making it a robust tool for sensitive detection in various applications.[1][6][7]

These application notes provide a comprehensive overview of this compound maleimide, including its physicochemical properties, detailed protocols for thiol labeling, and troubleshooting guidelines.

Physicochemical and Spectral Properties of this compound Maleimide

A summary of the key quantitative data for this compound maleimide is presented in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 559 - 560 nm[2][8]
Emission Maximum (λem) 570 - 571 nm[2][8]
Molar Extinction Coefficient (ε) ~120,000 - 130,000 M⁻¹cm⁻¹[2][8][9]
Fluorescence Quantum Yield (Φ) >0.67 - 0.68[2][9]
Molecular Weight ~682.8 g/mol [2][7]
Solubility Soluble in DMSO and DMF[8][10]
Storage Conditions -20°C, protected from light[2][10][11]

Thiol-Maleimide Reaction Mechanism

The labeling of biomolecules with this compound maleimide relies on the highly selective and efficient reaction between a thiol group and the maleimide moiety. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions.[4][12] The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, resulting in the formation of a stable thiosuccinimide linkage.[4]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Biomolecule-SH (Thiol) Conjugate Biomolecule-S-Cy3B (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Cy3B_Maleimide This compound-Maleimide Cy3B_Maleimide->Conjugate

Caption: Mechanism of the thiol-maleimide reaction.

Experimental Protocols

General Considerations
  • pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4][12] At this pH range, the reaction is highly selective for thiols over other nucleophilic groups like amines.[12] Above pH 7.5, the reactivity of primary amines towards the maleimide increases, and the maleimide ring becomes more susceptible to hydrolysis.[4][13]

  • Buffers: Use buffers that are free of thiols, such as PBS, Tris, or HEPES, at a pH of 7.0-7.5.[14][15]

  • Disulfide Reduction: Proteins often contain cysteine residues that form disulfide bonds, which are unreactive with maleimides.[14][15] It is crucial to reduce these disulfide bonds to free thiols prior to labeling. Reagents like TCEP (tris(2-carboxyethyl)phosphine) are recommended for this purpose as they are stable and do not contain thiols themselves.[14]

  • Oxygen Exclusion: Thiols can be oxidized to form disulfide bonds in the presence of oxygen. To prevent this, it is recommended to degas buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.[14][15]

  • Dye Handling: this compound maleimide is light-sensitive and should be stored protected from light.[10][11] It is also moisture-sensitive and should be dissolved in anhydrous DMSO or DMF immediately before use.[14]

Protocol for Labeling Proteins with this compound Maleimide

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein solution (1-10 mg/mL in degassed buffer)

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

  • TCEP solution (e.g., 10 mM in degassed buffer)

  • This compound maleimide

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14][15]

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 molar excess of TCEP to the protein solution.[14][15]

    • Incubate for 20-60 minutes at room temperature.

  • Preparation of this compound Maleimide Stock Solution:

    • Allow the vial of this compound maleimide to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[14][15] This solution should be used immediately.

  • Labeling Reaction:

    • Add a 10-20 molar excess of the this compound maleimide solution to the protein solution.[14][16] The optimal dye-to-protein ratio should be determined experimentally.

    • Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14][16]

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by gel filtration, size-exclusion chromatography, or dialysis.[14][15] The choice of purification method depends on the properties of the protein and the dye.

Protocol for Labeling Thiolated Oligonucleotides with this compound Maleimide

Materials:

  • Thiolated oligonucleotide solution

  • Degassed reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

  • DTT (dithiothreitol) solution (optional, for disulfide reduction)

  • This compound maleimide

  • Anhydrous DMSO

  • Purification method (e.g., HPLC, ethanol (B145695) precipitation)

Procedure:

  • Oligonucleotide Preparation and Reduction (if necessary):

    • If the oligonucleotide has a disulfide-protected thiol, it must be deprotected. A common method involves incubation with DTT.

    • Remove the reducing agent using a desalting column.

  • Preparation of this compound Maleimide Stock Solution:

    • Prepare a fresh solution of this compound maleimide in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound maleimide solution to the thiolated oligonucleotide solution. A dye-to-oligonucleotide ratio of approximately 20:1 is a common starting point.[17][18]

    • Incubate at room temperature for 1-2 hours with gentle mixing.[17][18]

  • Purification of the Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from the excess free dye using methods such as HPLC or ethanol precipitation.[17][18]

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound maleimide.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) Disulfide_Reduction Reduce Disulfide Bonds (Add TCEP, incubate 20-60 min) Protein_Prep->Disulfide_Reduction Labeling Labeling Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) Disulfide_Reduction->Labeling Dye_Prep Prepare this compound Maleimide (Dissolve in DMSO/DMF) Dye_Prep->Labeling Purification Purify Labeled Protein (Gel filtration, SEC, or dialysis) Labeling->Purification Analysis Characterize Conjugate (Spectroscopy, etc.) Purification->Analysis

Caption: General workflow for protein labeling with this compound maleimide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent (TCEP) or the incubation time.
Oxidation of free thiols.Ensure all buffers are properly degassed and handle the reaction under an inert atmosphere if necessary.
Hydrolysis of the maleimide group.Maintain the reaction pH between 6.5 and 7.5. Prepare the dye solution immediately before use.
Insufficient dye concentration.Increase the molar ratio of this compound maleimide to the target molecule.
Precipitation during Labeling Low solubility of the protein or dye conjugate.For dyes with poor water solubility, the addition of an organic co-solvent like DMSO or DMF to the reaction mixture may be necessary.[14][15]
Non-specific Labeling Reaction pH is too high.Lower the reaction pH to the optimal range of 6.5-7.5 to minimize the reaction with amines.

Conclusion

This compound maleimide is a high-performance fluorescent probe for the specific labeling of thiol-containing molecules. Its superior brightness and photostability make it an excellent choice for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and single-molecule studies. By following the detailed protocols and understanding the underlying chemistry, researchers can achieve efficient and specific labeling to advance their scientific investigations.

References

Cy3B Click Chemistry: Applications and Protocols for Advanced Biomolecular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3B and Click Chemistry

This compound is a bright and exceptionally photostable fluorescent dye belonging to the cyanine (B1664457) family. Its rigid structure prevents photo-isomerization, resulting in a high quantum yield and fluorescence stability, making it an ideal candidate for demanding applications such as single-molecule studies and super-resolution microscopy.[1][2] Click chemistry, a class of biocompatible and highly efficient reactions, offers a powerful method for attaching this compound to biomolecules with high specificity and yield. The most common forms of click chemistry for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4]

This document provides detailed application notes and protocols for the use of this compound in click chemistry-mediated labeling of biomolecules, tailored for researchers in life sciences and professionals in drug development.

Key Features of this compound

PropertyValueReference
Excitation Maximum (λex)~558-560 nm[1][]
Emission Maximum (λem)~570-572 nm[1][]
Molar Extinction Coefficient (ε)~130,000 cm⁻¹M⁻¹[1]
Quantum YieldHigh (improved over Cy3)[6][7]
PhotostabilityHigh (improved over Cy3)[][6]

Applications of this compound Click Chemistry

The combination of this compound's superior photophysical properties with the precision of click chemistry enables a wide range of applications:

  • Proteomics and Drug Discovery: Site-specific labeling of proteins allows for the study of protein function, localization, and interaction with drug candidates without significantly perturbing the native structure. Click chemistry facilitates the development of targeted drug-delivery systems and antibody-drug conjugates.

  • Genomics and Nucleic Acid Research: Efficient labeling of DNA and RNA with this compound enables sensitive detection in applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing.[2]

  • Super-Resolution Microscopy: The high photostability and brightness of this compound make it an excellent fluorophore for techniques like stochastic optical reconstruction microscopy (STORM), enabling cellular imaging at the nanoscale.[7]

  • Glycobiology: Metabolic labeling of glycans with azide- or alkyne-modified sugars, followed by click reaction with this compound, allows for the visualization and study of glycosylation patterns in cells.[2][6]

Experimental Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and versatile click reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. A ligand is often used to stabilize the copper(I) and protect the biomolecule from damage.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Biomolecule Alkyne- or Azide- modified Biomolecule Mix Mix Biomolecule, This compound, Ligand, and CuSO4 Biomolecule->Mix This compound This compound-Azide or This compound-Alkyne This compound->Mix Copper CuSO4 Solution Copper->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Reducer Reducing Agent (e.g., Sodium Ascorbate) Initiate Add Reducing Agent to Initiate Reaction Mix->Initiate Purify Purify Labeled Biomolecule (e.g., Chromatography, Filtration) Initiate->Purify

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes strained cyclooctynes, making it ideal for live-cell imaging and other applications where copper toxicity is a concern.[][8]

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Biomolecule Azide-modified Biomolecule Mix Mix Biomolecule and This compound-Cyclooctyne Biomolecule->Mix This compound This compound-Cyclooctyne (e.g., DBCO, BCN) This compound->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Biomolecule (if necessary) Incubate->Purify

SPAAC Experimental Workflow

Detailed Protocols

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound-Azide

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Azide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-Azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (final concentration 1-10 µM)

      • This compound-Azide (final concentration 2-5 fold molar excess over the protein)

      • THPTA (final concentration 5-fold molar excess over CuSO₄)

      • CuSO₄ (final concentration 50-100 µM)

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess this compound-Azide and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm labeling by measuring the absorbance at 280 nm (for the protein) and ~559 nm (for this compound).

    • Calculate the degree of labeling (DOL).

Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide with this compound-DBCO

Materials:

  • Azide-modified oligonucleotide in nuclease-free water or TE buffer

  • This compound-DBCO (Dibenzocyclooctyne)

  • DMSO or other suitable organic solvent

  • Purification system (e.g., HPLC, gel electrophoresis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound-DBCO in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • Azide-modified oligonucleotide (final concentration 10-50 µM)

      • This compound-DBCO (final concentration 1.5-3 fold molar excess over the oligonucleotide)

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours, or overnight for higher efficiency, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from excess this compound-DBCO using a suitable method such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Characterization:

    • Confirm labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~559 nm (for this compound).

    • Analyze the purity of the labeled oligonucleotide by HPLC or PAGE.

Quantitative Data Summary

ParameterCuAACSPAACNotes
Reaction Rate Fast (minutes to hours)Moderate (hours)CuAAC is generally faster due to the catalyst.
Biocompatibility Lower (due to copper)High (copper-free)SPAAC is preferred for live-cell applications.[][8]
Reagent Stability Azides and alkynes are stableCyclooctynes can be less stableStore cyclooctyne (B158145) reagents protected from light and moisture.
Typical Efficiency >90%>80%Efficiency is dependent on the specific biomolecule and reaction conditions.

Logical Relationships in Click Chemistry Selection

Click_Chemistry_Selection Start Application Requirement LiveCell Live Cell Imaging? Start->LiveCell FastKinetics Fast Reaction Kinetics Required? LiveCell->FastKinetics No SPAAC Use SPAAC LiveCell->SPAAC Yes FastKinetics->SPAAC No CuAAC Use CuAAC FastKinetics->CuAAC Yes Optimize Optimize Catalyst/ Ligand Concentration CuAAC->Optimize

Decision Tree for Click Chemistry Method Selection

Conclusion

This compound click chemistry provides a robust and versatile platform for the fluorescent labeling of a wide array of biomolecules. The choice between CuAAC and SPAAC depends on the specific experimental requirements, with SPAAC being the method of choice for applications in living systems. The protocols provided herein offer a starting point for the development of optimized labeling strategies for your research and development needs.

References

Illuminating the Nanoworld: A Guide to Labeling Oligonucleotides with Cy3B Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the labeling of oligonucleotides with the high-performance Cy3B fluorescent dye. This compound offers significant advantages for a wide range of applications due to its exceptional brightness and photostability, making it an ideal choice for sensitive and demanding assays.

Introduction to this compound Dye

This compound is a member of the cyanine (B1664457) dye family, renowned for its utility in biological labeling. What sets this compound apart is its rigid, conformationally locked structure. This unique feature prevents the cis-trans isomerization that commonly plagues other cyanine dyes, a process that leads to fluorescence quenching and signal loss.[1] Consequently, this compound exhibits a significantly higher fluorescence quantum yield and greater photostability compared to its predecessor, Cy3, and other similar fluorophores.[2][3] These properties make it an excellent candidate for applications requiring intense and stable fluorescent signals, such as in single-molecule studies, quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH).[4]

Key Properties and Comparison with Other Dyes

The selection of a fluorescent dye is critical for the success of any labeling experiment. The following tables provide a quantitative comparison of this compound with other commonly used fluorescent dyes in a similar spectral range.

Table 1: Spectroscopic Properties of Selected Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 558 - 560570 - 572~130,000~0.80 - 0.85
Cy3~550~570~150,000~0.15
Alexa Fluor 555~555~565~150,000~0.10

Data compiled from multiple sources.[1][4][5][6]

Table 2: Performance Characteristics of Dye-Labeled Oligonucleotides

CharacteristicThis compoundCy3Alexa Fluor 555
Photostability Very HighModerateHigh
Brightness Very HighModerateHigh
Environmental Sensitivity LowModerateLow
Cost HighModerateHigh

This table provides a qualitative comparison based on published data and product information.[7]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the post-synthetic labeling of an oligonucleotide containing a primary amine modification with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-modified oligonucleotide (desalted or purified)

  • This compound NHS ester (stored desiccated at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies (HPLC system or ethanol (B145695) precipitation reagents)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate/borate buffer (pH 8.5) to a final concentration of 1-5 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the dissolved this compound NHS ester to the oligonucleotide solution. The optimal ratio should be determined empirically.[8]

    • Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification: It is crucial to remove the unreacted free dye from the labeled oligonucleotide. Dual HPLC purification is highly recommended for obtaining high-purity conjugates.[4]

    • HPLC Purification:

      • Use a reverse-phase C18 column.

      • Employ a mobile phase gradient of acetonitrile (B52724) in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).

      • Monitor the elution at 260 nm (for the oligonucleotide) and ~559 nm (for the this compound dye).

      • Collect the fractions corresponding to the dual-absorbing peak, which represents the labeled oligonucleotide.

    • Ethanol Precipitation (Alternative):

      • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

      • Add 3 volumes of ice-cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed to pellet the oligonucleotide.

      • Carefully decant the supernatant containing the unreacted dye.

      • Wash the pellet with cold 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in a suitable buffer.

  • Quantification and Quality Control:

    • Measure the absorbance of the purified conjugate at 260 nm and ~559 nm.

    • Calculate the concentration of the oligonucleotide and the dye.

    • Determine the labeling efficiency (dye-to-oligo ratio).

    • Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry.[9]

Workflow for Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Dissolve Amine-Oligo in Buffer (pH 8.5) Mix Mix Oligo and Dye Solutions Oligo->Mix Dye Dissolve this compound NHS Ester in Anhydrous DMSO Dye->Mix Incubate Incubate in Dark (2-4h at RT or O/N at 4°C) Mix->Incubate HPLC HPLC Purification (Recommended) Incubate->HPLC Ethanol Ethanol Precipitation (Alternative) Incubate->Ethanol Spectro UV-Vis Spectroscopy (A260 / A559) HPLC->Spectro Ethanol->Spectro MassSpec Mass Spectrometry Spectro->MassSpec

Caption: Workflow for this compound labeling of oligonucleotides.

Applications of this compound-Labeled Oligonucleotides

The superior properties of this compound make it a versatile tool for numerous molecular biology applications.

TaqMan® Probes for Real-Time PCR

This compound can serve as an excellent reporter dye in TaqMan probes, often paired with a dark quencher like BHQ-2 (Black Hole Quencher® 2) due to their excellent spectral overlap.[4] The high quantum yield of this compound leads to a brighter signal upon probe cleavage, enhancing the sensitivity of the assay.

Molecular Beacons

Molecular beacons are hairpin-shaped probes that become fluorescent upon hybridization to a specific target sequence. The high brightness of this compound allows for the detection of low-abundance targets. A dual-labeled molecular beacon with this compound at one end and a quencher at the other provides a high signal-to-background ratio.[3]

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The brightness and photostability of this compound make it an excellent FRET donor, often paired with acceptors like Cy5. The rigid linker options available for incorporating this compound into oligonucleotides can reduce uncertainties in FRET-based distance measurements.[1]

Experimental Workflow for a FRET-based Hybridization Assay

FRET_Workflow cluster_measurement Fluorescence Measurement Start Prepare this compound-labeled (Donor) Oligo Mix Mix Donor and Acceptor Oligos in Hybridization Buffer Start->Mix Target Prepare Acceptor-labeled (e.g., Cy5) Target Oligo Target->Mix Incubate Incubate to Allow Hybridization Mix->Incubate Measure Measure Fluorescence Incubate->Measure ExciteDonor Excite Donor (this compound) at ~558 nm MeasureDonor Measure Donor Emission at ~572 nm ExciteDonor->MeasureDonor No FRET MeasureAcceptor Measure Acceptor Emission at ~670 nm (FRET Signal) ExciteDonor->MeasureAcceptor FRET Occurs

References

Application Notes and Protocols for Cy3B in Single-Molecule FRET (smFRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorophore Cy3B in single-molecule Förster Resonance Energy Transfer (smFRET) studies. This compound, a bright and photostable cyanine (B1664457) dye, offers significant advantages for researchers investigating molecular interactions and conformational dynamics at the single-molecule level. This document outlines its photophysical properties, provides detailed protocols for biomolecule labeling, and describes workflows for data acquisition and analysis.

Introduction to this compound for smFRET

Single-molecule FRET is a powerful technique that acts as a "molecular ruler" to measure nanometer-scale distances within or between biomolecules. The choice of fluorophores is critical for the success of smFRET experiments. This compound has emerged as a popular donor fluorophore due to its enhanced photophysical properties compared to its predecessor, Cy3.

This compound is an improved version of the Cy3 dye, featuring a rigidified chemical structure that prevents photoisomerization.[1] This structural modification results in a significantly higher fluorescence quantum yield and enhanced photostability, making it an excellent choice for demanding single-molecule applications that require long observation times.[1][2][3][4][5] Its brightness and resistance to photobleaching allow for the collection of high-quality data with a better signal-to-noise ratio.[6] this compound is typically paired with an acceptor fluorophore like Cy5 or Alexa Fluor 647 for smFRET experiments.[7][8]

Photophysical Properties of this compound

The selection of a fluorophore for smFRET is dictated by its photophysical characteristics. This compound exhibits properties that are highly advantageous for single-molecule studies.

PropertyValueReference(s)
Excitation Maximum (λex) 559-560 nm[3][9][10]
Emission Maximum (λem) 570-571 nm[3][9][11]
Molar Extinction Coefficient (ε) 120,000 - 130,000 cm⁻¹M⁻¹[2][9][10][12]
Quantum Yield (Φ) ~0.58 - 0.85[1][3]
Fluorescence Lifetime (τ) ~2.8 - 2.9 ns[1][11]
Förster Radius (R₀) with Cy5 ~5.4 - 6.0 nm[7][13]

Experimental Protocols

Precise and efficient labeling of biomolecules is paramount for successful smFRET experiments. The following protocols provide detailed methodologies for labeling proteins and nucleic acids with this compound.

Protein Labeling with this compound Maleimide (B117702)

This protocol is designed for site-specific labeling of proteins containing cysteine residues.

Materials:

  • This compound maleimide

  • Protein of interest with accessible cysteine residue(s)

  • Labeling Buffer: 50 mM Tris-HCl, pH 7.0, 50 mM NaCl, 0.5 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Solution: 100 mM Dithiothreitol (DTT) or L-cysteine

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the purified protein in degassed Labeling Buffer to a final concentration of 10-50 µM. The presence of a reducing agent like TCEP is crucial to keep the cysteine residues in their reduced, reactive state.

  • Dye Preparation: Immediately before use, dissolve this compound maleimide in anhydrous DMSO to prepare a 1-10 mM stock solution.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound maleimide solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching: Add the Quenching Solution to a final concentration of 10 mM to stop the labeling reaction by reacting with any excess maleimide. Incubate for 15-30 minutes.

  • Purification: Remove unreacted dye and quenching agent by passing the reaction mixture through a suitable purification column. Monitor the elution profile by measuring absorbance at both 280 nm (for protein) and ~559 nm (for this compound).

  • Characterization: Determine the labeling efficiency by measuring the absorbance of the purified conjugate at 280 nm and 559 nm and using the Beer-Lambert law.

Nucleic Acid Labeling with this compound NHS Ester

This protocol describes the labeling of amine-modified DNA or RNA oligonucleotides.

Materials:

  • This compound NHS ester

  • Amine-modified oligonucleotide

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 100-500 µM.

  • Dye Preparation: Dissolve this compound NHS ester in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the this compound NHS ester solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration and labeling efficiency of the purified product by UV-Vis spectrophotometry.

smFRET Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for an smFRET experiment using this compound-labeled biomolecules.

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Biomolecule Labeling (Protein/Nucleic Acid) Purification Purification of Labeled Sample Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization Microscopy TIRF or Confocal Microscopy Immobilization->Microscopy Excitation Laser Excitation (e.g., 532 nm) Microscopy->Excitation Detection Single-Photon Detection Excitation->Detection TraceExtraction Intensity Trace Extraction Detection->TraceExtraction FRET_Calc FRET Efficiency Calculation TraceExtraction->FRET_Calc HMM Hidden Markov Modeling (HMM) FRET_Calc->HMM Kinetics Kinetic Analysis HMM->Kinetics

Typical workflow for an smFRET experiment.

Data Analysis Steps:

  • Intensity Trace Extraction: Raw data from the microscope is processed to identify single molecules and extract the fluorescence intensity of the donor (this compound) and acceptor over time.

  • FRET Efficiency Calculation: The apparent FRET efficiency (E) is calculated from the donor (ID) and acceptor (IA) intensities using the formula: E = IA / (ID + IA).[7]

  • Correction Factors: For accurate distance measurements, corrections for spectral crosstalk, direct acceptor excitation, and differences in quantum yield and detection efficiency (γ-factor) are applied.[14]

  • Idealization and Kinetic Analysis: FRET efficiency time traces are often idealized using methods like Hidden Markov Modeling (HMM) to identify distinct conformational states and determine the kinetics of transitions between them.[15]

Signaling Pathways and Logical Relationships

The diagrams below illustrate the fundamental principles of FRET and the chemical reactions involved in labeling.

FRET_Principle cluster_energy Donor This compound (Donor) FRET FRET Donor->FRET Emission_D Donor Emission Donor->Emission_D Fluorescence Acceptor Acceptor (e.g., Cy5) Emission_A Acceptor Emission Acceptor->Emission_A Fluorescence Excitation Excitation Light (hv) Excitation->Donor Absorption FRET->Acceptor Energy Transfer

The principle of Förster Resonance Energy Transfer (FRET).

Labeling_Chemistry cluster_protein Protein Labeling cluster_nucleic_acid Nucleic Acid Labeling Protein_Cys Protein-SH (Cysteine) Labeled_Protein Labeled Protein Protein_Cys->Labeled_Protein Cy3B_Mal This compound-Maleimide Cy3B_Mal->Labeled_Protein NA_Amine NA-NH2 (Amine-modified) Labeled_NA Labeled Nucleic Acid NA_Amine->Labeled_NA Cy3B_NHS This compound-NHS Ester Cy3B_NHS->Labeled_NA

Common labeling chemistries for this compound.

Conclusion

This compound is a high-performance fluorophore that offers significant benefits for smFRET studies. Its enhanced brightness and photostability enable researchers to probe molecular dynamics with greater precision and over longer timescales. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively utilize this compound to gain deeper insights into the mechanisms of complex biological processes.

References

Application Notes and Protocols for Cy3B in STORM Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye Cy3B in Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution microscopy technique. This compound is a bright and photostable carbocyanine dye that has emerged as a superior probe for the red spectral range in single-molecule localization microscopy, enabling significant advancements in the visualization of subcellular structures with nanoscale resolution.

Introduction to this compound in STORM

STORM and its counterpart, direct STORM (dSTORM), achieve super-resolution by temporally separating the fluorescence of individual molecules.[1][2] This is accomplished by switching fluorophores between a fluorescent "on" state and a dark "off" state.[1][3] this compound is particularly well-suited for dSTORM, where it exhibits robust photoswitching properties in the presence of a specific imaging buffer.[1] It is frequently paired with Alexa Fluor 647 for two-color super-resolution imaging, with the combination of Alexa 647/Cy3B being regarded as one of the best pairs for dual-color dSTORM.[4]

Key Advantages of this compound for STORM:

  • High Photon Output: this compound is known for its high photon yield per switching event, which is crucial for achieving high localization precision.[5]

  • Excellent Photostability: It exhibits greater photostability compared to its predecessor, Cy3, allowing for the collection of a large number of switching events required for high-quality image reconstruction.[6][7]

  • Optimal for Two-Color Imaging: Its spectral properties make it an excellent partner for far-red dyes like Alexa Fluor 647, enabling high-quality two-color STORM imaging with minimal crosstalk.[1][4]

Quantitative Data for this compound in STORM

The performance of a fluorophore in STORM is characterized by several key photophysical parameters. The following table summarizes the quantitative properties of this compound relevant to STORM imaging.

ParameterValueReference
Excitation Maximum (λex) 559 nm
Emission Maximum (λem) 570 nm[5]
Extinction Coefficient (ε) 130,000 M⁻¹cm⁻¹ at 559 nm[1]
Photons per Switching Event 1365 (in MEA buffer), 2057 (in BME buffer)[5]
Localization Precision ~22 nm[3]
Recommended Laser Line 561 nm
Reactivation Laser 405 nm[5]

Experimental Workflow for this compound STORM

The following diagram outlines the general workflow for a typical STORM experiment utilizing this compound.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis a Cell Culture & Fixation b Immunostaining with Primary Antibody a->b c Staining with this compound-conjugated Secondary Antibody b->c d Mount Sample in STORM Buffer c->d Prepared Sample e Image Acquisition (561 nm & 405 nm lasers) d->e f Single-Molecule Localization e->f Raw Image Stack g Image Reconstruction f->g h Data Interpretation g->h

Fig. 1: General workflow for a this compound STORM experiment.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to Secondary Antibodies

This protocol describes the conjugation of this compound NHS ester to a secondary antibody.

Materials:

  • Secondary Antibody (e.g., Donkey anti-Mouse IgG)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.5 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Phosphate-Buffered Saline (PBS)

  • Size-Exclusion Chromatography Column (e.g., NAP-5)

Procedure:

  • Dissolve 1 mg of this compound NHS ester in 10 µL of anhydrous DMSO.[1]

  • In a microcentrifuge tube, mix 40 µL of the secondary antibody (at a concentration of 1 mg/mL) with 10 µL of 0.5 M NaHCO₃.[1]

  • Add 1 µL of the dissolved this compound NHS ester to the antibody solution.[1]

  • Incubate the reaction mixture for 30 minutes at room temperature on a shaking platform, protected from light.[1]

  • During the incubation, equilibrate a NAP-5 size-exclusion column with PBS according to the manufacturer's instructions.

  • After incubation, add 150 µL of PBS to the reaction mixture to bring the total volume to 200 µL.[1]

  • Load the entire volume onto the equilibrated NAP-5 column to separate the labeled antibody from unconjugated dye.

  • Elute the labeled antibody with PBS according to the column manufacturer's protocol.

  • The concentration of the labeled antibody and the degree of labeling can be determined using spectrophotometry, measuring the absorbance at 280 nm (for the protein) and 559 nm (for this compound). The extinction coefficient for this compound is 130,000 M⁻¹cm⁻¹.[1]

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protocol 2: Immunofluorescence Staining for STORM

This protocol provides a general guideline for immunostaining cells for STORM imaging with this compound.

Materials:

  • Cells grown on high-precision glass coverslips

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS)

  • Primary Antibody (specific to the target of interest)

  • This compound-conjugated Secondary Antibody (from Protocol 1)

  • Washing Buffer (e.g., 0.2% BSA in PBS)

  • PBS

Procedure:

  • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Incubate the cells with the primary antibody, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Wash the cells three times with Washing Buffer for 5 minutes each.

  • Incubate the cells with the this compound-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

  • Wash the cells three times with Washing Buffer for 5 minutes each, followed by three final washes with PBS.

  • The sample is now ready for STORM imaging.

Protocol 3: STORM Imaging Buffer Preparation and Image Acquisition

The composition of the imaging buffer is critical for inducing the photoswitching of this compound.

STORM Imaging Buffer Components:

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • GLOX Solution: 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL) in 200 µL of Buffer A. Store at 4°C for up to one week.[1]

  • Thiol Solution: Either 1 M Cysteamine (MEA) or β-mercaptoethanol (BME). For this compound, both MEA and BME can be used.[5] An imaging buffer with 2-mercaptoethanol (B42355) is often recommended for this compound.[8]

Imaging Buffer Preparation (Final Volume ~700 µL):

  • To 623 µL of Buffer A, add 70 µL of 1 M MEA (for a final concentration of 100 mM) or 7 µL of BME (for a final concentration of 10 mM).

  • Add 7 µL of the GLOX solution.

  • Mix gently and use the buffer immediately.

Image Acquisition:

  • Mount the coverslip with the stained cells onto a microscope slide with a small well or a chambered coverslip.

  • Add the freshly prepared STORM imaging buffer.

  • Place the sample on the STORM microscope.

  • Use a 561 nm laser for excitation of this compound. The laser power needs to be high enough to switch most molecules to the dark state (typically in the range of a few kW/cm²).[1]

  • Use a 405 nm laser to reactivate the this compound molecules from the dark state back to the fluorescent state. The power of the 405 nm laser should be adjusted during the acquisition to maintain a constant, low density of simultaneously fluorescing molecules in each frame.[4]

  • For two-color imaging with Alexa Fluor 647, the Alexa Fluor 647 channel should be imaged first using a 647 nm laser, followed by the this compound channel.[1] This is to avoid photobleaching of Alexa 647 by the 561 nm laser.

  • Acquire a sequence of 5,000 to 20,000 frames with a camera exposure time typically between 10 and 30 ms.[4]

Data Analysis and Image Reconstruction

The acquired image stack consists of thousands of frames, each containing a sparse set of fluorescent molecules.

Data_Analysis_Flow cluster_input Input Data cluster_processing Processing Steps cluster_output Output a Raw STORM Movie (Thousands of Frames) b Localization of Single Emitters (Gaussian Fitting) a->b c Filtering of Localizations (e.g., by photon count, PSF width) b->c d Drift Correction c->d e Super-Resolved Image (Reconstructed from Localizations) d->e

Fig. 2: Data analysis workflow for STORM.

Specialized software (e.g., Nikon NIS-Elements with N-STORM, open-source packages like ThunderSTORM or rapidSTORM) is used to perform the following steps:

  • Localization: Each frame is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules with sub-pixel precision, typically by fitting a 2D Gaussian function.

  • Filtering: Localizations are filtered based on criteria such as the number of photons detected, the width of the PSF, and the signal-to-noise ratio to reject false localizations.

  • Image Reconstruction: The coordinates of all accepted localizations from all frames are compiled to generate the final super-resolved image. Each localization is typically rendered as a Gaussian spot with a width corresponding to the localization precision.

By following these protocols and understanding the properties of this compound, researchers can effectively employ this powerful fluorophore to achieve high-quality super-resolution images and gain deeper insights into complex biological systems.

References

Cy3B in Immunofluorescence: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorophore is critical for achieving high-quality, reproducible immunofluorescence data. Cy3B, a member of the cyanine (B1664457) dye family, has emerged as a superior alternative to its predecessor, Cy3, offering enhanced brightness and photostability for demanding imaging applications. This document provides detailed application notes, experimental protocols, and comparative data to guide the effective use of this compound in immunofluorescence.

Introduction to this compound

This compound is a bright, orange-fluorescent dye that is an improved version of the widely used Cy3 dye.[1][2] Its rigid chemical structure prevents photo-isomerization, a common cause of fluorescence quenching in other cyanine dyes.[3][4] This structural modification results in a significantly higher fluorescence quantum yield and greater photostability, making this compound an excellent choice for a variety of fluorescence-based applications, including immunofluorescence, DNA sequencing, and in situ hybridization.[3][] this compound is water-soluble and its fluorescence is insensitive to pH changes between 4 and 10.[6]

The dye can be excited effectively by 532 nm or 555 nm laser lines and its emission can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[6] this compound is available in various reactive forms, with NHS esters being the most common for labeling primary amines on proteins and antibodies.[6]

Quantitative Data Summary: this compound vs. Other Fluorophores

The selection of a fluorophore is often a balance between brightness, photostability, and cost. The following tables summarize the key photophysical properties of this compound in comparison to other commonly used fluorophores in the same spectral range.

Table 1: Spectral Properties of Selected Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 559570130,000
Cy3~550~570~150,000
Alexa Fluor 555555565155,000

Table 2: Performance Characteristics of Selected Fluorophores

FluorophoreQuantum YieldRelative BrightnessPhotostability
This compound ~0.80[3]HighHigh
Cy3~0.15[3]ModerateModerate
Alexa Fluor 555~0.10ModerateHigh[7][8]

Note: Quantum yield and photostability can be influenced by the local environment and conjugation efficiency.

Experimental Protocols

Here we provide detailed protocols for antibody conjugation and immunofluorescence staining using this compound.

Protocol 1: Conjugation of this compound NHS Ester to a Primary Antibody

This protocol describes the covalent labeling of a primary antibody with this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Primary antibody (1-2 mg/mL in an amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 1 M NaHCO₃ buffer to a final concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 5:1 and 10:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the conjugated antibody at 280 nm (A₂₈₀) and 559 nm (A₅₅₉).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of these values will give the DOL. An optimal DOL is typically between 2 and 7.

Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a this compound-conjugated secondary antibody for the detection of a primary antibody.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS)

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Rinse the cells on coverslips twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens): Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For membrane proteins, this step can be skipped.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal working concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for this compound and the counterstain.

Mandatory Visualizations

General Immunofluorescence Workflow

G General Immunofluorescence Workflow A Cell Seeding & Culture B Fixation A->B Wash C Permeabilization (for intracellular targets) B->C Wash D Blocking C->D Wash E Primary Antibody Incubation D->E F Secondary Antibody Incubation (this compound Conjugated) E->F Wash G Counterstaining (e.g., DAPI) F->G Wash H Mounting G->H Wash I Imaging H->I

Caption: A flowchart of the key steps in an indirect immunofluorescence protocol.

Simplified Workflow for Stochastic Optical Reconstruction Microscopy (STORM)

This compound is also a valuable tool in super-resolution microscopy techniques like STORM, often used as a photoswitchable dye.[1][9][10]

G Simplified STORM Workflow A Sample Labeling with Photoswitchable Dyes (e.g., this compound) B Stochastic Activation of a Subset of Fluorophores A->B C Imaging of Single Molecules B->C D Localization of Each Activated Fluorophore C->D E Repetition of Activation-Imaging-Localization Cycles until Sufficient Density is Achieved D->E E->B Next Cycle F Reconstruction of the Super-Resolution Image E->F

Caption: A simplified diagram illustrating the principle of STORM imaging.

References

Protocol for Cy3B Labeling of Peptides for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in life sciences research and drug development, enabling the visualization and quantification of peptides in various applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Cy3B is a bright, photostable, and pH-insensitive orange-fluorescent dye, making it an excellent choice for labeling peptides.[2][3] This protocol details the method for labeling peptides containing primary amines (at the N-terminus or on lysine (B10760008) residues) with this compound N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines to form a stable covalent amide bond.[4][5]

This application note provides a comprehensive, step-by-step protocol for this compound labeling of peptides, including reagent preparation, reaction conditions, purification of the labeled peptide, and calculation of the degree of labeling.

Materials and Reagents

Reagent/MaterialSpecifications
Peptide Lyophilized, containing at least one primary amine.
This compound NHS Ester Amine-reactive succinimidyl ester of this compound dye.
Labeling Buffer 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Other amine-free buffers such as 0.1 M phosphate (B84403) buffer can also be used.[5][6]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) To dissolve the this compound NHS ester.[6][7]
Purification Column Gel filtration column (e.g., Sephadex G-25) or HPLC system.[5][8]
Spectrophotometer For measuring absorbance to determine the degree of labeling.
Microcentrifuge Tubes
Pipettes and Tips

Experimental Protocol

This protocol is a general guideline; optimal conditions may vary depending on the specific peptide.

Reagent Preparation
  • Peptide Solution:

    • Dissolve the lyophilized peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.[5] Higher peptide concentrations generally improve labeling efficiency.[9]

  • This compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

    • Note: The NHS ester is sensitive to moisture and should be protected from light. Prepare this solution fresh for each labeling reaction.[5]

Labeling Reaction
  • Reaction Setup:

    • Combine the peptide solution and the this compound NHS ester stock solution in a microcentrifuge tube. A molar excess of the dye is typically used to ensure efficient labeling. A starting point is a 3:1 to 6:1 molar ratio of dye to peptide.[9] The optimal ratio may need to be determined experimentally.[10]

    • Vortex the reaction mixture gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5] Longer incubation times may be necessary for reactions performed at a lower pH.[9]

Purification of the Labeled Peptide

It is crucial to remove any unreacted this compound dye from the labeled peptide.[11]

  • Gel Filtration:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled peptide according to the manufacturer's instructions. The labeled peptide will typically elute first, followed by the smaller, unreacted dye molecules.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, reverse-phase HPLC can be used.

    • Monitor the elution at 280 nm (for the peptide) and 559 nm (for the this compound dye).[9]

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and at the absorbance maximum of this compound, which is 559 nm (Amax).

  • Calculation:

    • The concentration of the peptide is calculated using the following formula: Peptide Concentration (M) = [A280 - (Amax × CF)] / εpeptide where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at 559 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).

      • εpeptide is the molar extinction coefficient of the unlabeled peptide at 280 nm.[5][11]

    • The Degree of Labeling (DOL) is then calculated as: DOL = Amax / (εdye × Peptide Concentration (M)) where:

      • εdye is the molar extinction coefficient of this compound at 559 nm (130,000 M-1cm-1).

Quantitative Data Summary

ParameterValueReference
This compound Excitation Maximum (λex) 558-560 nm[3]
This compound Emission Maximum (λem) 570-572 nm[3]
This compound Molar Extinction Coefficient (ε) 130,000 M-1cm-1 at 559 nm
Recommended Labeling pH 8.3 - 9.3[9]
Recommended Solvents for NHS Ester Anhydrous DMSO or DMF[6][7]

Visualizations

Cy3B_Peptide_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Peptide_Prep Dissolve Peptide in Labeling Buffer Mixing Mix Peptide and This compound NHS Ester Peptide_Prep->Mixing Dye_Prep Dissolve this compound NHS Ester in DMSO/DMF Dye_Prep->Mixing Incubation Incubate at RT (Protected from Light) Mixing->Incubation Purification Purify by Gel Filtration or HPLC Incubation->Purification Spectroscopy Measure Absorbance (280 nm & 559 nm) Purification->Spectroscopy DOL_Calc Calculate Degree of Labeling (DOL) Spectroscopy->DOL_Calc

Caption: Experimental workflow for this compound labeling of peptides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH of labeling buffer.Ensure the pH of the labeling buffer is between 8.3 and 8.5.[5]
Low peptide concentration.Increase the peptide concentration to at least 2 mg/mL.[5]
Hydrolyzed NHS ester.Prepare the this compound NHS ester solution immediately before use.
Over-labeling (potential for fluorescence quenching) High dye-to-peptide molar ratio.Reduce the molar excess of the this compound NHS ester in the reaction.[5]
High number of accessible lysines on the peptide.Decrease the reaction time or the amount of dye used.[5]
Presence of free dye after purification Inefficient purification.Repeat the purification step. For small peptides, consider using HPLC for better separation.[8]
Non-covalent binding of dye to peptide.Ensure complete removal of unbound dye by using methods like extensive dialysis or gel filtration.[10]

References

Application Notes and Protocols for Cy3B Dye in In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. The choice of fluorescent dye is critical for the sensitivity and specificity of fluorescence in situ hybridization (FISH). Cy3B is a bright and exceptionally photostable orange-fluorescent dye that serves as an improved version of the Cy3 dye.[1][2] Its enhanced fluorescence quantum yield and resistance to photobleaching make it an excellent choice for ISH applications, particularly for detecting low-abundance targets.[1][2][3] this compound's properties, such as its water solubility and pH insensitivity in a range of pH 4 to 10, contribute to its robust performance in various experimental conditions.[1][4]

This document provides detailed application notes and protocols for the effective use of this compound dye in ISH experiments.

Quantitative Data of this compound Dye

The superior photophysical properties of this compound make it a highly effective fluorescent label for ISH probes. A summary of its key quantitative characteristics is provided in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λmax)558-560 nm[4][5]
Emission Maximum (λmax)570-572 nm[4][5]
Molar Extinction Coefficient120,000 - 130,000 cm⁻¹M⁻¹[4][5]
Fluorescence Quantum YieldSignificantly higher than Cy3 (e.g., 0.8 vs 0.15 for Cy3)[2]
Recommended Laser Line532 nm or 555 nm[1]
Recommended Filter SetTRITC (tetramethylrhodamine)[1]
Molecular Weight (NHS Ester)657.21 g/mol [1][4]

Experimental Protocols

I. Probe Labeling with this compound NHS Ester

This protocol describes the labeling of amine-modified DNA or RNA probes with this compound NHS (N-hydroxysuccinimidyl) ester. The NHS ester reacts with primary amines to form a stable covalent bond.[1][4]

A. Materials:

  • Amine-modified oligonucleotide or RNA probe

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Nuclease-free water

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5

  • Purification column (e.g., G-50 gel filtration)

  • Carrier tRNA (optional)

B. Protocol:

  • Probe Preparation: Resuspend the amine-modified oligonucleotide probe in 0.1 M NaHCO₃ buffer (pH 8.5) to a final concentration of 1-5 µg/µL. Ensure all traces of amine-containing buffers like Tris are removed.[6]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. Aqueous solutions of NHS esters are prone to hydrolysis and should not be stored.[7]

  • Labeling Reaction: Add the dissolved this compound NHS Ester to the probe solution. The optimal molar ratio of dye to probe should be determined empirically, but a starting point of a 5-10 fold molar excess of the dye is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, with occasional gentle vortexing.[6]

  • Purification: Purify the labeled probe from the unreacted dye using a gel filtration column (e.g., G-50) or ethanol (B145695) precipitation.[6] For ethanol precipitation, add carrier tRNA if needed, precipitate with 2 volumes of cold ethanol, and wash the pellet with 70% ethanol.

  • Quantification: Determine the concentration and labeling efficiency of the this compound-labeled probe by measuring the absorbance at 260 nm (for the nucleic acid) and 559 nm (for this compound).

G cluster_prep Probe & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Quantification Probe Amine-Modified Probe Dissolve_Probe Dissolve in Bicarbonate Buffer (pH 8.5) Probe->Dissolve_Probe Dye This compound NHS Ester Dissolve_Dye Dissolve in Anhydrous DMSO Dye->Dissolve_Dye Mix Mix Probe and Dye Dissolve_Probe->Mix Dissolve_Dye->Mix Incubate Incubate 2-4h at RT (in dark) Mix->Incubate Purify Purify Labeled Probe (Gel Filtration or Ethanol Precipitation) Incubate->Purify Quantify Quantify by Absorbance (260 nm & 559 nm) Purify->Quantify

Probe Labeling Workflow
II. In Situ Hybridization (ISH) Protocol

This protocol provides a general workflow for fluorescent ISH on paraffin-embedded tissue sections. Optimization of incubation times, temperatures, and concentrations may be required depending on the specific tissue and target.

A. Materials:

  • This compound-labeled probe

  • Paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 100 µg/mL salmon sperm DNA)[8]

  • Wash buffers (e.g., SSC solutions of varying concentrations)

  • DAPI counterstain

  • Antifade mounting medium

B. Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).[9]

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution (concentration and time need optimization, e.g., 10-20 µg/mL for 10-15 minutes at 37°C).

    • Rinse slides in DEPC-treated water.

    • Dehydrate again through an ethanol series (70%, 95%, 100%) and air dry.[9]

  • Hybridization:

    • Dilute the this compound-labeled probe in hybridization buffer to the desired concentration (e.g., 50-100 ng per slide).[8]

    • Denature the probe solution by heating to 80°C for 3 minutes, then immediately place on ice.[8]

    • Apply the denatured probe solution to the tissue section.

    • Cover with a coverslip, avoiding air bubbles.

    • Denature the tissue and probe together on a heat block at 65-70°C for 5 minutes.[9]

    • Incubate overnight in a humidified chamber at a hybridization temperature appropriate for the probe (e.g., 37-56°C).[8][9]

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Perform stringent washes to remove unbound and non-specifically bound probes. An example wash series:

      • 2x SSC at room temperature (2 x 5 minutes).

      • 0.5x SSC at a higher temperature (e.g., 65°C) for 15 minutes.[10]

      • 2x SSC at room temperature (1 x 5 minutes).

    • The stringency of the washes (temperature and salt concentration) is critical and may require optimization.[11]

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 10 minutes to stain the nuclei.[9]

    • Rinse briefly in wash buffer.

    • Mount the slides with an antifade mounting medium.

  • Visualization:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (TRITC/Rhodamine) and DAPI.

G Prep Tissue Preparation (Deparaffinization & Rehydration) Perm Permeabilization (Proteinase K Digestion) Prep->Perm Hyb Hybridization (Apply this compound Probe, Denature, Incubate) Perm->Hyb Wash Post-Hybridization Washes (Stringent Washes) Hyb->Wash Count Counterstaining (e.g., DAPI) Wash->Count Mount Mounting (Antifade Medium) Count->Mount Vis Visualization (Fluorescence Microscopy) Mount->Vis

In Situ Hybridization Workflow

Troubleshooting

ProblemPossible CauseSuggested SolutionReference
Low or No Signal Inadequate tissue digestionOptimize Proteinase K concentration, time, or temperature.[11][12]
Probe concentration too lowIncrease the amount of probe used in the hybridization step.[11][12]
Over-fixation of tissueReduce fixation time or use an alternative fixation method.[11][12]
Hybridization conditions too stringentDecrease the hybridization temperature or formamide concentration.[11]
High Background Insufficient post-hybridization washingIncrease the stringency of the washes (increase temperature, decrease salt concentration).[11][12]
Probe concentration too highReduce the amount of probe used in the hybridization step.[11]
Non-specific probe bindingInclude blocking agents in the hybridization buffer. Test probe specificity with other methods like Southern Blot.[11]
Air bubbles under coverslipApply coverslip carefully to avoid trapping air bubbles.[11][12]
Photobleaching Excessive exposure to excitation lightMinimize exposure time. Use an antifade mounting medium. This compound is highly photostable, but this is still good practice.[3]

Conclusion

This compound dye is a superior fluorescent label for in situ hybridization, offering researchers significant advantages in signal brightness and photostability.[1][2] By following optimized protocols for probe labeling and hybridization, scientists can achieve high-quality, reproducible results with an excellent signal-to-noise ratio, enabling the precise localization and analysis of nucleic acid targets in a variety of research and diagnostic applications.

References

Application Notes and Protocols for Cy3B in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye Cy3B for live-cell imaging. Detailed protocols for antibody conjugation and live-cell imaging are provided, along with data on the photophysical properties of this compound and a discussion of its applications in studying dynamic cellular processes.

Introduction to this compound

This compound is a bright and highly photostable orange-fluorescent dye belonging to the cyanine (B1664457) family. Its rigid chemical structure prevents photo-isomerization, resulting in a significantly increased fluorescence quantum yield and photostability compared to its predecessor, Cy3.[1] These characteristics make this compound an excellent choice for demanding live-cell imaging applications that require high sensitivity and temporal resolution, including fluorescence microscopy, FRET microscopy, and high-throughput screening.[1][2] The dye is water-soluble and its fluorescence is insensitive to pH changes between 4 and 10. This compound can be excited by the 532 nm or 555 nm laser lines and its emission can be visualized with TRITC (tetramethylrhodamine) filter sets.[3]

Key Advantages of this compound for Live-Cell Imaging:

  • High Quantum Yield: Results in brighter fluorescent signals, enabling the detection of low-abundance targets.[1]

  • Exceptional Photostability: Resists photobleaching, allowing for longer time-lapse imaging with minimal signal loss.

  • pH Insensitivity: Provides stable fluorescence in a range of cellular environments.[3]

  • Versatile Conjugation: Can be readily conjugated to a variety of biomolecules, including antibodies, peptides, and oligonucleotides, through its NHS ester or other reactive forms.[3]

Quantitative Data Summary

For researchers selecting a fluorescent probe, a clear comparison of its properties is crucial. The following table summarizes the key photophysical properties of this compound and compares it with other commonly used fluorescent dyes in a similar spectral range.

PropertyThis compoundCy3Alexa Fluor 555
Excitation Maximum (λex) ~559 nm[4]~550 nm~555 nm
Emission Maximum (λem) ~570 nm[4]~570 nm~565 nm
Molar Extinction Coefficient (ε) ~130,000 cm⁻¹M⁻¹[4]~150,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.67 - 0.85[1]~0.04~0.10
Fluorescence Lifetime (τ) ~2.5 - 2.9 ns[1]~0.2 ns~0.3 ns

Experimental Protocols

Protocol 1: Labeling Antibodies with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimide (NHS) ester to an antibody. NHS esters are amine-reactive and will form a stable covalent bond with the primary amines of lysine (B10760008) residues on the antibody.[2]

Materials:

  • Antibody (BSA-free, in a buffer free of primary amines like Tris or glycine)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[3] If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS and then the reaction buffer.

  • Prepare the this compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.

    • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be used immediately.[5]

  • Conjugation Reaction:

    • For optimal brightness and to minimize self-quenching, a dye-to-protein (D/P) molar ratio of 2:1 is recommended.[3] However, this may require optimization for different antibodies, with ratios between 4:1 and 12:1 also being effective.[3]

    • Add the calculated amount of the this compound NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the this compound-conjugated antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 559 nm (for this compound).

Protocol 2: Live-Cell Imaging of this compound-Labeled Molecules

This protocol provides a general guideline for imaging live cells labeled with this compound-conjugated molecules, such as antibodies.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound-conjugated molecule of interest

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or chamber slide at an appropriate density to be sub-confluent at the time of imaging.

    • Allow cells to adhere and grow overnight.

  • Cell Labeling:

    • On the day of the experiment, replace the culture medium with pre-warmed, serum-free medium containing the this compound-conjugated molecule at the desired final concentration (this will need to be empirically determined, but a starting range of 1-10 µg/mL for antibodies is common).

    • Incubate the cells for a sufficient time to allow binding (e.g., 30-60 minutes at 37°C). Incubation times and temperatures may need to be optimized.

  • Washing:

    • Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unbound this compound conjugate and reduce background fluorescence.

  • Imaging:

    • Place the dish or slide on the microscope stage within the environmental chamber.

    • Locate the cells of interest using brightfield or DIC to minimize phototoxicity.

    • Switch to the fluorescence channel for this compound (Excitation: ~560 nm, Emission: ~570 nm).

    • Minimize Phototoxicity and Photobleaching:

      • Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Start with 1-5% laser power and adjust as needed.[6]

      • Use the shortest possible exposure time (e.g., 50-200 ms).[6]

      • Minimize the duration of light exposure by using a shutter to block the excitation light when not acquiring images.

    • Acquire images using the appropriate settings for your experiment (e.g., time-lapse, z-stacks).

Application Example: Visualizing Receptor Tyrosine Kinase (RTK) Signaling and Endocytosis

This compound is an excellent tool for studying the dynamic processes of receptor signaling and trafficking. For example, the endocytosis of the Epidermal Growth Factor Receptor (EGFR), a key RTK, can be visualized using this compound-labeled EGF or anti-EGFR antibodies.

EGFR Signaling and Endocytosis Pathway

EGFR_Signaling_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF-Cy3B EGF-Cy3B EGFR EGFR EGF-Cy3B->EGFR 1. Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer 2. Dimerization & Autophosphorylation Clathrin_pit Clathrin-Coated Pit EGFR_dimer->Clathrin_pit 6. Recruitment to Clathrin-Coated Pit Grb2 Grb2 EGFR_dimer->Grb2 3. Adaptor Recruitment Endosome Early Endosome Clathrin_pit->Endosome 7. Endocytosis SOS SOS Grb2->SOS Ras Ras SOS->Ras 4. Ras Activation ERK_pathway MAPK/ERK Pathway Ras->ERK_pathway 5. Downstream Signaling Lysosome Lysosome (Degradation) Endosome->Lysosome 8a. Degradation Recycling Recycling to Membrane Endosome->Recycling 8b. Recycling

Caption: EGFR signaling and clathrin-mediated endocytosis pathway.

Upon binding of this compound-labeled EGF, the EGFR dimerizes and becomes activated, initiating a downstream signaling cascade through the recruitment of adaptor proteins like Grb2.[7] Simultaneously, the activated receptor is recruited to clathrin-coated pits for internalization into early endosomes.[8][9] From the endosome, the receptor can be either targeted for degradation in the lysosome or recycled back to the plasma membrane.[7]

Experimental Workflow: Tracking EGFR Endocytosis

EGFR_Endocytosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_img Imaging cluster_analysis Analysis prep_cells 1. Plate cells on glass-bottom dish starve_cells 4. Serum-starve cells prep_cells->starve_cells label_egf 2. Label EGF with This compound NHS Ester purify_egf 3. Purify EGF-Cy3B conjugate label_egf->purify_egf add_egf 5. Add EGF-Cy3B to cells purify_egf->add_egf starve_cells->add_egf incubate 6. Incubate at 37°C add_egf->incubate mount_scope 7. Mount on microscope incubate->mount_scope acquire_images 8. Acquire time-lapse images (Excitation: ~560 nm) mount_scope->acquire_images track_puncta 9. Track fluorescent puncta acquire_images->track_puncta quantify 10. Quantify internalization rate and colocalization track_puncta->quantify

Caption: Experimental workflow for tracking EGFR endocytosis.

This workflow outlines the key steps for visualizing the internalization of EGFR using this compound-labeled EGF. By acquiring time-lapse images, researchers can track the movement of fluorescent puncta from the plasma membrane into the cytoplasm, providing quantitative data on the rate of endocytosis and the subsequent trafficking of the receptor.

References

Dual-Color Imaging with Cy3B and Cy5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to utilizing the fluorescent dyes Cy3B and Cy5 for dual-color imaging applications. Cyanine (B1664457) dyes, particularly the this compound and Cy5 pair, are widely used in fluorescence microscopy for their bright signals and well-separated spectra, making them ideal for studying molecular interactions, colocalization, and dynamic processes within cells. This document outlines their photophysical properties, provides detailed protocols for labeling and imaging, and illustrates key concepts with diagrams.

Introduction to this compound and Cy5 for Dual-Color Imaging

This compound and Cy5 are synthetic cyanine dyes that serve as a popular donor-acceptor pair in Förster Resonance Energy Transfer (FRET) based experiments.[1] this compound, the donor fluorophore, can be excited by a green laser and its emission spectrum overlaps with the excitation spectrum of Cy5, the acceptor fluorophore.[2] When in close proximity (typically 2-8 nm), energy from the excited this compound can be transferred to Cy5, leading to Cy5 emission upon this compound excitation. This phenomenon allows for the sensitive detection of molecular interactions.[3][4] Beyond FRET, their distinct spectral properties also enable straightforward two-color colocalization studies. This compound is known for its high fluorescence quantum yield and photostability, making it a robust donor.[5][6]

Photophysical Properties

The selection of appropriate fluorophores is critical for successful dual-color imaging. The key photophysical properties of this compound and Cy5 are summarized in the table below.

PropertyThis compoundCy5
Excitation Maximum (nm) ~560[7]~650[8]
Emission Maximum (nm) ~571[7]~670[8]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~130,000~250,000[9]
Quantum Yield ~0.67~0.27
Förster Radius (R₀) for this compound-Cy5 pair (nm) \multicolumn{2}{c}{~5.4 - 6.0[10][11]}

Experimental Protocols

Protocol 1: Protein Labeling with this compound and Cy5 NHS Esters

This protocol describes the labeling of proteins with amine-reactive this compound and Cy5 N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[12]

  • This compound NHS ester and Cy5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 8.2-8.5 for optimal labeling.[12] Buffers containing primary amines like Tris will compete with the labeling reaction.[12]

  • Prepare Dye Stocks: Immediately before use, dissolve the this compound and Cy5 NHS esters in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[12]

  • Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Determination of Labeling Efficiency: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of each dye (560 nm for this compound, 650 nm for Cy5). The degree of labeling can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[9]

Protocol 2: Dual-Color Confocal Microscopy Imaging

This protocol outlines the general procedure for acquiring dual-color images of cells labeled with this compound and Cy5 using a laser scanning confocal microscope.

Materials:

  • Cells labeled with this compound and Cy5 probes

  • Confocal microscope with appropriate lasers and detectors

  • Immersion oil (if using an oil immersion objective)

Microscope Configuration:

  • Excitation:

    • This compound: 532 nm or 561 nm laser line[11][13]

    • Cy5: 633 nm or 640 nm laser line[11]

  • Dichroic Mirror: A dichroic mirror that reflects the excitation laser lines and transmits the emission wavelengths of both this compound and Cy5.

  • Emission Filters:

    • This compound channel: Bandpass filter around 570-620 nm

    • Cy5 channel: Bandpass or longpass filter above 660 nm

  • Detector: Two separate photomultiplier tubes (PMTs) or a spectral detector.

Image Acquisition:

  • Sample Preparation: Mount the labeled cells on a microscope slide or imaging dish.

  • Microscope Setup: Turn on the microscope and lasers, allowing them to warm up for stable output.

  • Locate Cells: Using brightfield or differential interference contrast (DIC), locate the cells of interest.

  • Sequential Scanning: To minimize spectral bleed-through (crosstalk), it is highly recommended to use sequential scanning.[14]

    • Track 1: Excite with the 532/561 nm laser and collect the this compound emission.

    • Track 2: Excite with the 633/640 nm laser and collect the Cy5 emission.

  • Set Imaging Parameters:

    • Laser Power: Use the lowest possible laser power to avoid photobleaching while still obtaining a good signal-to-noise ratio.[13]

    • Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.[14]

    • Detector Gain and Offset: Adjust the gain to maximize the dynamic range of the signal without saturation and set the offset to ensure the background is just above zero.

    • Scan Speed and Averaging: Choose a scan speed and apply line or frame averaging to improve the signal-to-noise ratio.[15]

  • Acquire Images: Capture images for both channels.

  • Crosstalk Correction (if necessary): If sequential scanning is not possible or if significant crosstalk is still present, acquire images of single-labeled samples to determine the percentage of bleed-through and perform a linear unmixing or crosstalk correction during image analysis.[16]

Visualizations

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Dimerization

This diagram illustrates a simplified signaling pathway involving the dimerization of a receptor tyrosine kinase upon ligand binding, a process that can be studied using this compound and Cy5 labeled antibodies or ligands.

cluster_membrane Plasma Membrane Receptor1 RTK (this compound) Dimer Dimerized RTK (FRET Signal) Receptor1->Dimer Receptor2 RTK (Cy5) Receptor2->Dimer Ligand Ligand Ligand->Receptor1 Binding Ligand->Receptor2 Binding Autophosphorylation Autophosphorylation Dimer->Autophosphorylation Downstream Downstream Signaling Autophosphorylation->Downstream

Caption: RTK dimerization upon ligand binding.

Experimental Workflow for Dual-Color Imaging

This workflow outlines the key steps from sample preparation to data analysis in a typical dual-color imaging experiment.

cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeling Label Biomolecules (this compound & Cy5) Fixation Fixation & Permeabilization Labeling->Fixation CellCulture Cell Culture & Transfection CellCulture->Fixation Microscopy Confocal/TIRF Microscopy Fixation->Microscopy Acquisition Sequential Image Acquisition Microscopy->Acquisition Correction Crosstalk Correction Acquisition->Correction Colocalization Colocalization Analysis Correction->Colocalization FRET FRET Analysis Correction->FRET Quantification Quantification Colocalization->Quantification FRET->Quantification

Caption: Experimental workflow for dual-color imaging.

Logical Relationship: Förster Resonance Energy Transfer (FRET)

This diagram illustrates the principle of FRET between a this compound donor and a Cy5 acceptor.

cluster_fret FRET Occurs (Distance < 10 nm) cluster_nofret No FRET (Distance > 10 nm) Cy3B_Excited This compound (Excited State) Cy5_Excited Cy5 (Excited State) Cy3B_Excited->Cy5_Excited Energy Transfer (Non-radiative) Cy3B_Ground This compound (Ground State) Cy5_Ground Cy5 (Ground State) Cy5_Excited->Cy5_Ground Cy5 Emission (~670 nm) Cy3B_Excited_NoFRET This compound (Excited State) Cy3B_Ground_NoFRET This compound (Ground State) Cy3B_Excited_NoFRET->Cy3B_Ground_NoFRET This compound Emission (~570 nm) Excitation Excitation (~560 nm) Excitation->Cy3B_Excited Excitation->Cy3B_Excited_NoFRET

Caption: Principle of Förster Resonance Energy Transfer.

References

Application Notes and Protocols for Cy3B as a Donor Fluorophore in FRET Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3B in FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics with nanoscale precision. The choice of the donor and acceptor fluorophore pair is critical for the success of FRET experiments. This compound, a rigidified cyanine (B1664457) dye, has emerged as a superior donor fluorophore due to its exceptional photophysical properties. Unlike its parent dye, Cy3, this compound has a locked polymethine chain that prevents photo-isomerization, resulting in a significantly higher fluorescence quantum yield and photostability. These characteristics make this compound an ideal candidate for demanding applications such as single-molecule FRET (smFRET) and high-throughput screening (HTS).

This document provides detailed application notes and experimental protocols for utilizing this compound as a donor fluorophore in FRET pairs for various research and drug discovery applications.

Photophysical Properties and Suitable FRET Partners

This compound's high quantum yield and fluorescence lifetime contribute to a larger Förster radius (R₀), the distance at which FRET efficiency is 50%. This extends the dynamic range for distance measurements in FRET experiments.

Key Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~559 nm[1]
Emission Maximum (λem)~570 nm[1]
Molar Extinction Coefficient (ε)~130,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.67 - 0.85[2]
Fluorescence Lifetime (τ)~2.7 - 2.9 ns[2]
Common Acceptor Fluorophores for this compound

The selection of a suitable acceptor is crucial for efficient FRET. The acceptor's absorption spectrum must overlap with the emission spectrum of this compound.

Acceptor FluorophoreFörster Radius (R₀) with this compoundNotes
Cy5~5.0 - 5.4 nm (estimated)A widely used FRET pair. The R₀ with this compound is expected to be slightly higher than with Cy3 due to this compound's higher quantum yield.
Alexa Fluor 647Not explicitly found for this compound, but a common partner.Excellent photostability and brightness.
ATTO647N6.2 nmA popular choice for single-molecule studies due to its high photostability and reduced blinking.[3]
CF660R6.0 nmA bright and photostable far-red dye.
BHQ-2 (Black Hole Quencher 2)N/A (quencher)An efficient non-fluorescent quencher with good spectral overlap with this compound emission.

Application Notes

High-Throughput Screening (HTS) for Drug Discovery

FRET-based assays are highly amenable to HTS due to their sensitivity and homogeneous format. This compound's brightness and photostability are advantageous in miniaturized assay volumes, providing robust signals.

Application Example: Kinase Inhibitor Screening

A FRET-based kinase assay can be developed using a this compound-labeled peptide substrate and a phosphorylation-specific antibody labeled with a suitable acceptor (e.g., a terbium cryptate for time-resolved FRET). In the absence of an inhibitor, the kinase phosphorylates the substrate, leading to antibody binding and a high FRET signal. Inhibitors will prevent phosphorylation, resulting in a low FRET signal.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Active Kinase Substrate This compound-Peptide Kinase->Substrate Phosphorylation Ab Acceptor-Antibody Substrate->Ab Binding ATP ATP ATP->Kinase High_FRET High FRET Signal Ab->High_FRET Inhibitor Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase No_Phospho_Substrate This compound-Peptide Inactive_Kinase->No_Phospho_Substrate No Phosphorylation No_Binding_Ab Acceptor-Antibody No_Phospho_Substrate->No_Binding_Ab No Binding Low_FRET Low FRET Signal No_Binding_Ab->Low_FRET

Caption: Kinase inhibitor screening workflow using a this compound-based FRET assay.

Studying Protein-Protein Interactions (PPIs)

FRET is a powerful tool to study the dynamics of PPIs in real-time. By labeling two interacting proteins with this compound and an acceptor, their association and dissociation can be monitored.

Application Example: GPCR Dimerization

G-protein coupled receptors (GPCRs) are major drug targets, and their function is often modulated by dimerization. To study the dimerization of a specific GPCR, one population of the receptor can be labeled with this compound and another with a suitable acceptor (e.g., Cy5). The formation of dimers will bring the fluorophores into proximity, resulting in a FRET signal.

G cluster_0 Monomeric State cluster_1 Dimeric State GPCR_this compound GPCR-Cy3B No_FRET No FRET GPCR_this compound->No_FRET Dimer GPCR-Cy3B GPCR-Acceptor GPCR_this compound->Dimer Dimerization GPCR_Acceptor GPCR-Acceptor GPCR_Acceptor->No_FRET GPCR_Acceptor->Dimer FRET_Signal FRET Signal Dimer->FRET_Signal

Caption: Monitoring GPCR dimerization using a this compound-based FRET assay.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound-Maleimide

This protocol describes the labeling of a protein containing a single cysteine residue with this compound-maleimide.

Materials:

  • Protein with a single surface-accessible cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound-maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., DTT or TCEP) (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

Procedure:

  • Protein Preparation: If the protein has formed disulfide bonds, reduce it by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column. The protein concentration should ideally be 1-10 mg/mL.

  • Dye Preparation: Dissolve this compound-maleimide in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-maleimide to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10 mM) to stop the reaction by reacting with excess maleimide. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at its maximum (~559 nm).

G Protein_Prep Protein Preparation (Reduction if necessary) Labeling Labeling Reaction (Protein + this compound-Maleimide) Protein_Prep->Labeling Dye_Prep This compound-Maleimide Preparation Dye_Prep->Labeling Quenching Quenching (Stop Reaction) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization

Caption: Experimental workflow for labeling proteins with this compound-maleimide.

Protocol 2: FRET-Based Kinase Assay in a 384-Well Plate Format

This protocol provides a general framework for a kinase assay using a this compound-labeled peptide substrate and an acceptor-labeled antibody.

Materials:

  • Kinase of interest

  • This compound-labeled peptide substrate

  • Acceptor-labeled phosphorylation-specific antibody

  • ATP

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • 384-well black microplates

  • Plate reader capable of FRET measurements

Procedure:

  • Assay Preparation: Prepare serial dilutions of your test compounds (inhibitors) in the appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In each well of the 384-well plate, add the kinase, the this compound-labeled peptide substrate, and the kinase reaction buffer.

  • Initiate Reaction: Add the test compounds to the respective wells. To initiate the kinase reaction, add ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Add the stop solution to all wells to chelate Mg²⁺ and stop the kinase reaction.

  • Detection: Add the acceptor-labeled antibody to all wells and incubate for a specific time (e.g., 30-60 minutes) to allow for binding to the phosphorylated substrate.

  • FRET Measurement: Read the plate on a plate reader. Excite the donor (this compound) at ~530-550 nm and measure the emission of both the donor (~570 nm) and the acceptor (e.g., ~665 nm for Cy5).

  • Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is an outstanding donor fluorophore for a wide range of FRET applications in research and drug discovery. Its superior brightness and photostability enable robust and sensitive assays, from single-molecule studies to high-throughput screening. By following the detailed protocols and considering the specific requirements of the experimental system, researchers can effectively harness the power of this compound-based FRET to gain deeper insights into complex biological processes.

References

Application Notes and Protocols for Single-Molecule Localization Microscopy with Cy3B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cyanine (B1664457) dye Cy3B in Single-Molecule Localization Microscopy (SMLM), with a primary focus on direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document outlines the photophysical properties of this compound, detailed experimental protocols, and key considerations for achieving high-quality super-resolution imaging.

Introduction to this compound in SMLM

This compound is a bright and photostable carbocyanine dye that has proven to be a valuable tool for SMLM techniques. Its robust photoswitching characteristics in the presence of a reducing agent make it particularly well-suited for dSTORM, enabling the visualization of cellular structures with a resolution far beyond the diffraction limit of light.[1] In dSTORM, individual fluorophores are induced to cycle between a fluorescent "on" state and a dark "off" state, allowing for their precise localization. This compound's high photon output per switching event is a key attribute, as this directly contributes to higher localization precision.[2][3]

For multicolor dSTORM imaging, this compound is often paired with other fluorophores like Alexa Fluor 647, allowing for the simultaneous visualization of multiple targets within a cell.[1] The selection of appropriate imaging buffers is critical to optimize the blinking kinetics of this compound for SMLM.

Photophysical Properties of this compound for dSTORM

The performance of a fluorophore in dSTORM is determined by several key photophysical parameters. A desirable fluorophore for dSTORM should exhibit a high photon count per switching event, a low on-off duty cycle (the fraction of time the dye spends in the "on" state), and a high number of switching cycles before photobleaching.[2][3]

FluorophoreExcitation Wavelength (nm)Photons per Switching EventOn/Off Duty CycleSurvival FractionNumber of Switching Cycles
This compound 561~1,200~0.001~0.5~150
Alexa Fluor 647647~5,000~0.0005~0.7~400
Atto 655647~660~0.001~0.6~200
Cy5.5647~2,500~0.007~0.4~100

Data in this table is compiled from various sources and should be considered as approximate values, as performance can vary with experimental conditions.

Experimental Workflow for dSTORM Imaging with this compound

The following diagram outlines the major steps involved in a typical dSTORM experiment, from sample preparation to final image reconstruction.

dSTORM_Workflow cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Buffer_Prep Prepare Imaging Buffer (e.g., with MEA) Image_Acquisition Image Acquisition (TIRF or HiLo illumination) Buffer_Prep->Image_Acquisition Localization Single-Molecule Localization Image_Acquisition->Localization Drift_Correction Drift Correction Localization->Drift_Correction Image_Reconstruction Image Reconstruction Drift_Correction->Image_Reconstruction

Caption: A generalized workflow for a dSTORM experiment using this compound.

Detailed Protocols

Protocol 1: Immunofluorescence Staining for dSTORM with this compound

This protocol details the steps for immunolabeling cellular targets for dSTORM imaging.

Materials:

  • Cells grown on high-precision glass coverslips (#1.5H)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody

  • Quenching Buffer: 100 mM NH4Cl in PBS (optional)

Procedure:

  • Cell Culture: Culture cells on high-precision glass coverslips to an appropriate confluency.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Quenching: To reduce autofluorescence from aldehydes, incubate the cells in Quenching Buffer for 10 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions or previously optimized concentrations. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with Blocking Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A typical starting concentration is 1-5 µg/mL. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS (at least five times for 5 minutes each) to remove unbound antibodies.

  • Storage: The sample is now ready for imaging. If not imaging immediately, store the sample in PBS at 4°C, protected from light.

Protocol 2: dSTORM Imaging Buffer Preparation and Image Acquisition

The composition of the imaging buffer is critical for inducing the photoswitching of this compound. Thiol-containing buffers are commonly used for dSTORM with cyanine dyes.

Materials:

  • PBS (pH 7.4)

  • Glucose

  • Glucose Oxidase

  • Catalase

  • β-mercaptoethylamine (MEA)

  • Distilled water

Imaging Buffer Recipe (prepare fresh before imaging):

  • Prepare a stock solution of 1 M MEA in distilled water. Adjust the pH to ~7.5 with NaOH.

  • Prepare a GLOX solution:

    • Dissolve 10 mg of glucose oxidase in 200 µL of PBS.

    • Dissolve 2 mg of catalase in 200 µL of PBS.

    • Mix the glucose oxidase and catalase solutions.

  • Prepare the final imaging buffer:

    • To 1 mL of PBS, add 100 µL of 1 M MEA stock solution (final concentration 100 mM).

    • Add 100 µL of 20% (w/v) glucose solution (final concentration 2%).

    • Add 10 µL of the GLOX solution.

Image Acquisition:

  • Mount the coverslip with the labeled cells onto the microscope.

  • Add the freshly prepared dSTORM imaging buffer to the sample.

  • Use a microscope equipped for Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HiLo) illumination to minimize background fluorescence.

  • Excite the this compound fluorophores with a 561 nm laser at a high power density to induce photoswitching.

  • Acquire a time series of images (typically 10,000 to 40,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time is typically between 20-50 milliseconds.[2]

  • If the blinking rate decreases over time, a low-power 405 nm laser can be used to reactivate the fluorophores.[1]

Data Analysis and Image Reconstruction

The raw image series from a dSTORM experiment consists of thousands of frames, each containing a sparse set of fluorescent molecules.

Data_Analysis_Flow Raw_Data Raw Image Stack (Frames) Spot_Detection Spot Detection (Identify individual fluorescent events) Raw_Data->Spot_Detection Localization_Fitting Localization Fitting (2D Gaussian fit to determine centroid) Spot_Detection->Localization_Fitting Localization_List List of Localizations (x, y, intensity, frame number) Localization_Fitting->Localization_List Drift_Correction Drift Correction (e.g., using fiducial markers or cross-correlation) Localization_List->Drift_Correction Corrected_Localizations Corrected Localization List Drift_Correction->Corrected_Localizations Image_Reconstruction Image Reconstruction (Render localizations as a super-resolution image) Corrected_Localizations->Image_Reconstruction

Caption: The data analysis pipeline for dSTORM image reconstruction.

Specialized software packages such as ThunderSTORM (an ImageJ plugin), rapidSTORM, or commercial software are used to perform the following steps:

  • Localization of Single Molecules: Each fluorescent spot in every frame is fitted with a 2D Gaussian function to determine its precise center coordinates.

  • Drift Correction: Sample drift during the long acquisition times is a common issue and must be corrected to avoid blurring the final image. This can be done using fiducial markers or by cross-correlation of the localization data.

  • Image Reconstruction: The final super-resolution image is generated by plotting all the localized molecular positions.

Conclusion

This compound is a versatile and reliable fluorophore for SMLM, particularly for dSTORM applications. Its favorable photophysical properties, including high photon yield and robust photoswitching, enable high-quality super-resolution imaging of subcellular structures. By following the detailed protocols for immunolabeling, imaging buffer preparation, and data acquisition outlined in these application notes, researchers can effectively utilize this compound to push the boundaries of biological imaging and gain deeper insights into the nanoscale organization of cellular components.

References

Cy3B Labeling for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3B is a bright and photostable orange fluorescent dye belonging to the cyanine (B1664457) family. An improved version of the traditional Cy3 dye, this compound exhibits a significantly higher fluorescence quantum yield and enhanced photostability, making it an excellent choice for various fluorescence-based applications, including flow cytometry.[1] Its excitation and emission maxima are well-suited for standard flow cytometry laser lines, and its properties offer advantages in resolving cell populations, especially when detecting low-abundance targets.

This document provides detailed application notes and protocols for utilizing this compound-conjugated antibodies in flow cytometry, aimed at facilitating robust and reproducible results for researchers in academic and drug development settings.

Key Advantages of this compound for Flow Cytometry

  • High Brightness: this compound's rigidified structure minimizes non-radiative decay pathways, resulting in a higher quantum yield and brighter fluorescence signal compared to its predecessor, Cy3. This increased brightness is particularly beneficial for detecting antigens with low expression levels.

  • Photostability: While all fluorescent dyes are susceptible to photobleaching, this compound offers improved photostability over Cy3, allowing for more consistent signal detection during prolonged or repeated laser exposure in the flow cytometer.

  • pH Insensitivity: The fluorescence of this compound is stable across a wide pH range (pH 4-10), which adds to the robustness of staining protocols that may involve buffers with varying pH.[1]

  • Water Solubility: this compound is a water-soluble dye, simplifying the preparation of stock solutions and conjugation reactions.[2]

  • Compatibility: this compound is compatible with standard flow cytometry instrumentation, typically excited by the yellow-green (561 nm) or blue (488 nm, with less efficiency) lasers and detected using filters appropriate for PE or TRITC.

Data Presentation

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~560 nm
Emission Maximum (λem)~571 nm
Molar Extinction Coefficient~130,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm
Common Emission Filter585/42 nm (PE)
Comparative Brightness of Common Fluorophores in Flow Cytometry
FluorophoreExcitation Laser (nm)Emission Max (nm)Relative Brightness (Illustrative)
FITC488519+++
This compound 561 571 ++++
PE (Phycoerythrin)488, 561578+++++
Alexa Fluor® 555561569++++
APC (Allophycocyanin)633/640660++++

Note: Relative brightness can vary depending on the instrument, antibody conjugate, and experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 8-12 moles of dye per mole of antibody is recommended.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the conjugated antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and 560 nm.

    • Calculate the protein concentration and the dye concentration using the following formulas:

      • Molar concentration of this compound = A560 / 130,000

      • Molar concentration of Antibody = (A280 - (A560 * 0.08)) / ε_protein (where ε_protein is the molar extinction coefficient of the antibody, typically 210,000 M⁻¹cm⁻¹ for IgG). The correction factor 0.08 accounts for the absorbance of this compound at 280 nm.

      • DOL = Molar concentration of this compound / Molar concentration of Antibody

    • An optimal DOL is typically between 3 and 7.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative like sodium azide, and store at -20°C or -80°C.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & QC A Prepare Antibody in Bicarbonate Buffer C Mix Antibody and this compound A->C B Prepare this compound NHS Ester in DMSO B->C D Incubate 1-2h at RT (Protected from Light) C->D E Purify on Gel Filtration Column D->E F Calculate DOL E->F G Store Conjugate F->G

Workflow for Antibody Conjugation with this compound NHS Ester.
Protocol 2: Cell Surface Staining with this compound-Conjugated Antibody

This protocol provides a general procedure for staining cell surface antigens for flow cytometry analysis.

Materials:

  • Cells in single-cell suspension

  • This compound-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • (Optional) Fc receptor blocking reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood, tissue culture, or other samples.

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in cold staining buffer.

  • (Optional) Fc Receptor Blocking:

    • If working with cells known to express Fc receptors (e.g., macrophages, B cells), incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the this compound-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step one more time.

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser. Set the primary detector for this compound with a bandpass filter appropriate for PE (e.g., 585/42 nm).

    • Ensure proper compensation is set if performing multicolor analysis.

G A Prepare Single-Cell Suspension B Wash and Resuspend Cells A->B C (Optional) Fc Block B->C D Add this compound-Conjugated Antibody C->D E Incubate 20-30 min at 4°C (Protected from Light) D->E F Wash Cells (2x) E->F G Resuspend for Analysis F->G H Acquire on Flow Cytometer G->H

Workflow for Cell Surface Staining with a this compound Conjugate.
Protocol 3: Intracellular Staining for Phosphorylated Proteins (Phospho-flow)

This protocol is adapted for the detection of intracellular phosphorylated proteins, such as pSTAT3, using a this compound-conjugated antibody.

Materials:

  • Cells for stimulation

  • Cell culture medium and stimulants (e.g., cytokines)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

  • This compound-conjugated phospho-specific antibody

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Stimulation:

    • Culture cells under desired conditions and stimulate with the appropriate agonist (e.g., IL-6 to induce STAT3 phosphorylation) for the optimal duration. Include unstimulated controls.

  • Fixation:

    • Immediately after stimulation, fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature. This cross-links the proteins and preserves the phosphorylation state.

  • Permeabilization:

    • Wash the fixed cells with staining buffer.

    • Permeabilize the cells by resuspending in ice-cold methanol and incubating for at least 30 minutes on ice. Alternatively, use a saponin-based permeabilization buffer.

  • Antibody Staining:

    • Wash the permeabilized cells to remove the permeabilization buffer.

    • Resuspend the cells in staining buffer and add the this compound-conjugated phospho-specific antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Acquisition:

    • Wash the cells twice with staining buffer.

    • Resuspend the final cell pellet in staining buffer and acquire on the flow cytometer as described in Protocol 2.

Application Example: Analysis of JAK-STAT Signaling

This compound-conjugated antibodies are well-suited for intracellular staining to analyze signaling pathways, such as the JAK-STAT pathway, which is crucial in cytokine signaling. For example, the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) in response to Interleukin-6 (IL-6) can be monitored.

Upon binding of IL-6 to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. A this compound-conjugated antibody specific for phosphorylated STAT3 (pSTAT3) can be used to quantify the activation of this pathway at the single-cell level.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binding JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Expression pSTAT3_dimer->Gene Nuclear Translocation & Transcription

Simplified JAK-STAT Signaling Pathway via IL-6.

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Weak or No Signal - Low antigen expression- Suboptimal antibody concentration- Inadequate permeabilization (for intracellular targets)- Photobleaching- Use a brighter fluorophore like this compound for low-abundance targets.- Titrate the antibody to find the optimal concentration.- Optimize fixation and permeabilization conditions.- Minimize exposure of stained samples to light.
High Background - Non-specific antibody binding- High antibody concentration- Inadequate washing- Use an Fc block, especially for immune cells.- Titrate the antibody to reduce non-specific binding.- Increase the number of wash steps.
High CVs / Broad Peaks - Cell clumps- High flow rate- Filter the cell suspension before staining.- Run samples at a lower flow rate.
Compensation Issues - Incorrect compensation settings- Spectral overlap with other fluorophores- Use single-stained controls to set compensation accurately.- When designing multicolor panels, be mindful of the emission spectrum of this compound and potential overlap with adjacent channels (e.g., FITC, PE-CF594).

References

Application Notes and Protocols: Storing and Handling Cy3B NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and use of Cy3B N-hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of biomolecules. Adherence to these protocols is crucial for ensuring the stability of the dye and achieving optimal labeling efficiency.

Product Information and Storage

This compound NHS ester is a bright, photostable, amine-reactive fluorescent dye.[1][2][3] The NHS ester moiety reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form a stable amide bond.[2][3][4][5] This makes it a widely used tool for fluorescently labeling proteins, antibodies, and other biomolecules containing primary amines.[4][6]

Storage Conditions

Proper storage of this compound NHS ester is critical to maintain its reactivity. Both the solid, powdered form and reconstituted solutions require specific storage conditions to prevent degradation.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 12 monthsStore desiccated and protected from light.[4][7]
2-8°CShort-termStore in the dark. Do not use if the desiccant is pink or green.[8]
Reconstituted in Anhydrous DMSO or DMF -20°CUp to 2 weeksAliquot to avoid repeated freeze-thaw cycles.[8][9]
-80°CUp to 6 monthsSealed storage, away from moisture and light.[6]
Aqueous Solutions Not RecommendedImmediate use onlyNHS esters readily hydrolyze in aqueous solutions. Discard any unused aqueous solutions.[8]
Spectral and Physical Properties
PropertyValue
Molecular Weight ~657.7 g/mol [5][10]
Excitation Maximum (λex) ~559-566 nm[5][11]
Emission Maximum (λem) ~570-578 nm[5][11]
Extinction Coefficient ~130,000 M⁻¹cm⁻¹[11]
Quantum Yield >0.7[11]
Solubility Soluble in anhydrous DMSO and DMF[1][3][6][12]

Experimental Protocols

Reconstitution of this compound NHS Ester

This protocol describes the preparation of a stock solution of this compound NHS ester. It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.

Materials:

  • This compound NHS ester (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1 mg/mL or 10 mM).

  • Vortex the vial until the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • The reconstituted dye is now ready for use in labeling reactions. For storage, aliquot into smaller volumes and store as recommended in the table above.

cluster_reconstitution Reconstitution Workflow start Start: this compound NHS Ester (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO/DMF equilibrate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve centrifuge Centrifuge Briefly dissolve->centrifuge ready Stock Solution Ready for Use or Storage centrifuge->ready

Caption: Workflow for reconstituting this compound NHS ester.

Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with this compound NHS ester. The optimal dye-to-protein ratio and reaction conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reconstituted this compound NHS ester stock solution

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-9.3)[8][13]

  • Purification column (e.g., gel filtration column like a PD-10 column)[8]

Reaction Scheme:

cluster_reaction Labeling Reaction protein Protein-NH₂ (Primary Amine) product Protein-NH-CO-Cy3B (Stable Amide Bond) protein->product + This compound This compound-NHS Ester This compound->product pH 8.3-9.3 nhs N-hydroxysuccinimide product->nhs +

Caption: Reaction of this compound NHS ester with a primary amine.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[8][14] Higher protein concentrations generally lead to greater labeling efficiency.[8][14]

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the dye.[8]

  • Calculate the Amount of Dye:

    • Determine the desired molar ratio of dye to protein. Ratios between 5:1 and 20:1 are commonly used as a starting point.[15]

    • Calculate the volume of the this compound NHS ester stock solution to add to the protein solution based on the desired molar ratio.

  • Labeling Reaction:

    • Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8][16] For lower pH (e.g., 7.3), longer incubation times may be necessary.[8][14]

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., PD-10).[8]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The brightly colored labeled protein will typically elute first.

  • Determine Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~559 nm for this compound).

  • Storage of Labeled Protein:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[16] Aliquoting is recommended to avoid freeze-thaw cycles.[16]

cluster_labeling Protein Labeling and Purification Workflow start Start: Purified Protein prepare_protein Prepare Protein in Amine-Free Buffer (pH 8.3-9.3) start->prepare_protein add_dye Add this compound NHS Ester Stock Solution prepare_protein->add_dye incubate Incubate 1 hr at RT, in Dark add_dye->incubate purify Purify via Gel Filtration incubate->purify analyze Analyze (e.g., DOL) purify->analyze store Store Labeled Protein analyze->store

Caption: Workflow for protein labeling and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolyzed NHS esterUse fresh, anhydrous DMSO/DMF for reconstitution. Prepare dye stock solution immediately before use.
Incorrect pH of labeling bufferEnsure the pH is between 8.3 and 9.3 for optimal reaction.[8][13]
Presence of primary amines in the bufferUse an amine-free buffer such as PBS, bicarbonate, or borate.[8]
Low protein concentrationIncrease the protein concentration to 1-10 mg/mL.[8][17]
Precipitation of Protein High concentration of organic solventThe volume of DMSO/DMF added should not exceed 10% of the total reaction volume.[15]

By following these guidelines, researchers can ensure the integrity of their this compound NHS ester and achieve consistent and reliable results in their labeling experiments.

References

Application Notes and Protocols for Cy3B Dye in Microarray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3B Dye for Microarray Analysis

This compound is a bright and exceptionally photostable fluorescent dye belonging to the cyanine (B1664457) family. It is an improved version of the widely used Cy3 dye, offering significant advantages for microarray-based gene expression analysis and other fluorescence applications.[1] The key feature of this compound is its rigid chemical structure, which prevents photo-isomerization, a common cause of fluorescence quenching in other cyanine dyes.[2] This structural rigidity results in a higher fluorescence quantum yield and enhanced photostability, leading to brighter and more stable signals in microarray experiments.[1]

This compound is particularly well-suited for detecting low-abundance transcripts and for applications requiring high sensitivity and reproducibility. Its excitation and emission maxima are approximately 559 nm and 570 nm, respectively, making it compatible with standard microarray scanners and filter sets designed for Cy3.[3]

Key Advantages of this compound Dye:

  • High Fluorescence Quantum Yield: Results in brighter signals and improved detection sensitivity.[1]

  • Exceptional Photostability: Resists photobleaching during scanning, allowing for repeated measurements and more accurate quantification.[3][2]

  • Reduced Signal Quenching: The rigid structure minimizes fluorescence quenching, leading to more reliable data.[2]

  • Compatibility: Spectrally similar to Cy3, allowing for use with existing microarray instrumentation and protocols.

Performance Characteristics

Table 1: Spectral and Photophysical Properties of Cyanine Dyes

PropertyCy3Cy5This compound
Excitation Maximum (nm)~550~649~559
Emission Maximum (nm)~570~670~570
Molar Extinction Coefficient (cm⁻¹M⁻¹)150,000250,000130,000
Fluorescence Quantum Yield~0.15~0.28~0.80[4]

Table 2: Typical Performance in Microarray Analysis

ParameterCy3Cy5Expected this compound Performance
Signal Intensity HighVery HighVery High
Signal-to-Noise Ratio Good[5]Good, but susceptible to background[5]Excellent
Photostability Moderate[6]Low, sensitive to ozone[6]Very High[3][2]
Dye Bias Less prone than Cy5More prone to dye biasReduced dye bias compared to Cy5

Experimental Protocols

The following protocols provide a detailed methodology for using this compound dye in a typical two-color microarray experiment, from cDNA labeling to post-hybridization washes.

Aminoallyl Labeling of cDNA with this compound-NHS Ester

This protocol describes the indirect labeling of cDNA, which is generally more efficient and cost-effective than direct labeling.

Materials:

  • Total RNA or mRNA

  • Oligo(dT) or random primers

  • Reverse transcriptase

  • dNTP mix with aminoallyl-dUTP (aa-dUTP)

  • This compound-NHS ester

  • 0.1 M sodium bicarbonate buffer, pH 9.0

  • 4 M hydroxylamine (B1172632)

  • Purification columns (e.g., PCR purification kit)

  • Nuclease-free water

Procedure:

  • Reverse Transcription:

    • In a nuclease-free tube, combine 1-10 µg of total RNA or 0.5-2 µg of mRNA with oligo(dT) or random primers.

    • Denature the RNA-primer mix by heating at 70°C for 10 minutes, then immediately place on ice.

    • Prepare a master mix containing reverse transcriptase buffer, DTT, and the dNTP mix with aa-dUTP.

    • Add the master mix and reverse transcriptase to the RNA-primer mix.

    • Incubate at 42°C for 2 hours.

  • RNA Hydrolysis:

    • Add 10 µL of 1 M NaOH and 10 µL of 0.5 M EDTA to the reaction.

    • Incubate at 65°C for 15 minutes to hydrolyze the RNA.

    • Neutralize the reaction by adding 25 µL of 1 M HEPES, pH 7.5.[7]

  • Purification of Aminoallyl-cDNA:

    • Purify the aminoallyl-labeled cDNA using a PCR purification kit according to the manufacturer's instructions.

    • Elute the purified cDNA in nuclease-free water.

  • Coupling with this compound-NHS Ester:

    • Dry the purified aminoallyl-cDNA in a vacuum centrifuge.

    • Resuspend the cDNA pellet in 4.5 µL of 0.1 M sodium bicarbonate buffer, pH 9.0.[8]

    • In a separate tube, dissolve one aliquot of this compound-NHS ester in 4.5 µL of high-quality, anhydrous DMSO.

    • Add the dissolved this compound dye to the cDNA solution.

    • Incubate for 1 hour at room temperature in the dark.[8]

  • Quenching and Final Purification:

    • Quench the reaction by adding 4.5 µL of 4 M hydroxylamine and incubate for 15 minutes at room temperature in the dark.[7]

    • Purify the this compound-labeled cDNA using a PCR purification kit to remove unreacted dye.

    • Elute the labeled cDNA in nuclease-free water or hybridization buffer.

    • Quantify the labeled cDNA and dye incorporation using a spectrophotometer.

Microarray Hybridization

Materials:

  • This compound-labeled cDNA probe

  • Cy5-labeled cDNA probe (for two-color analysis)

  • 20x SSC

  • 10% SDS

  • Formamide (B127407) (optional, for lowering hybridization temperature)

  • Blocking agents (e.g., Cot-1 DNA, yeast tRNA)

  • Microarray slides

  • Hybridization chamber

Procedure:

  • Pre-hybridization (optional but recommended):

    • Prepare a pre-hybridization buffer (e.g., 5x SSC, 0.1% SDS, 1% BSA).

    • Incubate the microarray slide in pre-hybridization buffer for 45-60 minutes at the hybridization temperature.

    • Wash the slide with nuclease-free water and dry by centrifugation.

  • Hybridization Probe Preparation:

    • Combine the this compound-labeled and Cy5-labeled cDNA probes.

    • Add blocking agents to prevent non-specific binding.

    • Add hybridization buffer to the probe mix. A typical hybridization buffer consists of 5x SSC and 0.1% SDS. Formamide can be added to a final concentration of 25-50% to lower the hybridization temperature.[9]

  • Hybridization:

    • Denature the hybridization probe mix by heating at 95°C for 5 minutes, then centrifuge briefly.

    • Apply the probe mix to the microarray slide and cover with a coverslip, avoiding air bubbles.

    • Place the slide in a humidified hybridization chamber.

    • Incubate overnight (16-24 hours) at a temperature appropriate for your array and probe, typically 42°C with formamide or 65°C without.[4]

Post-Hybridization Washes

Materials:

  • 20x SSC

  • 10% SDS

  • Nuclease-free water

Procedure:

  • Wash 1:

    • Prepare a wash buffer of 2x SSC, 0.1% SDS.

    • Immerse the slide in this buffer and gently remove the coverslip.

    • Wash for 5 minutes at the hybridization temperature with gentle agitation.

  • Wash 2:

    • Prepare a wash buffer of 1x SSC.

    • Wash the slide for 5 minutes at room temperature with gentle agitation.

  • Wash 3:

    • Prepare a wash buffer of 0.1x SSC.

    • Wash the slide for 5 minutes at room temperature with gentle agitation.

  • Drying:

    • Quickly rinse the slide in nuclease-free water.

    • Dry the slide immediately by centrifugation or with a stream of nitrogen.

Visualizations

Experimental Workflow

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_labeling cDNA Labeling cluster_hybridization Microarray Hybridization cluster_analysis Data Acquisition & Analysis RNA_Isolation RNA Isolation RNA_QC RNA Quality Control RNA_Isolation->RNA_QC RT Reverse Transcription (with aminoallyl-dUTP) RNA_QC->RT Labeling_this compound Couple with this compound-NHS Ester RT->Labeling_this compound Labeling_Cy5 Couple with Cy5-NHS Ester RT->Labeling_Cy5 Purification Purification of Labeled cDNA Labeling_this compound->Purification Labeling_Cy5->Purification Probe_Prep Prepare Hybridization Probe Purification->Probe_Prep Hybridization Hybridize to Microarray Probe_Prep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Scanning Scan Microarray Washing->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis

Caption: A typical workflow for a two-color microarray experiment using this compound and Cy5 dyes.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression regulates

Caption: The canonical NF-κB signaling pathway, often studied using gene expression microarrays.

References

Cy3B applications in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

Advanced Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3B in Neuroscience

This compound is a bright and exceptionally photostable orange fluorescent dye that has emerged as a powerful tool in neuroscience research. As a conformationally locked isomer of the cyanine (B1664457) dye Cy3, this compound does not undergo photo-isomerization, resulting in a high quantum yield and remarkable resistance to photobleaching.[1][2] These properties make it an ideal fluorophore for demanding imaging applications, including super-resolution microscopy and the study of dynamic cellular processes in neurons. This compound can be conjugated to various biomolecules, such as antibodies and oligonucleotides, enabling the precise labeling and visualization of specific targets within the complex landscape of the nervous system.[3][4] Its spectral properties, with an excitation maximum around 560 nm and an emission maximum around 571 nm, are well-suited for common laser lines and filter sets available on most fluorescence microscopes.[2]

Key Applications of this compound in Neuroscience Research

The exceptional brightness and photostability of this compound make it a versatile tool for a wide range of applications in neuroscience, including:

  • High-Resolution Imaging of Neuronal Structures: this compound is extensively used in immunofluorescence to label and visualize the intricate morphology of neurons, including dendrites, axons, and synapses. Its bright signal allows for the clear delineation of fine neuronal processes.

  • Super-Resolution Microscopy (STORM): The photophysical properties of this compound make it a suitable fluorophore for multicolor direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution technique that allows for imaging neuronal structures with nanoscale resolution.[5][6]

  • Förster Resonance Energy Transfer (FRET) Microscopy: this compound can serve as an excellent donor or acceptor fluorophore in FRET-based studies to investigate protein-protein interactions, conformational changes in proteins, and signaling events within neurons.[7]

  • Fluorescence In Situ Hybridization (FISH): this compound-labeled oligonucleotide probes are employed in FISH to detect and localize specific RNA molecules within neurons, providing insights into gene expression and regulation in the nervous system.[3]

  • In Vivo Neuronal Imaging: The brightness and photostability of this compound are advantageous for in vivo imaging studies, enabling the tracking of labeled molecules and cellular structures in living organisms.

Quantitative Data Summary

For researchers selecting fluorophores for their neuroscience experiments, a clear comparison of their quantitative properties is crucial. The following table summarizes the key characteristics of this compound and a commonly used alternative, Alexa Fluor 555.

PropertyThis compoundAlexa Fluor 555Reference
Excitation Maximum ~560 nm~555 nm[2]
Emission Maximum ~571 nm~568 nm[2]
Molar Extinction Coefficient ~130,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[2]
Quantum Yield HighHigh[2]
Photostability Very HighHigh[2]
pH Sensitivity Low (pH 4-10)Low[2]

Experimental Protocols

Immunofluorescence Staining of Neuronal Cultures with this compound-Conjugated Secondary Antibodies

This protocol describes the use of this compound-conjugated secondary antibodies for the immunofluorescent labeling of specific proteins in cultured neurons.

Materials:

  • Primary antibodies specific to the neuronal target of interest

  • This compound-conjugated secondary antibodies (e.g., Donkey anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, this compound)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Culture primary neurons on glass coverslips.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer (typically at a 1:500 to 1:1000 dilution).

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the this compound fluorescence using a fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm).

G Immunofluorescence Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Culture Neuronal Culture Fixation Fixation (4% PFA) Culture->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash Washing PrimaryAb->Wash SecondaryAb This compound-conjugated Secondary Antibody Incubation SecondaryAb->Wash Wash->SecondaryAb Mounting Mounting Wash->Mounting Imaging Fluorescence Imaging Mounting->Imaging

Caption: Workflow for immunofluorescence staining of neurons using this compound.

Super-Resolution (STORM) Imaging of Synaptic Proteins

This protocol outlines the use of this compound in two-color dSTORM imaging to visualize the nanoscale organization of synaptic proteins. This compound is often paired with a far-red dye like Alexa Fluor 647.[5][6]

Materials:

  • Primary antibodies against two different synaptic proteins.

  • This compound-conjugated secondary antibody.

  • Alexa Fluor 647-conjugated secondary antibody.

  • STORM imaging buffer (see below for composition).

  • Standard immunofluorescence reagents (as listed in the previous protocol).

STORM Imaging Buffer Composition:

A common STORM imaging buffer for cyanine dyes consists of an oxygen scavenging system and a thiol.[6]

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl.

  • GLOX Solution: 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL) in 200 µL Buffer A. Prepare fresh.

  • 1 M MEA (cysteamine) Solution: 77 mg MEA in 1 mL 0.25 N HCl (pH adjusted to 7.5-8.5).

  • Final Imaging Buffer: To 620 µL of Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose), add 7 µL of GLOX solution and 70 µL of 1 M MEA.[1]

Procedure:

  • Immunostaining:

    • Perform immunofluorescence staining as described in the previous protocol, but use a cocktail of the two primary antibodies, followed by a cocktail of the this compound- and Alexa Fluor 647-conjugated secondary antibodies.

  • Sample Mounting for STORM:

    • Mount the coverslip in a suitable imaging chamber.

    • Add the freshly prepared STORM imaging buffer to the chamber.

  • STORM Imaging:

    • Use a super-resolution microscope equipped for STORM imaging.

    • Acquire a series of images (typically 10,000-40,000 frames) using high laser power to induce photoswitching of the fluorophores.

    • Alternate between excitation lasers for this compound (e.g., 561 nm) and Alexa Fluor 647 (e.g., 647 nm) for two-color imaging. A low-power activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the fluorescent state.[5]

  • Image Reconstruction:

    • Process the acquired image series using appropriate localization software to reconstruct a super-resolution image of the synaptic proteins.

G Two-Color STORM Imaging Workflow cluster_prep Sample Preparation cluster_imaging STORM Acquisition cluster_analysis Image Analysis Staining Two-Color Immunostaining (this compound & Alexa 647) Mounting Mount in Imaging Chamber Staining->Mounting AddBuffer Add STORM Imaging Buffer Mounting->AddBuffer Acquisition High-Power Laser Excitation & Image Series Acquisition AddBuffer->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Super-Resolution Image Reconstruction Localization->Reconstruction

Caption: Workflow for two-color STORM imaging using this compound.

FRET Microscopy to Study Protein-Protein Interactions in Neurons

This protocol describes a method to investigate the interaction between two proteins in live neurons using this compound as a FRET donor and Cy5 as a FRET acceptor.

Materials:

  • Expression vectors for the two proteins of interest, each fused to a fluorescent protein (e.g., Protein A-Cy3B and Protein B-Cy5). Alternatively, proteins can be labeled with fluorescent dyes post-translationally.

  • Neuronal cell line or primary neurons.

  • Transfection reagent suitable for neurons.

  • Imaging medium.

  • A fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor excitation and emission).

Procedure:

  • Cell Transfection:

    • Co-transfect the neuronal cells with the expression vectors for the two fusion proteins. Include control transfections with donor-only and acceptor-only constructs.

  • Cell Culture:

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with imaging medium.

    • Place the cells on the microscope stage.

  • FRET Measurement (Acceptor Photobleaching Method):

    • Pre-bleach Imaging: Acquire images of the donor (this compound) and acceptor (Cy5) fluorescence in a region of interest.

    • Acceptor Photobleaching: Selectively photobleach the acceptor (Cy5) in the region of interest using a high-intensity laser at the acceptor's excitation wavelength.

    • Post-bleach Imaging: Acquire another image of the donor (this compound) fluorescence in the same region of interest.

    • Analysis: An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring. The FRET efficiency can be calculated from the difference in donor intensity before and after bleaching.

G FRET by Acceptor Photobleaching Workflow cluster_prep Preparation cluster_fret FRET Measurement cluster_analysis Analysis Transfection Co-transfect Neurons with Donor (this compound) & Acceptor (Cy5) Constructs Expression Protein Expression (24-48h) Transfection->Expression PreBleach Acquire Pre-Bleach Donor & Acceptor Images Expression->PreBleach Bleach Photobleach Acceptor (Cy5) PreBleach->Bleach PostBleach Acquire Post-Bleach Donor Image Bleach->PostBleach Compare Compare Pre- and Post-Bleach Donor Intensity PostBleach->Compare FRET Increased Donor Intensity Indicates FRET Compare->FRET

Caption: Workflow for FRET analysis using acceptor photobleaching.

Conclusion

This compound stands out as a superior fluorescent probe for a multitude of applications in neuroscience research. Its exceptional brightness, photostability, and versatility in conjugation make it an invaluable tool for researchers aiming to unravel the complexities of the nervous system at the molecular and cellular levels. The detailed protocols provided here offer a starting point for the successful implementation of this compound in immunofluorescence, super-resolution microscopy, and FRET-based studies, empowering neuroscientists to push the boundaries of their research.

References

Troubleshooting & Optimization

Optimizing Cy3B Protein Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cy3B protein labeling efficiency. Find troubleshooting advice for common issues, detailed experimental protocols, and frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound protein labeling process, offering potential causes and solutions.

IssuePotential CauseTroubleshooting Steps
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: The reaction between the this compound NHS ester and primary amines on the protein is most efficient within a specific pH range.[1] If the pH is too low, the amine groups are protonated and less reactive.[1]Ensure the reaction buffer pH is between 8.2 and 8.5 for optimal results with NHS esters.[2] A pH of 9.3 can also be used for maximal labeling, though lower pH values (down to 7.3) can work with significantly longer incubation times.[3]
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound NHS ester.[1][2]Use amine-free buffers like phosphate, bicarbonate, borate, or HEPES.[1][2][3] If your protein is in a buffer containing primary amines, it must be dialyzed against a suitable amine-free buffer before labeling.[1][2]
Low Protein Concentration: Labeling efficiency is highly dependent on protein concentration.[2]The recommended protein concentration is between 2-10 mg/mL.[2][4] Higher protein concentrations generally lead to better labeling efficiency.[3] If the protein concentration is below 2 mg/mL, consider using a spin concentrator to increase it.[2]
Insufficient Dye-to-Protein Molar Ratio: An inadequate amount of this compound dye will result in a low degree of labeling.[1]It is often necessary to perform a titration to find the optimal molar ratio for your specific protein.[5] Start with a dye-to-protein molar ratio of 10:1 or 15:1 and adjust as needed.[4]
Short Reaction Time: The conjugation reaction may not have reached completion.While some protocols suggest 60 minutes at room temperature, extending the incubation time can improve efficiency.[1][3] Reactions can also be performed overnight on ice.[1]
Hydrolyzed Dye: this compound NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. Aqueous solutions of this compound NHS esters are readily hydrolyzed.[3]Allow the dye vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the dye in anhydrous DMSO or DMF immediately before use.[1][3] Do not store aqueous solutions of this compound NHS esters.[3]
Over-labeling / Protein Precipitation High Dye-to-Protein Molar Ratio: Using too much dye can lead to the attachment of an excessive number of fluorophores.Reduce the molar ratio of dye to protein in the labeling reaction.[1]
High Concentration of Organic Solvent: The DMSO or DMF used to dissolve the dye can denature and precipitate the protein if the final concentration is too high.Aim to keep the final concentration of the organic solvent below 10% of the total reaction volume.[4][6]
Protein Characteristics: Some proteins are more prone to aggregation and precipitation, especially with multiple hydrophobic dye molecules attached.Optimize the dye-to-protein ratio to achieve a lower DOL.[1] Ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein.[1]
Low Fluorescence Signal Self-Quenching: Attaching too many this compound molecules in close proximity on a single protein can lead to fluorescence quenching.[1][7][8]This is a common issue with a high DOL. Reduce the dye-to-protein molar ratio to achieve a lower DOL where self-quenching is minimized.[1] For antibodies, a D/P ratio of 2:1 has been found to give the brightest signal.[3]
Photobleaching: Cyanine dyes can be susceptible to degradation upon exposure to light.[1]Protect the dye and the labeled conjugate from light during storage and handling.[1]
Environmental Effects: The local microenvironment around the conjugated dye on the protein can affect its fluorescence.[1]Proximity to certain amino acid residues, like aromatic ones, can quench fluorescence.[1] This is an inherent property of the protein and labeling sites.
Difficulty Purifying Labeled Protein Inefficient Separation Method: Dialysis may not be as efficient and rapid as gel filtration for removing unconjugated dye.[3]Gel filtration (size exclusion chromatography) is the recommended method for separating the labeled protein from free dye.[3]
Small-Scale Labeling Issues: With small-scale labelings (100 µg or less), poor recoveries during the purification process can be a significant problem.[3]Use spin columns designed for small-scale purification to maximize recovery.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

For labeling primary amines with NHS esters, the optimal pH is typically between 8.2 and 8.5.[2] While optimal labeling with NHS esters generally occurs at pH 9.3, proteins can be successfully labeled at a pH as low as 7.3, but this requires significantly longer incubation times.[3]

Q2: What buffer should I use for the labeling reaction?

It is crucial to use an amine-free buffer. Recommended buffers include phosphate, bicarbonate, borate, or HEPES.[1][2][3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for the dye.[1][2]

Q3: What is the ideal dye-to-protein molar ratio?

There is no single optimal ratio for all proteins. It is highly recommended to perform a titration with several molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal ratio for your specific protein and desired degree of labeling (DOL).[4] For antibodies, studies have shown that the brightest conjugates have D/P ratios between 2:1 and 12:1; higher ratios can lead to self-quenching.[3]

Q4: My protein is in a Tris buffer. What should I do?

If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange before starting the labeling reaction. This can be done using dialysis or a desalting column against a compatible amine-free buffer such as PBS or 0.1 M sodium bicarbonate.[1][2][4]

Q5: How should I store the this compound dye and the labeled conjugate?

The lyophilized this compound NHS ester should be stored at -20°C, desiccated and protected from light.[6][9] After reconstituting the dye in anhydrous DMSO, it is recommended to use it immediately.[3] Aliquots in anhydrous DMSO may be stored at -20°C for no longer than two weeks.[3] The final protein conjugate should be protected from light and stored similarly to the unlabeled protein, often at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[2]

Q6: Why did my protein precipitate after labeling?

Protein precipitation can be caused by a high degree of labeling, as this compound is a hydrophobic molecule, which can decrease the solubility of the conjugate.[4] Another cause can be a high concentration of the organic solvent (DMSO or DMF) used to dissolve the dye.[4] To resolve this, reduce the molar excess of the dye and ensure the final solvent concentration is below 10%.[4]

Experimental Protocols

Protocol: Labeling an IgG Antibody with this compound NHS Ester

This protocol provides a general procedure for labeling 1 mg of an IgG antibody (MW ~150 kDa). Optimization may be required for different proteins.

Materials:

  • IgG Antibody (in amine-free buffer)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column: Sephadex G-25 (or similar size exclusion chromatography column)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[2][4]

    • If necessary, perform a buffer exchange via dialysis or a desalting column.

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS ester to warm completely to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[6] This solution should be used immediately.[3]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio. A starting ratio of 10:1 to 15:1 is recommended.[4]

    • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Ensure the final DMSO concentration remains below 10% of the total reaction volume.[4][6]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1][3]

  • Purify the Conjugate:

    • Equilibrate a Sephadex G-25 desalting column with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with the storage buffer. The labeled antibody will typically be the first colored band to elute.

    • Collect the fractions containing the purified conjugate.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 559 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_prot) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:

      • A_max = Absorbance at 559 nm

      • A_280 = Absorbance at 280 nm

      • ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

      • ε_dye = Molar extinction coefficient of this compound at 559 nm (~130,000 M⁻¹cm⁻¹)[10]

      • CF_280 = Correction factor (A280 of free dye / A_max of free dye)

Data Presentation

Table 1: Recommended Reaction Parameters for this compound NHS Ester Labeling
ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1Start with 10:1 or 15:1 and optimize for your specific protein.[4]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[2][4]
Reaction Buffer PBS, Carbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[1][2][3]
Reaction pH 8.2 - 8.5Optimal range for NHS ester reactions.[2]
Reaction Time 1 hour to overnightCan be extended for some proteins or when using lower pH.[1][3]
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction; 4°C for overnight.[1]
Table 2: Example Dye-to-Protein Ratios and Resulting DOL for IgG
Initial Molar Ratio (Dye:Protein)Final DOL (Dye/Protein)Reference
1:10.28:1[3]
5:11.16:1[3]
10:12.3:1[3]
20:14.6:1[3]
Note: These are example values and the actual DOL will vary depending on the specific protein and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein (2-10 mg/mL in amine-free buffer, pH 8.3) r1 Mix Protein and Dye (Target Molar Ratio) p1->r1 p2 Prepare this compound NHS Ester (10 mg/mL in anhydrous DMSO) p2->r1 r2 Incubate (1 hr, RT, protected from light) r1->r2 pu1 Size Exclusion Chromatography (e.g., Sephadex G-25) r2->pu1 pu2 Collect Labeled Protein Fraction pu1->pu2 a1 Measure Absorbance (280 nm & 559 nm) pu2->a1 a2 Calculate DOL a1->a2

Caption: this compound protein labeling experimental workflow.

chemical_reaction cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine) plus1 + This compound This compound-NHS Ester conjugate Protein-NH-CO-Cy3B (Stable Amide Bond) This compound->conjugate pH 8.2-8.5 plus2 + nhs NHS (Byproduct)

Caption: this compound NHS ester reaction with a primary amine.

troubleshooting_tree start Low Labeling Efficiency? q_ph Is pH 8.2-8.5? start->q_ph Yes s_ph Adjust pH of reaction buffer q_ph->s_ph No q_buffer Buffer amine-free? q_ph->q_buffer Yes s_buffer Dialyze into correct buffer q_buffer->s_buffer No q_conc Protein conc. >2 mg/mL? q_buffer->q_conc Yes s_conc Concentrate protein q_conc->s_conc No q_ratio Optimized molar ratio? q_conc->q_ratio Yes s_ratio Perform dye:protein titration q_ratio->s_ratio No s_hydrolysis Check for dye hydrolysis (use fresh anhydrous DMSO) q_ratio->s_hydrolysis Yes

Caption: Troubleshooting decision tree for low labeling.

References

Technical Support Center: Preventing Cy3B Self-Quenching on Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Cy3B self-quenching on antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound self-quenching and why does it occur?

A1: this compound self-quenching is a phenomenon where the fluorescence intensity of this compound-labeled antibodies decreases at high labeling densities. This occurs when multiple this compound molecules are in close proximity on the antibody surface, leading to non-radiative energy transfer between them, which dissipates the energy as heat instead of light.[1] This is a common issue with cyanine (B1664457) dyes, where over-labeling can cause quenching due to the absorption of fluorescent emissions from one dye molecule by a neighboring one.[1]

Q2: What is the optimal Dye-to-Protein (D/P) ratio for this compound labeling to avoid self-quenching?

A2: The optimal Dye-to-Protein (D/P) or Degree of Labeling (DOL) ratio for this compound on antibodies is crucial to maximize fluorescence signal while avoiding self-quenching. While a high level of labeling is generally desirable for high sensitivity, over-labeling can be detrimental.[1] Studies have shown that for cyanine dyes, the brightest signals are often achieved with D/P ratios between 2 and 4.[2] Exceeding this range can lead to significant self-quenching.[2]

Q3: How do I accurately determine the Dye-to-Protein (D/P) ratio?

A3: The D/P ratio is calculated by measuring the absorbance of the labeled antibody at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 555 nm for this compound).[1][3] The concentrations of the protein and the dye are determined using the Beer-Lambert law, and their molar ratio provides the D/P value.[3] It is essential to remove all non-conjugated dye before this measurement for accurate results.[1]

Q4: Can buffer conditions affect this compound self-quenching?

A4: Yes, buffer conditions can influence this compound fluorescence. The pH, ionic strength, and presence of certain additives in the buffer can affect the conformation of the antibody and the local environment of the dye molecules.[4] For labeling, an amine-free buffer with a pH of 8.0-9.5 is recommended for reactions with NHS esters.[3] Suboptimal buffer conditions during storage or experiments can promote protein aggregation, which can exacerbate self-quenching.

Q5: Are there alternatives to this compound that are less prone to self-quenching?

A5: While this compound is a bright and photostable dye, other fluorophores may exhibit less self-quenching at higher labeling densities. The choice of dye can be critical. For instance, some studies suggest that using unsymmetrical cyanine dyes can disrupt the π-π stacking interactions that contribute to aggregation and quenching. It is advisable to consult the literature and manufacturer's data for specific applications to select a dye with optimal photophysical properties and minimal self-quenching tendencies.

Troubleshooting Guide

This guide addresses common issues encountered during antibody labeling with this compound that may lead to self-quenching and poor signal intensity.

Issue 1: Low fluorescence signal from the labeled antibody.

Possible Cause Recommended Solution
High Dye-to-Protein (D/P) Ratio Reduce the molar ratio of this compound NHS ester to the antibody in the labeling reaction.[2] Perform a titration to determine the optimal D/P ratio for your specific antibody and application, aiming for a ratio between 2 and 4.[2]
Protein Aggregation Optimize buffer conditions (pH, ionic strength) to ensure protein stability. Consider adding stabilizing agents to the storage buffer. Purify the labeled antibody using size-exclusion chromatography to remove aggregates.
Inaccurate D/P Ratio Calculation Ensure complete removal of unconjugated dye before measuring absorbance.[1] Use the correct molar extinction coefficients for both the antibody and this compound in your calculations.
Photobleaching Minimize exposure of the labeled antibody to light during all experimental steps and storage.[5] Use an antifade mounting medium for microscopy applications.[6]

Issue 2: Antibody precipitation during or after labeling.

Possible Cause Recommended Solution
Over-labeling A high degree of labeling can increase the hydrophobicity of the antibody, leading to precipitation. Reduce the dye-to-protein molar ratio in the conjugation reaction.
High Concentration of Organic Solvent The volume of DMSO or DMF used to dissolve the this compound NHS ester should be kept to a minimum, typically less than 10% of the total reaction volume.[7]
Suboptimal Buffer Conditions Ensure the antibody is in a suitable buffer for labeling (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).[2][5] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for the dye.[5][8]

Experimental Protocols

Protocol 1: Standard Antibody Labeling with this compound NHS Ester

This protocol is a general guideline for labeling 1 mg of an IgG antibody. Optimization may be required for different antibodies and applications.

Materials:

  • 1 mg of IgG antibody at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS ester

  • Anhydrous DMSO or DMF[2]

  • Labeling Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)[2]

  • Purification column (e.g., Sephadex G-25)[9]

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-10 mg/mL.[5]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved this compound NHS ester to the antibody solution while gently stirring. A starting molar ratio of 3:1 (dye:antibody) is recommended.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[9]

    • Collect the colored fractions containing the labeled antibody.[7]

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~555 nm.

    • Calculate the protein concentration and the dye concentration to determine the final D/P ratio.[1]

Protocol 2: Calculation of Dye-to-Protein (D/P) Ratio

Formulae:

  • Protein Concentration (M) = [A₂₈₀ - (A_max_ of dye × CF)] / ε_protein_

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A_max_ of dye = Absorbance of the conjugate at the dye's maximum absorbance wavelength (~555 nm for this compound)

    • CF = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)

    • ε_protein_ = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[2]

  • Dye Concentration (M) = A_max_ of dye / ε_dye_

    • ε_dye_ = Molar extinction coefficient of the dye at its maximum absorbance wavelength (provided by the dye manufacturer)

  • D/P Ratio = Dye Concentration / Protein Concentration

Data Summary

Table 1: Recommended Dye-to-Protein Ratios for Cyanine Dyes

DyeRecommended D/P RatioReference
CyDyes4 - 12 (brightest)[2]
This compound2:1 (brightest signal in a recent study)[2]
General Fluorophores2 - 10[9]

Table 2: Troubleshooting Quick Reference

SymptomPotential CauseKey Solution
Low FluorescenceSelf-quenchingDecrease D/P ratio
Low FluorescenceAggregationOptimize buffer, purify
PrecipitationOver-labelingDecrease D/P ratio
Inaccurate ResultsFree DyeImprove purification

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye This compound NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate (RT, 1 hr, Protected from Light) Mix->Incubate Purify Purify (e.g., Gel Filtration) Incubate->Purify Characterize Characterize (A280/A555) Calculate D/P Ratio Purify->Characterize SelfQuenchingMechanism cluster_optimal Optimal Labeling (D/P ≈ 2-4) cluster_overlabeled Over-labeling (High D/P) A1 This compound A2 This compound B1 This compound A3 This compound B2 This compound B1->B2 Quenching B3 This compound B2->B3 Quenching B4 This compound B3->B4 Quenching B5 This compound B4->B5 Quenching TroubleshootingTree Start Low Fluorescence Signal? CheckDP Is D/P Ratio > 4? Start->CheckDP Yes ReduceDP Reduce Dye:Protein Ratio in Labeling Reaction CheckDP->ReduceDP Yes CheckAgg Signs of Aggregation? CheckDP->CheckAgg No GoodSignal Signal Improved ReduceDP->GoodSignal OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength) CheckAgg->OptimizeBuffer Yes CheckFreeDye Was Unconjugated Dye Completely Removed? CheckAgg->CheckFreeDye No PurifyAgg Purify by Size-Exclusion Chromatography OptimizeBuffer->PurifyAgg PurifyAgg->GoodSignal Repurify Repeat Purification Step CheckFreeDye->Repurify No CheckFreeDye->GoodSignal Yes Repurify->GoodSignal

References

Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy3B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy3B dye. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signals in experiments utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. It is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability.[1][2][3] Its robust fluorescence makes it suitable for a variety of applications, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and labeling of biomolecules such as antibodies, peptides, and proteins.[1][4]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission maxima for this compound are approximately 560 nm and 571 nm, respectively.[5][6] It can be effectively excited by 532 nm or 555 nm laser lines and visualized with TRITC (tetramethylrhodamine) filter sets.[1][5]

Q3: Is this compound sensitive to its environment?

Yes, the fluorescence properties of cyanine (B1664457) dyes, including this compound, can be influenced by their local environment.[7][8] Factors such as the viscosity of the medium and proximity to certain amino acids or nucleobases can affect the fluorescence quantum yield.[7][9] For instance, the fluorescence of Cy3 can be enhanced when it is in a more rigid environment, a principle that is exploited in protein-induced fluorescence enhancement (PIFE).[7][8]

Q4: Can this compound be used for single-molecule experiments?

Yes, due to its high brightness and photostability, this compound is a valuable tool for single-molecule studies, including single-molecule FRET (smFRET).[7][10][11]

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal can be frustrating. This guide breaks down potential causes into three main categories: Labeling Issues, Sample and Environmental Factors, and Instrumentation and Imaging Settings.

Labeling Issues

Inefficient labeling of your target molecule is a primary cause of low signal.

Q5: My fluorescent signal is weak after labeling my protein/oligonucleotide. What could be the problem with my labeling reaction?

Several factors can lead to inefficient labeling. Below is a checklist of common culprits and their solutions.

  • Incorrect pH of the reaction buffer: For NHS ester labeling of primary amines (e.g., on lysine (B10760008) residues), the optimal pH is typically between 7.2 and 9.3.[12][13] At lower pH, the amino groups are protonated and less reactive. Conversely, at very high pH, the NHS ester can hydrolyze. For maleimide (B117702) labeling of thiols (e.g., on cysteine residues), a pH around 7.0 is optimal to ensure specific reaction with thiols over amines.[12]

  • Presence of interfering substances: Buffers containing primary amines, such as Tris, will compete with your target molecule for the dye, reducing labeling efficiency.[14] It is crucial to use an amine-free buffer like PBS or bicarbonate buffer.

  • Low protein/oligonucleotide concentration: Labeling efficiency is often dependent on the concentration of the target molecule. For proteins, a concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[13]

  • Suboptimal Dye-to-Molecule Ratio: A very low ratio will result in under-labeled molecules. Conversely, a very high molar ratio can lead to self-quenching, where dye molecules in close proximity on the same target molecule quench each other's fluorescence.[5][6] It is important to optimize this ratio for your specific application.[12]

  • Degraded Dye: Ensure the this compound reactive dye has been stored correctly, typically at -20°C and protected from light and moisture, to maintain its reactivity.[3][6]

Troubleshooting Workflow for Labeling Issues

start Low Fluorescence Signal check_labeling Suspect Labeling Issue? start->check_labeling check_ph Verify Reaction Buffer pH (e.g., pH 8.3 for NHS ester) check_labeling->check_ph Yes other_issues Investigate Other Factors (Sample, Environment, Imaging) check_labeling->other_issues No check_buffer Check for Interfering Buffers (e.g., Tris) check_ph->check_buffer check_concentration Confirm Target Concentration (e.g., >2 mg/mL for protein) check_buffer->check_concentration check_ratio Optimize Dye:Molecule Ratio check_concentration->check_ratio check_dye_quality Assess Dye Quality (Fresh vs. Old Stock) check_ratio->check_dye_quality optimize_protocol Optimize Labeling Protocol check_dye_quality->optimize_protocol re_label Re-perform Labeling optimize_protocol->re_label success Signal Improved re_label->success

Caption: Troubleshooting decision tree for this compound labeling issues.

Sample and Environmental Factors

The local environment of the dye can significantly impact its fluorescence.

Q6: My labeling reaction seemed successful, but the signal is still low. What sample or environmental factors could be at play?

  • Fluorescence Quenching: This occurs when a substance in close proximity to the fluorophore decreases its fluorescence intensity.[15] Common quenchers include molecular oxygen and certain nucleobases, particularly guanine.[16][17][18] The presence of electron donor groups can also decrease fluorescence.[16]

  • Self-Quenching: As mentioned earlier, high labeling densities can lead to dye aggregation and self-quenching.[6][15] This is a form of static quenching where dye molecules form non-fluorescent complexes.[15]

  • Photobleaching: this compound is relatively photostable, but prolonged or high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore.[10][14] Using an antifade mounting medium is highly recommended for microscopy.[19][20]

  • Suboptimal Mounting Medium: The refractive index (RI) of the mounting medium should match that of the objective immersion medium to minimize spherical aberration and maximize signal collection.[19] While this compound is largely pH-insensitive, a buffered mounting medium helps maintain sample integrity.[1][19]

Instrumentation and Imaging Settings

Proper setup of your imaging system is critical for detecting the fluorescent signal.

Q7: How can I optimize my microscope settings to improve the this compound signal?

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Excitation ~560 nm, Emission ~571 nm).[19]

  • Low Excitation Power or Inappropriate Laser Line: While you want to avoid photobleaching, the excitation intensity must be sufficient to generate a detectable signal. Using a 532 nm or 555 nm laser is ideal.[1]

  • Suboptimal Detector Settings: Increase the camera exposure time or the gain on the photomultiplier tube (PMT) to enhance signal detection. However, be aware that this can also increase background noise.

  • Laser Misalignment: Ensure the lasers in your system are properly aligned to focus on your sample.

Quantitative Data Summary

PropertyValueReference
Excitation Maximum~560 nm[5][6]
Emission Maximum~571 nm[5][6]
Extinction Coefficient~120,000 cm⁻¹M⁻¹[5][6]
Recommended pH range4 - 10[1][5]
Fluorescence Lifetime~2.9 ns[7][9]

Key Experimental Protocols

General Protocol for Labeling Proteins with this compound NHS Ester

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[13]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the labeling buffer.[14]

  • Dye Preparation:

    • Allow the this compound NHS ester to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[14]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting point could be a 10-fold molar excess of dye.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Purification:

    • Remove unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin column purification. Gel filtration is often the most effective method.[12]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for this compound).

Experimental Workflow for Immunofluorescence Staining

cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Cell Seeding & Fixation permeabilization Permeabilization (if needed) cell_prep->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab This compound-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mount with Antifade Medium wash2->mounting imaging Fluorescence Microscopy (e.g., 532nm laser) mounting->imaging analysis Image Analysis imaging->analysis

Caption: A standard workflow for immunofluorescence experiments.

By systematically working through these troubleshooting steps, you can identify and resolve the root cause of low fluorescence signals in your this compound experiments, leading to more robust and reliable data.

References

Technical Support Center: Enhancing Cy3B Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to improve the photostability of the Cy3B fluorophore during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its fluorescent signal upon exposure to light.[1] While this compound is an improved version of the Cy3 dye with inherently greater photostability and a higher fluorescence quantum yield[2], it is still susceptible to photobleaching. This is a significant concern in applications requiring intense or prolonged light exposure, such as time-lapse microscopy, single-molecule detection, and super-resolution imaging, as the gradual loss of signal can compromise data quality and quantitative analysis.[1][3]

Q2: What are the primary molecular mechanisms behind this compound photobleaching?

The photobleaching of cyanine (B1664457) dyes like this compound is primarily driven by reactions with molecular oxygen.[1] The process typically follows these steps:

  • The this compound molecule absorbs excitation light and enters an excited singlet state.

  • While most molecules return to the ground state by emitting a photon (fluorescence), some transition to a long-lived, chemically reactive triplet state through intersystem crossing.

  • This excited triplet state can interact with ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Singlet oxygen and other reactive oxygen species (ROS) can then chemically attack and irreversibly destroy the this compound fluorophore, rendering it non-fluorescent.[1][4]

Although cyanine dyes can also undergo light-induced structural changes (photoisomerization) that lead to non-fluorescent states, this compound's chemically rigidized polymethine chain is designed to minimize this particular pathway.[5]

cluster_this compound Fluorophore States cluster_oxygen Reactive Species S0 This compound (Ground State, S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) Bleached Bleached this compound (Non-fluorescent) S0->Bleached Oxidative Damage S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) & other ROS T1->ROS Energy Transfer ROS->Bleached Oxidative Damage

Caption: Mechanism of this compound fluorophore photobleaching.

Q3: What are antifade reagents and how do they improve this compound photostability?

Antifade reagents are chemical compounds added to mounting media or imaging buffers to suppress photobleaching and prolong the fluorescent signal.[6] They work through several mechanisms:

  • Triplet State Quenchers: These molecules, such as cyclooctatetraene (B1213319) (COT) and Trolox, directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can generate ROS.[4][7]

  • Reactive Oxygen Species (ROS) Scavengers: These compounds, which include ascorbic acid (Vitamin C) and n-propyl gallate (NPG), neutralize ROS like singlet oxygen after they are formed, preventing them from damaging the fluorophore.[8]

Some reagents can act as both. For live-cell imaging, it is crucial to use reagents that are non-toxic and maintain cell viability.[9]

T1 This compound Triplet State (T₁) S0 This compound Ground State (S₀) T1->S0 Fluorescence Recovery ROS Singlet Oxygen (¹O₂) T1->ROS Generates O2 Molecular Oxygen (³O₂) Bleached Bleached this compound ROS->Bleached Damages Inert Inert Products TSQ Triplet State Quenchers (e.g., Trolox, COT) TSQ->T1 Deactivates OS Oxygen Scavengers (e.g., GLOX) OS->O2 Removes ROSS ROS Scavengers (e.g., Ascorbic Acid, NPG) ROSS->ROS Neutralizes

Caption: Mechanisms of action for common antifade agents.

Q4: Which commercial antifade mounting media are recommended for fixed-cell imaging with this compound?

Several commercial mounting media are available that provide antifade protection. Their effectiveness can vary depending on the specific fluorophore and experimental conditions.[10]

  • ProLong Series (e.g., ProLong Gold, ProLong Diamond): These are widely used hard-setting mountants that offer robust and long-term protection against photobleaching.[9]

  • SlowFade Series (e.g., SlowFade Diamond): These are non-setting reagents designed for immediate viewing and short-term sample preservation (3-4 weeks).[11]

  • Vectashield: A glycerol-based, non-hardening medium that limits photobleaching and is convenient for high numerical aperture imaging.[12]

  • Caution: Some antifade agents, like p-phenylenediamine (B122844) (PPD), can react negatively with cyanine dyes and should be used with caution.[13]

Troubleshooting Guide: Rapid Photobleaching

Problem: The this compound fluorescence signal fades very quickly during image acquisition.

Possible CauseRecommended Solution
Excessive Excitation Light Reduce the laser power to the minimum level required for a good signal-to-noise ratio. Use neutral density filters to attenuate the illumination intensity.[1][10]
Prolonged Exposure Time Minimize the sample's exposure to light. Find the region of interest using transmitted light or lower magnification before switching to fluorescence.[10] For time-lapse experiments, use the longest possible interval between acquisitions.
Absence of Antifade Protection For fixed cells, use a commercial antifade mounting medium like ProLong Diamond or Vectashield.[9][12] For live or fixed cells, prepare a specialized imaging buffer containing an oxygen scavenging system and/or antifade reagents.
Ineffective Imaging Buffer The components of the imaging buffer may be degraded. Oxygen scavenging systems, in particular, have a limited lifetime and should be prepared fresh for each experiment.[12] Consider testing a different formulation (see protocols below).
Pulsed Laser Source In some setups, a pulsed laser was found to cause faster photobleaching of this compound compared to a continuous wave laser. If possible, test a continuous wave source.[14]

Quantitative Data

The choice of antifade agent or imaging buffer can significantly impact this compound photostability. The table below summarizes a study comparing the performance of different antifading (AF) formulas by measuring the number of bleaching cycles until the fluorescence intensity dropped to 1/e of its initial value.

Table 1: Comparison of Antifade Agent Performance for this compound

Antifade Formula Description Relative Performance (Bleaching Cycles)
PBS Phosphate-Buffered Saline (Control) ~5 cycles
VS Vectashield ~10 cycles
Ibidi-MM Ibidi Mounting Medium ~15 cycles
ROXS (AA/MV) Reducing/Oxidizing System (Ascorbic Acid / Methyl Viologen) ~30 cycles

| ROXS (TX/TQ) | Reducing/Oxidizing System (Trolox / Trolox-Quinone) | ~35+ cycles |

Data adapted from photobleaching experiments of the dye this compound.[15] Higher cycle numbers indicate better photostability.

Experimental Protocols

Protocol 1: Preparation of a ROXS-Based Antifade Imaging Buffer

This buffer is designed to actively reduce photobleaching by removing molecular oxygen and quenching the fluorophore triplet state. It is highly effective but has a limited working time and should be prepared fresh.[3][15]

Components & Final Concentrations:

ComponentStock ConcentrationVolume for 1 mLFinal ConcentrationPurpose
Imaging Buffer Base -970 µL-Tris buffer, PBS, or other biological buffer (pH ~7.5-8.0)
Glucose 20% (w/v)10 µL0.2% (w/v)Substrate for GLOX
Glucose Oxidase (GLOX) 10 mg/mL10 µL100 µg/mLOxygen Scavenger
Catalase 20 mg/mL1 µL20 µg/mLDetoxifies H₂O₂ (byproduct of GLOX)
Ascorbic Acid 100 mM10 µL1 mMReducing Agent / ROS Scavenger
Methyl Viologen 100 mM1 µL100 µMOxidizing Agent

Procedure:

  • Begin with the imaging buffer base.

  • Add the glucose, glucose oxidase, and catalase. This is the oxygen scavenging system (OSS).

  • Just before use, add the ascorbic acid and methyl viologen. The complete buffer is best used within 1-2 hours.

Protocol 2: Workflow for Measuring Photobleaching Rate

This protocol allows you to quantify the photostability of this compound in your specific experimental conditions.[1]

prep 1. Prepare Sample (e.g., this compound-labeled cells in antifade buffer) roi 2. Select Region of Interest (ROI) & a Background Region prep->roi acquire 3. Acquire Time-Lapse Series (Constant laser power & exposure) roi->acquire measure 4. Measure Mean Intensity (Measure ROI and Background for each frame) acquire->measure correct 5. Background Correction (Intensity_Corrected = Intensity_ROI - Intensity_Background) measure->correct normalize 6. Normalize Data (Intensity_Normalized = Intensity_t / Intensity_t₀) correct->normalize plot 7. Plot & Analyze (Plot Normalized Intensity vs. Time/Frame) normalize->plot

Caption: Experimental workflow for assessing this compound photostability.

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample in the desired imaging medium or buffer.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment and keep them constant.

    • Acquire a time-lapse series of images of the same ROI until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of your ROI in each frame.

    • Measure the mean intensity of a background region (an area with no cells/signal) for each frame.

    • Subtract the background intensity from the ROI intensity for each time point.

    • Normalize the intensity values by dividing each background-corrected intensity by the intensity from the first frame (time zero).

    • Plot the normalized intensity as a function of time or frame number to generate a photobleaching curve. This curve can be used to compare the effectiveness of different antifade strategies.

References

Cy3B Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy3B dyes. This resource is designed for researchers, scientists, and drug development professionals to help navigate and resolve common solubility and handling challenges encountered when using this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a bright, orange-fluorescent cyanine (B1664457) dye. It is an improved version of the Cy3 dye, offering significantly increased fluorescence quantum yield and photostability.[1][2] Its rigid chemical structure minimizes isomerization, a common cause of fluorescence quenching in standard cyanine dyes, making it a more robust and reliable fluorescent label for sensitive applications.[1]

Q2: Is this compound soluble in aqueous buffers?

A2: The solubility of this compound in aqueous buffers can be complex. While it is often described as a water-soluble dye, its solubility is limited, and issues can arise depending on the concentration, buffer composition, and pH.[1][2][3] It is significantly more soluble in organic solvents like DMSO and DMF.[2][3] Therefore, the standard procedure involves dissolving the dye in a small amount of organic solvent first before preparing working dilutions in aqueous buffers.

Q3: What is the best way to dissolve and store this compound?

A3: this compound is typically supplied as a dried solid. The recommended procedure is to first reconstitute it in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1-10 mg/mL).[4][5]

  • Storage of Stock Solutions: Aliquots of this compound stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of reactive this compound forms (NHS esters, maleimides) are not stable due to hydrolysis and should be prepared fresh and used immediately.[4]

Q4: I see a precipitate after diluting my this compound stock into my aqueous buffer. What should I do?

A4: Precipitate formation is a common sign that the dye's solubility limit has been exceeded in the aqueous environment. See the "Troubleshooting Guide" below for a step-by-step approach to resolving this issue. Key factors to consider are the final dye concentration, the percentage of organic solvent in the final mixture, and the buffer composition.

Q5: How does buffer composition (pH, salts) affect this compound solubility and stability?

A5:

  • pH: The fluorescence of this compound itself is stable over a wide pH range (pH 4-10).[2][3] However, the pH is critical for the stability and reactivity of its functional groups. For example, NHS esters hydrolyze rapidly at high pH, while maleimide (B117702) reactivity is optimal in a narrow pH range (6.5-7.5).

  • Salts: High concentrations of salts (e.g., NaCl) can decrease the solubility of cyanine dyes and promote aggregation, a phenomenon known as "salting out".[6][7] This is due to the screening of electrostatic repulsions between dye molecules, which facilitates their self-association.[6]

Q6: What is dye aggregation and how can I prevent it?

A6: Dye aggregation is the process where individual dye molecules stick together to form dimers or higher-order clusters (H-aggregates).[8] This is a concentration-dependent process and is more common for cyanine dyes in aqueous solutions.[8] Aggregation is problematic because it can lead to significant changes in the dye's spectral properties, including a blue-shift in the absorption spectrum and fluorescence quenching.[8] To prevent aggregation:

  • Work with dilute dye solutions.

  • Minimize the final concentration of organic co-solvents in your aqueous buffer.

  • Avoid high salt concentrations where possible.[6][9]

  • Ensure rapid and thorough mixing when diluting the dye stock into the aqueous buffer.

Q7: My fluorescent signal is weaker than expected. Could it be a solubility issue?

A7: Yes, poor solubility is a likely cause. If the dye precipitates or forms non-fluorescent aggregates, the effective concentration of active, monomeric dye in solution decreases, leading to a weaker signal. You can check for aggregation by measuring the absorbance spectrum of your solution (see "Experimental Protocols" section).

Data Presentation

Table 1: this compound Solubility and Stock Solution Preparation
SolventSolubilityRecommended Stock ConcentrationNotes
DMSO Good (~10 mg/mL for similar dyes)[10]1 - 10 mg/mLUse anhydrous, high-quality DMSO. Store at -20°C for up to 2 weeks.[4]
DMF Good (~10 mg/mL for similar dyes)[10]1 - 10 mg/mLUse anhydrous, amine-free DMF. Store at -20°C for up to 2 weeks.[4]
Water / Aqueous Buffer Limited (~1 mg/mL for similar dyes in PBS)[10]Not recommended for stockDirect dissolution is difficult. Prone to aggregation at higher concentrations.[8]
Table 2: Recommended Buffer Conditions for this compound Labeling Reactions
Reactive GroupOptimal pH RangeRecommended BuffersBuffers to Avoid
NHS Ester 8.3 - 9.3Bicarbonate, Borate, PhosphateBuffers containing primary amines (e.g., Tris, Glycine).
Maleimide 6.5 - 7.5Phosphate (PBS), HEPES, MESBuffers containing thiols (e.g., DTT, β-mercaptoethanol).
Hydrazide ~7.0Phosphate---

Troubleshooting Guide

This guide addresses the common issue of precipitate formation when preparing this compound working solutions.

G start Problem: Precipitate observed after diluting This compound stock into aqueous buffer cause1 Possible Cause 1: Final dye concentration is too high start->cause1 cause2 Possible Cause 2: Buffer composition is incompatible start->cause2 cause3 Possible Cause 3: Excess organic solvent start->cause3 solution1 Solution: Decrease the final this compound concentration. Aim for the lowest effective concentration. cause1->solution1 solution2 Solution: - Lower the salt (e.g., NaCl) concentration. - Test alternative buffer systems (e.g., HEPES instead of high molarity phosphate). cause2->solution2 solution3 Solution: - Ensure the volume of DMSO/DMF stock added is minimal (e.g., <5% of total volume). - Prepare a more dilute stock solution if necessary. cause3->solution3 check Re-evaluate: Does the precipitate persist? solution1->check solution2->check solution3->check end_ok Success: Proceed with experiment check->end_ok No end_fail Consult Further: Consider using a sulfonated or PEGylated This compound variant for enhanced aqueous solubility. check->end_fail Yes

Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound Stock Solution
  • Preparation: Allow the vial of dried this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of anhydrous, high-quality DMSO or DMF to the vial to achieve the desired stock concentration (e.g., add 100 µL to 1 mg of dye for a 10 mg/mL stock).

  • Mixing: Vortex the vial thoroughly until all the dye is completely dissolved. Gentle warming (to 30-40°C) can aid dissolution if needed.

  • Storage: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. Store immediately at -20°C, protected from light. Use within two weeks.[4]

Protocol 2: General Procedure for Labeling Proteins with this compound NHS Ester
  • Buffer Exchange: Dissolve or exchange the protein into an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate). Ensure the protein concentration is at least 2 mg/mL for efficient labeling.

  • Prepare Dye: Immediately before use, add the required amount of this compound NHS ester stock solution (from DMSO/DMF) to the protein solution. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Add Dye to Protein Solution (Final DMSO/DMF <10%) p1->r1 p2 Prepare Fresh This compound NHS Ester Working Solution p2->r1 r2 Incubate 1-2 hours at Room Temperature (Protect from light) r1->r2 f1 Separate Labeled Protein from Free Dye (e.g., Gel Filtration) r2->f1 f2 Characterize Conjugate (Absorbance Spectroscopy) f1->f2

Workflow for protein labeling with this compound NHS Ester.
Protocol 3: Detecting this compound Aggregation with UV-Vis Spectroscopy

  • Sample Preparation: Prepare your this compound solution in the aqueous buffer of interest at the final working concentration.

  • Blank Measurement: Use the same aqueous buffer (including any organic co-solvent) as a blank in the spectrophotometer.

  • Acquire Spectrum: Measure the absorbance spectrum of the this compound solution from approximately 400 nm to 600 nm.

  • Analysis:

    • Monomeric this compound: A normal spectrum will show a primary absorbance peak around 559 nm.

    • Aggregated this compound: The presence of H-aggregates is indicated by the appearance of a new, distinct peak or a prominent shoulder on the blue-shifted (shorter wavelength) side of the main peak, often around 510-520 nm.[8] The intensity of this blue-shifted peak increases with the degree of aggregation.

G cluster_input Inputs cluster_process Process cluster_output Observable Effects Monomer Monomeric this compound Aggregation Aggregation HighConc High Concentration HighConc->Aggregation HighSalt High Salt HighSalt->Aggregation H_Aggregate H-Aggregate Formation Aggregation->H_Aggregate BlueShift Blue-Shift in Absorbance Spectrum H_Aggregate->BlueShift Quenching Fluorescence Quenching H_Aggregate->Quenching

Relationship between conditions, aggregation, and spectral changes.

References

Cy3B labeling reaction pH optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy3B Labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the pH optimization of this compound N-hydroxysuccinimide (NHS) ester labeling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the this compound-NHS ester labeling reaction?

The this compound-NHS ester labeling reaction is a type of acylation. The N-hydroxysuccinimide (NHS) ester is an amine-reactive chemical group. It reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable, covalent amide bond.[1][2] This reaction is the foundation for covalently attaching the this compound fluorophore to your biomolecule of interest.

Q2: Why is pH a critical parameter for this compound-NHS ester labeling reactions?

The reaction pH is crucial because it governs a trade-off between two competing processes: the reactivity of the target amine and the stability of the this compound-NHS ester.[3]

  • Amine Reactivity : The reactive form of the primary amine is the unprotonated, nucleophilic state (-NH₂). At acidic or neutral pH (below ~7.5), the amine group is predominantly in its protonated, non-reactive form (-NH₃⁺), which prevents it from attacking the NHS ester. As the pH increases, more of the amine becomes deprotonated and available for reaction.[3][4][5]

  • NHS Ester Stability : The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][5]

Therefore, the optimal pH is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis to ensure efficient labeling.[3]

Q3: What is the optimal pH range for a this compound-NHS ester labeling reaction?

The optimal pH for labeling with NHS esters is generally between 8.3 and 8.5 .[1][4][5] While a broader range of 7.0 to 9.0 is often cited, a slightly alkaline pH of 8.3-8.5 typically provides the best balance for efficient conjugation to proteins and other biomolecules.[2][6] Some protocols may suggest a pH as high as 9.3, but this increases the risk of rapid dye hydrolysis and may require shorter reaction times.[2][7]

Q4: Which buffers should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the this compound-NHS ester, leading to low labeling efficiency.[8][9][10]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[1][5]

  • 0.1 M Sodium Phosphate buffer, pH 7.5-8.5[1][5]

  • 50 mM Sodium Borate buffer, pH 8.3-8.5[2][11]

Buffers to Avoid:

Q5: Does the fluorescence of the this compound dye itself depend on pH?

No. Once successfully conjugated to your target molecule, the this compound fluorophore is exceptionally stable. Its fluorescence is bright and insensitive to pH across a wide range, from pH 4 to pH 10.[13][14][15] This means that if you observe low signal, the issue is almost certainly related to poor labeling efficiency or other factors like photobleaching, not a change in the dye's intrinsic fluorescence due to pH.[16]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound labeling experiment.

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Incorrect Reaction pH: The pH is too low (<7.5), leaving target amines protonated and unreactive.[10][12]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5 using an appropriate base (e.g., sodium bicarbonate).[9]
Incorrect Reaction pH: The pH is too high (>9.0), causing rapid hydrolysis of the this compound-NHS ester before it can react with the protein.[4][5]Lower the pH to the optimal range. If a higher pH must be used, consider shortening the incubation time and increasing the molar excess of the dye.
Competitive Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are reacting with the dye.[8][12]Perform a buffer exchange on your protein sample into a recommended amine-free buffer (e.g., bicarbonate or phosphate) before starting the labeling reaction.[9][10]
High Background Signal Incomplete Removal of Free Dye: Unreacted, hydrolyzed this compound dye was not fully removed during purification.Improve the purification step. Use size-exclusion chromatography (e.g., a G-25 column) with a sufficient bed volume to ensure separation of the labeled protein from the smaller, free dye molecules.[17]
Protein Precipitation During Labeling Over-labeling: A high degree of labeling can alter the protein's solubility properties, leading to aggregation.[18]Reduce the molar ratio of dye-to-protein in the reaction. A 5- to 20-fold molar excess of dye is a common starting point for optimization.[3]
Inconsistent Labeling Results NHS Ester Hydrolysis: The stock solution of this compound-NHS ester was prepared too far in advance or exposed to moisture.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[3][10] Store the solid dye protected from moisture.
pH Drift During Reaction: Hydrolysis of the NHS ester can release N-hydroxysuccinimide, slightly acidifying the reaction mixture over time.[1]For large-scale or long-duration reactions, use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH. Monitor the pH during the reaction if possible.[1]

Data Presentation

The efficiency of the NHS ester labeling reaction is highly dependent on pH. The following table summarizes the relationship between reaction pH, amine reactivity, and the stability of the NHS ester.

pH ValueAmine Group State (-NH₂)NHS Ester StabilityLabeling Efficiency
< 7.0Mostly protonated (-NH₃⁺), non-reactive.[3]High (low hydrolysis rate).Very Low
7.0 - 8.0Increasing fraction is unprotonated (-NH₂).ModerateModerate
8.3 - 8.5 Optimal balance of reactive amines.[1][4][5] Sufficiently stable for reaction.[3] Optimal
> 9.0Mostly unprotonated (-NH₂), highly reactive.Low (rapid hydrolysis).[2][5]Low to Moderate (competing hydrolysis)

Experimental Protocols

Protocol: pH Optimization for Protein Labeling with this compound-NHS Ester

This protocol provides a method for testing a range of pH values to determine the optimal condition for labeling your specific protein.

1. Materials

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffers:

    • 0.1 M Sodium Phosphate, pH 7.5

    • 0.1 M Sodium Bicarbonate, pH 8.3

    • 0.1 M Sodium Borate, pH 9.0

  • Quenching Buffer: 1.0 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting or size-exclusion column)

2. Procedure

  • Prepare Protein Aliquots: Prepare several identical aliquots of your protein solution (e.g., 100 µL at 2 mg/mL). If your protein is not in an amine-free buffer, perform a buffer exchange into PBS (pH 7.4) first.

  • Buffer Exchange to Reaction pH: For each aliquot, perform a buffer exchange into one of the test Reaction Buffers (pH 7.5, 8.3, 9.0).

  • Prepare this compound-NHS Ester Stock: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Initiate Labeling Reaction: Add a 10-fold molar excess of the this compound-NHS ester stock solution to each protein aliquot. Mix gently.

  • Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.[8][11]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[10]

  • Purification: Purify each labeled protein sample using a size-exclusion column to remove unreacted dye.

  • Analysis: Determine the degree of labeling (DOL) for each sample by measuring the absorbance at 280 nm (for the protein) and ~559 nm (for this compound). The sample with the highest DOL and without protein precipitation is the one labeled at the optimal pH.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the this compound labeling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (-NH₂) Target Primary Amine Conjugate This compound-Labeled Protein (Stable Amide Bond) Protein->Conjugate Acylation This compound This compound-NHS Ester This compound->Conjugate Byproduct NHS Byproduct This compound->Byproduct Hydrolysis (Competing Reaction at High pH) pH_Node Optimal pH 8.3 - 8.5 pH_Node->Protein Deprotonates Amine (Activates) Buffer_Node Amine-Free Buffer (Bicarbonate, Phosphate)

Caption: The this compound-NHS ester labeling reaction mechanism.

G start Start: Protein Solution buffer_exchange 1. Buffer Exchange (into Amine-Free Buffer, pH 8.3) start->buffer_exchange react 3. Labeling Reaction (Add dye to protein, incubate 1 hr at RT) buffer_exchange->react prep_dye 2. Prepare Dye (Dissolve this compound-NHS in anhydrous DMSO) prep_dye->react quench 4. Quench (Add Tris or Glycine) react->quench purify 5. Purification (Size-Exclusion Chromatography) quench->purify analyze 6. Analysis (Measure Degree of Labeling) purify->analyze end Finish: Purified this compound Conjugate analyze->end

Caption: Standard workflow for labeling a protein with this compound-NHS ester.

References

Effect of buffer composition on Cy3B labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cy3B dyes for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound NHS ester labeling?

A1: For labeling primary amines (e.g., on proteins), amine-free buffers are essential.[1][2] Commonly used buffers include phosphate (B84403), bicarbonate/carbonate, and borate (B1201080) buffers.[3] Buffers containing primary or secondary amines, such as Tris, must be avoided as they will compete with the target molecule for the dye, significantly reducing labeling efficiency.[1][2][3]

Q2: What is the ideal pH for this compound NHS ester labeling reactions?

A2: The optimal pH for reacting this compound NHS ester with primary amines is typically between 8.2 and 9.3.[1][2][3][4] While labeling can be achieved at a lower pH (e.g., 7.3), the reaction time will need to be significantly longer.[3] It's important to note that at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lead to non-reactive dye.[1][3] A commonly recommended starting pH is 8.3.[1]

Q3: Does the concentration of my protein affect the labeling efficiency?

A3: Yes, higher protein concentrations generally lead to increased labeling efficiency.[1][3] It is recommended that the protein concentration be at least 2 mg/mL.[1][2] For concentrations below 1 mg/mL, it is advisable to use a spin concentrator to increase the protein concentration.[1]

Q4: How can I remove unconjugated this compound dye after the labeling reaction?

A4: Unconjugated dye can be removed using size-exclusion chromatography (e.g., a PD-10 or Sephadex G-25 column) or through dialysis.[2][3] Gel filtration is often recommended as it is a rapid and efficient method for separating the labeled protein from the free dye.[3]

Q5: My this compound-labeled conjugate has low fluorescence. What could be the cause?

A5: Low fluorescence can result from several factors. One common reason is over-labeling, which can lead to self-quenching of the dye molecules.[5][6] The local environment of the dye on the protein can also cause quenching.[6][7] Additionally, issues with the conjugation process itself, such as using a hydrolyzed/inactive dye or suboptimal buffer conditions, can lead to a low degree of labeling and consequently, a weak signal.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause Suggested Solution
Low or No Labeling Incorrect buffer composition (contains primary amines like Tris or glycine).[1][2]Perform buffer exchange into an amine-free buffer such as Phosphate Buffered Saline (PBS), MES, or HEPES before labeling.[1][2]
Suboptimal pH of the reaction buffer.[1][2]Adjust the pH of the protein solution to 8.2-8.5 using a non-amine buffer like 1 M sodium bicarbonate.[1][2]
Protein concentration is too low.[1][2]Concentrate the protein to a minimum of 2 mg/mL before initiating the labeling reaction.[1][2]
Hydrolyzed/inactive dye.[2]Use a fresh vial of the dye or prepare a fresh stock solution in anhydrous DMSO or DMF.[2]
Protein Precipitation during Labeling High concentration of organic solvent (DMSO/DMF).[2]Ensure that the volume of the dye stock solution added is less than 10% of the total reaction volume.[2][8]
Over-labeling of the protein.[2]Reduce the molar excess of the dye in the labeling reaction.[2]
Low Fluorescence of Labeled Protein Quenching due to over-labeling.[2][5][6]Decrease the dye-to-protein ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4.[2]
Environmental effects on the dye.[6][7]The local environment of the conjugated dye on the protein can quench its fluorescence. This may require re-evaluating the labeling strategy or target protein.

Experimental Protocols

Protocol 1: Standard this compound NHS Ester Labeling of Proteins

This protocol provides a general guideline for labeling proteins with this compound NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines, perform a buffer exchange.

  • Dye Preparation: Allow the vial of this compound NHS ester to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO or DMF.[2]

  • pH Adjustment: Adjust the pH of the protein solution to 8.2-8.5 by adding a small volume of 1 M sodium bicarbonate.[1][2]

  • Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution. A starting point for optimization is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature in the dark, with gentle mixing.[8]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).[3][7] Collect the fractions containing the labeled protein, which is typically the first colored band to elute.

Protocol 2: Optimizing Buffer Conditions for Labeling

This protocol describes a method to determine the optimal pH for labeling your specific protein.

Materials:

  • Protein of interest

  • This compound NHS ester

  • Amine-free buffers at various pH values (e.g., 0.1 M sodium phosphate at pH 7.5, 8.0, 8.5, and 0.1 M sodium bicarbonate at pH 8.5, 9.0)

  • Anhydrous DMSO or DMF

  • Purification columns

Procedure:

  • Prepare Protein Aliquots: Prepare several identical aliquots of your protein in an amine-free buffer at a concentration of at least 2 mg/mL.

  • Set up Parallel Reactions: For each pH condition to be tested, add the corresponding buffer to a protein aliquot.

  • Prepare Dye: Prepare a fresh stock solution of this compound NHS ester in anhydrous DMSO or DMF.

  • Initiate Labeling: Add the same molar excess of this compound NHS ester to each reaction tube.

  • Incubate: Incubate all reactions for the same amount of time (e.g., 1 hour) at room temperature, protected from light.

  • Purify: Purify each reaction separately using a size-exclusion column to remove free dye.

  • Analyze: Determine the Degree of Labeling (DOL) for each sample by measuring the absorbance at 280 nm (for the protein) and ~559 nm (for this compound). The sample with the desired DOL and retained protein function represents the optimal pH condition.

Visualizations

Cy3B_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Protein in Amine-Free Buffer Adjust_pH Adjust pH to 8.2-9.0 Protein_Solution->Adjust_pH Dye_Stock This compound NHS Ester in DMSO/DMF Dye_Stock->Adjust_pH Incubate Incubate 1 hr at RT, in dark Adjust_pH->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Labeled_Protein Purified Labeled Protein Purify->Labeled_Protein Troubleshooting_Logic Start Low/No Labeling? Check_Buffer Buffer Amine-Free? Start->Check_Buffer Yes Check_pH pH 8.2-9.0? Check_Buffer->Check_pH Yes Buffer_Exchange Action: Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Protein Conc. >2mg/mL? Check_pH->Check_Concentration Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Dye Dye Fresh? Check_Concentration->Check_Dye Yes Concentrate_Protein Action: Concentrate Protein Check_Concentration->Concentrate_Protein No Use_Fresh_Dye Action: Use Fresh Dye Check_Dye->Use_Fresh_Dye No Success Labeling Successful Check_Dye->Success Yes

References

Technical Support Center: Cy3B Dye-to-Protein Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately calculating the dye-to-protein ratio for Cy3B-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is the dye-to-protein ratio and why is it important?

The dye-to-protein ratio, also known as the Degree of Labeling (DOL), represents the average number of dye molecules conjugated to each protein molecule.[1] This value is critical for ensuring the quality and consistency of fluorescently labeled proteins. An optimal DOL is essential for maximizing the fluorescence signal in experimental assays. Over-labeling can lead to fluorescence quenching and potentially alter the protein's biological activity, while under-labeling may result in a low signal-to-noise ratio.[1][2]

Q2: What is the formula for calculating the dye-to-protein ratio for this compound?

The dye-to-protein ratio is calculated using the Beer-Lambert law, which relates absorbance to concentration. The formula is as follows:

Dye-to-Protein Ratio (DOL) = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the maximum absorbance wavelength of this compound (559 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of this compound at its A_max (130,000 M⁻¹cm⁻¹).[3]

  • CF is the correction factor for the dye's absorbance at 280 nm (0.08 for this compound).[3]

Q3: What are the key spectral properties of this compound needed for the calculation?

To accurately calculate the dye-to-protein ratio for this compound, you will need the following values:

ParameterValueReference
Maximum Absorbance (A_max)559 nm[3]
Molar Extinction Coefficient (ε_dye)130,000 M⁻¹cm⁻¹[3]
Correction Factor (CF at 280 nm)0.08[3]

Troubleshooting Guide

Problem: Low Dye-to-Protein Ratio

Possible Cause Suggested Solution
Inefficient Labeling Reaction - Ensure the pH of the protein solution is within the optimal range for NHS ester reactions (typically pH 8.0-9.0).[2] - Confirm the absence of amine-containing buffers (e.g., Tris, glycine), which compete with the protein for the dye.[4] - Increase the molar ratio of dye to protein in the labeling reaction.[2]
Low Protein Concentration - Concentrate the protein to a recommended concentration of 2-10 mg/mL.[2][4]
Hydrolyzed/Inactive Dye - Use fresh, high-quality this compound NHS ester. NHS esters are moisture-sensitive, so ensure proper storage and handling.[4]

Problem: High Dye-to-Protein Ratio

Possible Cause Suggested Solution
Excessive Amount of Dye Used - Reduce the molar ratio of dye to protein in the labeling reaction.[2]
Protein Aggregation - Over-labeling can lead to protein precipitation. If you observe precipitation, it's a strong indicator of an excessively high DOL. Reduce the dye-to-protein molar ratio in the labeling reaction.[4]

Problem: Inaccurate Results

Possible Cause Suggested Solution
Presence of Unconjugated Dye - Ensure the complete removal of free, unconjugated dye after the labeling reaction. This can be achieved through methods like gel filtration chromatography or dialysis.[1][2]
Incorrect Extinction Coefficients or Correction Factor - Use the specific molar extinction coefficient for your protein and the correct values for this compound dye as provided in the table above.[2]
Spectrophotometer Readings Out of Linear Range - Dilute the sample to ensure that the absorbance readings at both 280 nm and 559 nm are within the linear range of the spectrophotometer (typically below 2.0). Remember to account for the dilution factor in your calculations.[2]

Experimental Protocol: Determining this compound Dye-to-Protein Ratio

This protocol outlines the steps to determine the dye-to-protein ratio of a this compound-labeled protein.

1. Purification of the Labeled Protein:

  • It is crucial to remove all non-conjugated this compound dye from the labeled protein to ensure accurate measurements.[1]

  • Use a suitable method such as gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).[2]

  • The first colored band to elute from a gel filtration column is typically the labeled protein.[2]

2. Absorbance Measurement:

  • Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and 559 nm (A_max).[2]

  • If either absorbance reading is above 2.0, dilute the sample with buffer and re-measure. Record the dilution factor for later calculations.[2]

3. Calculation of Dye-to-Protein Ratio:

  • Use the formula provided in the FAQ section to calculate the DOL.

  • You will need the molar extinction coefficient of your specific protein. If this is unknown, it can be estimated based on the protein's amino acid sequence.

Visualizations

experimental_workflow start Start: Purified Labeled Protein purification Remove Unconjugated Dye (Gel Filtration / Dialysis) start->purification measurement Measure Absorbance (A_280 and A_559) purification->measurement check_abs Absorbance < 2.0? measurement->check_abs dilute Dilute Sample & Re-measure check_abs->dilute No calculation Calculate Dye-to-Protein Ratio (DOL) check_abs->calculation Yes dilute->measurement end End: Determined DOL calculation->end

Caption: Experimental workflow for determining the dye-to-protein ratio.

troubleshooting_workflow start Start: Unexpected DOL check_dol Is DOL too low or too high? start->check_dol low_dol Low DOL check_dol->low_dol Low high_dol High DOL check_dol->high_dol High cause_low1 Inefficient Labeling? low_dol->cause_low1 cause_low2 Low Protein Conc.? low_dol->cause_low2 cause_high1 Excess Dye Used? high_dol->cause_high1 solution_low1 Optimize pH, Buffer, Molar Ratio cause_low1->solution_low1 solution_low2 Concentrate Protein cause_low2->solution_low2 solution_high1 Reduce Dye Molar Ratio cause_high1->solution_high1

Caption: Troubleshooting decision-making for unexpected dye-to-protein ratios.

References

Technical Support Center: Purification of Cy3B Labeled Proteins and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Cy3B labeled proteins and oligonucleotides.

Frequently Asked Questions (FAQs)

???+ question "What are the most common methods for purifying this compound labeled proteins?"

???+ question "What is the recommended method for purifying this compound labeled oligonucleotides?"

???+ question "How do I calculate the Degree of Labeling (DOL) for my this compound labeled protein?"

???+ question "What can cause my protein to precipitate after this compound labeling?"

Troubleshooting Guides

Protein Purification Troubleshooting
ProblemPossible CauseRecommended Solution
Low Labeling Efficiency (Low DOL) Protein concentration is too low.Concentrate the protein to at least 2 mg/mL before labeling.[1]
Incorrect pH of the labeling buffer.Ensure the pH is optimal for the labeling chemistry (typically pH 8.3-9.3 for NHS esters).[1][2]
Presence of primary amines (e.g., Tris) in the buffer.Exchange the protein into an amine-free buffer like PBS, MES, or HEPES.[1]
Hydrolysis of the reactive dye.Use the dye immediately after dissolving it and avoid storing it in aqueous solutions.[2]
Protein Precipitation During or After Labeling High dye-to-protein molar ratio.Reduce the molar excess of the dye in the labeling reaction.[3]
High protein concentration.Decrease the protein concentration during the labeling reaction.
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer conditions to find one that maintains protein solubility. Ensure the pH is at least 1-1.5 units away from the protein's pI.[4][5]
The dye is too hydrophobic.Consider using a more hydrophilic dye if your application allows.
Free Dye Remaining After Purification Inefficient purification method.For SEC, ensure the column has a sufficient bed volume for good separation. For other methods, a second purification step may be necessary.[1]
Column overloading.Do not exceed the recommended sample volume or concentration for your chromatography column.
Low Recovery of Labeled Protein Protein precipitation on the column.Add stabilizing agents like glycerol (B35011) or non-ionic detergents to the buffers.[4]
Non-specific binding to the chromatography resin.Adjust the ionic strength of the buffers or consider a different type of chromatography resin.
Oligonucleotide Purification Troubleshooting
ProblemPossible CauseRecommended Solution
Co-elution of Labeled Oligo and Free Dye in HPLC Inappropriate gradient conditions.Optimize the acetonitrile (B52724) gradient to achieve better separation between the hydrophobic dye and the labeled oligonucleotide.[6]
Incorrect mobile phase composition.Ensure the use of an appropriate ion-pairing reagent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase.[6]
Low Yield of Purified Labeled Oligonucleotide Inefficient labeling reaction.Optimize the reaction conditions, including the molar ratio of dye to oligonucleotide and the reaction time.
Loss of sample during precipitation steps.Ensure complete precipitation by using appropriate salt concentrations and cold temperatures. Carefully aspirate the supernatant to avoid disturbing the pellet.
The oligonucleotide is too long for the chosen purification method.For very long oligonucleotides, PAGE purification may provide better resolution than HPLC.[7]
Presence of Unlabeled Oligonucleotides in the Final Product Incomplete labeling reaction.Increase the molar excess of the this compound dye during the labeling reaction.
Inefficient purification.HPLC is generally effective at separating labeled from unlabeled oligonucleotides due to the hydrophobicity of the dye. Optimize the HPLC method for better resolution.[8]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the size exclusion column (e.g., a Sephadex G-25 column) with at least 5 column volumes of the desired buffer (e.g., PBS, pH 7.4).

  • Sample Preparation: Ensure your labeled protein sample is clear and free of precipitates by centrifuging at 10,000 x g for 10 minutes.

  • Sample Loading: Carefully load the clarified sample onto the top of the equilibrated column. The sample volume should not exceed the manufacturer's recommendation for the specific column.

  • Elution: Begin eluting the sample with the equilibration buffer. The labeled protein, being larger, will travel faster through the column.

  • Fraction Collection: The this compound-labeled protein will appear as a colored band. Start collecting fractions as this colored band begins to elute. The smaller, free this compound dye will elute later in a separate colored band.

  • Analysis: Analyze the collected fractions using a spectrophotometer to measure absorbance at 280 nm and ~559 nm to determine protein concentration and the degree of labeling. You can also run an SDS-PAGE gel to confirm the purity of the labeled protein.

Protocol 2: Purification of this compound Labeled Oligonucleotides using HPLC
  • Sample Preparation: After the labeling reaction, precipitate the oligonucleotide using ethanol (B145695) and an appropriate salt (e.g., sodium acetate). Resuspend the dried pellet in the HPLC mobile phase A (e.g., 0.1 M TEAA).[6]

  • HPLC System Setup: Use a reverse-phase HPLC system with a C8 or C18 column.[6] Set the detectors to monitor absorbance at 260 nm (for the oligonucleotide) and ~559 nm (for the this compound dye).

  • Injection: Inject the dissolved sample onto the equilibrated column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing acetonitrile (Mobile Phase B) in the initial buffer (Mobile Phase A). A typical gradient might be from 5% to 95% acetonitrile over 30 minutes.[6]

  • Peak Identification and Collection: Monitor the chromatogram.

    • Unlabeled oligonucleotides will show a peak at 260 nm but not at 559 nm.

    • Free this compound dye will have a strong peak at 559 nm and a smaller one at 260 nm.

    • The desired this compound-labeled oligonucleotide will have peaks at both 260 nm and 559 nm.[6] Collect the fraction corresponding to the correctly labeled oligonucleotide.

  • Post-Purification: Dry the collected fraction using a vacuum concentrator. The purified oligonucleotide can then be resuspended in an appropriate buffer for storage.

Visualizations

experimental_workflow_protein cluster_labeling Protein Labeling cluster_purification Purification protein Protein Solution reaction Labeling Reaction (pH 8.3-9.3) protein->reaction dye This compound NHS Ester dye->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Crude Labeled Protein collection Fraction Collection sec->collection analysis Analysis (Spectroscopy, SDS-PAGE) collection->analysis final_product final_product analysis->final_product Purified this compound-Protein

Caption: Workflow for this compound labeling and purification of proteins.

experimental_workflow_oligo cluster_labeling Oligonucleotide Labeling cluster_purification Purification oligo Amine-Modified Oligo reaction Labeling Reaction oligo->reaction dye This compound NHS Ester dye->reaction precipitation Ethanol Precipitation reaction->precipitation Crude Labeled Oligo hplc Reverse-Phase HPLC precipitation->hplc drying Vacuum Concentration hplc->drying final_product final_product drying->final_product Purified this compound-Oligo troubleshooting_precipitation start Protein Precipitation Observed cause1 High Dye:Protein Ratio? start->cause1 cause2 Suboptimal Buffer pH? start->cause2 cause3 High Protein Concentration? start->cause3 solution1 Reduce Dye Molar Excess cause1->solution1 Yes solution2 Optimize Buffer pH (away from pI) cause2->solution2 Yes solution3 Decrease Protein Concentration cause3->solution3 Yes

References

Cy3B Dye: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the stability of Cy3B dye under various storage conditions. Understanding these parameters is crucial for ensuring the reliability and reproducibility of fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage temperature for this compound dye?

A: For optimal stability, this compound dye in its solid, powdered form should be stored at -20°C for long-term storage, where it can be stable for up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Once dissolved in a solvent, it is best to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: What is the best solvent for reconstituting and storing this compound dye?

A: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for reconstituting and storing this compound dye.[1][2][3] It is crucial to use a high-quality, anhydrous grade of DMSO to prevent hydrolysis of the dye. For some applications, dimethylformamide (DMF) or water can also be used.[4] However, aqueous solutions of this compound NHS esters and maleimides are prone to hydrolysis and should be used immediately after preparation.[3]

Q3: How sensitive is this compound dye to light, and what precautions should be taken?

A: Like most cyanine (B1664457) dyes, this compound is sensitive to light and can undergo photobleaching upon prolonged exposure. It is essential to store the dye in the dark, both in its solid form and in solution.[5] During experimental procedures, exposure to ambient and excitation light should be minimized to preserve its fluorescent properties.

Q4: What is the pH stability range for this compound dye?

A: this compound dye is known to be pH-insensitive in the range of pH 4 to 10, making it suitable for a wide variety of biological applications.[4][6][7]

Q5: How do repeated freeze-thaw cycles affect the stability of this compound dye in solution?

A: Repeated freeze-thaw cycles can lead to the degradation of this compound dye in solution, resulting in decreased fluorescence intensity. To avoid this, it is highly recommended to aliquot the dye solution into single-use volumes after reconstitution and before freezing.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescent Signal 1. Dye Degradation: Improper storage (temperature, light exposure), repeated freeze-thaw cycles. 2. Hydrolysis: Use of non-anhydrous solvent for reconstitution. 3. Incorrect Filter/Laser: Mismatch between the instrument's excitation/emission settings and this compound's spectral properties (Excitation max: ~560 nm, Emission max: ~571 nm).[4][5]1. Verify Storage: Ensure the dye has been stored according to recommendations. Use a fresh aliquot if degradation is suspected. 2. Use Anhydrous Solvent: Reconstitute a fresh vial of dye using high-quality, anhydrous DMSO. 3. Check Instrument Settings: Confirm that the correct laser line (e.g., 532 nm or 555 nm) and emission filters are being used.[6]
High Background Fluorescence 1. Excess Unconjugated Dye: Incomplete removal of unbound this compound after a labeling reaction. 2. Non-specific Binding: The dye or labeled molecule is binding non-specifically to surfaces or other cellular components.1. Purification: Ensure thorough purification of the labeled conjugate using appropriate methods like gel filtration or dialysis to remove all unconjugated dye.[3] 2. Blocking: Use appropriate blocking agents in your experimental protocol to minimize non-specific binding.
Rapid Photobleaching 1. High Excitation Power: Using excessive laser power during imaging. 2. Lack of Antifade Reagent: The imaging medium does not contain a photobleaching protectant. 3. Inherent Photostability: While this compound is more photostable than Cy3, all fluorophores will eventually photobleach.[2][8][9][10][11][12][13]1. Optimize Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. 2. Use Antifade Mountant: Mount samples in a commercially available antifade medium. 3. Minimize Exposure: Limit the duration of light exposure during image acquisition.

Data on this compound Storage Stability

The following table summarizes the recommended storage conditions and expected stability for this compound dye based on manufacturer datasheets and technical information.

Form Storage Temperature Solvent Duration of Stability Key Considerations
Powder -20°CN/AUp to 3 years[1]Store in a desiccated, dark environment.
Powder 4°CN/AUp to 2 years[1]For shorter-term storage, keep desiccated and in the dark.
In Solution -80°CAnhydrous DMSOUp to 6 months[1]Aliquot to avoid freeze-thaw cycles.
In Solution -20°CAnhydrous DMSOUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
In Solution (Aqueous) Use ImmediatelyWater/BufferNot recommended for storage[3]NHS esters and maleimides are susceptible to hydrolysis.

Experimental Protocols

Protocol 1: Reconstitution of this compound Dye

Objective: To properly dissolve solid this compound dye for use in labeling reactions or as a fluorescent standard.

Materials:

  • This compound dye (solid form)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Low-retention microtubes

Procedure:

  • Allow the vial of solid this compound dye to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the dye is completely dissolved. If necessary, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into single-use, low-retention microtubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Dye Stability

Objective: To evaluate the fluorescence stability of a this compound solution over time under specific storage conditions.

Materials:

  • Reconstituted this compound stock solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence microplate reader

  • Quartz cuvettes or black microplates

  • Incubators or refrigerators set to desired storage temperatures

Procedure:

  • Prepare a series of identical working solutions of this compound dye in the desired buffer at a concentration suitable for fluorescence measurement.

  • Measure the initial fluorescence intensity (Time 0) of a subset of the samples using a fluorometer with the appropriate excitation and emission wavelengths for this compound (e.g., Ex: 560 nm, Em: 571 nm).

  • Divide the remaining samples into different storage groups based on the conditions to be tested (e.g., 4°C in the dark, room temperature with light exposure, -20°C).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a sample from each storage group.

  • Allow the sample to equilibrate to room temperature.

  • Measure the fluorescence intensity of the sample.

  • Calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence at Time 0.

  • Plot the percentage of remaining fluorescence versus time for each storage condition to assess the stability of the dye.

Visualizations

Cy3B_Stability_Factors This compound This compound Dye Stability Temp Temperature This compound->Temp Solvent Solvent This compound->Solvent Light Light Exposure This compound->Light pH pH This compound->pH FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw Temp_High High Temp (Degradation) Temp->Temp_High Temp_Low Low Temp (-20°C / -80°C) Temp->Temp_Low Solvent_Anhydrous Anhydrous DMSO (Stable) Solvent->Solvent_Anhydrous Solvent_Aqueous Aqueous (Hydrolysis) Solvent->Solvent_Aqueous Light_Exposed Exposed (Photobleaching) Light->Light_Exposed Light_Protected Protected (Stable) Light->Light_Protected pH_Optimal pH 4-10 (Stable) pH->pH_Optimal FreezeThaw_Multiple Multiple Cycles (Degradation) FreezeThaw->FreezeThaw_Multiple FreezeThaw_Single Single Use Aliquots (Stable) FreezeThaw->FreezeThaw_Single

Caption: Factors influencing the stability of this compound dye.

Troubleshooting_Workflow Start Start: Low/No Fluorescent Signal CheckStorage Was dye stored correctly? (-20°C/-80°C, dark) Start->CheckStorage CheckSolvent Was anhydrous DMSO used? CheckStorage->CheckSolvent Yes NewAliquot Use a fresh aliquot of dye CheckStorage->NewAliquot No CheckInstrument Are laser/filter settings correct? CheckSolvent->CheckInstrument Yes Reconstitute Reconstitute new dye with anhydrous DMSO CheckSolvent->Reconstitute No CorrectSettings Adjust instrument settings (Ex: ~560nm, Em: ~571nm) CheckInstrument->CorrectSettings No End Problem Solved CheckInstrument->End Yes NewAliquot->CheckSolvent Reconstitute->CheckInstrument CorrectSettings->End End_Fail Contact Technical Support

Caption: Troubleshooting workflow for low this compound fluorescence.

References

Technical Support Center: Minimizing Non-specific Binding of Cy3B Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cy3B conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding of this compound conjugates?

A1: Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: Cyanine (B1664457) dyes, including this compound, can be hydrophobic and may interact non-specifically with hydrophobic regions of proteins and lipids.[1][2][3][4]

  • Electrostatic Interactions: The net charge of the this compound conjugate can lead to electrostatic attraction to oppositely charged molecules on the cell or tissue surface.[5][6]

  • Antibody-Related Issues: If the this compound is conjugated to an antibody, non-specific binding can be caused by low antibody affinity, high antibody concentration, or cross-reactivity of the antibody.[7][8]

  • Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific binding. This is particularly common in tissues containing lipofuscin or when using aldehyde-based fixatives.[9][10][11][12]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample before incubation with the this compound conjugate is a frequent cause of background signal.[13]

  • Insufficient Washing: Failure to adequately wash away unbound this compound conjugates after incubation can result in high background.[14][15]

Q2: How can I reduce non-specific binding due to hydrophobic interactions?

A2: To minimize hydrophobic interactions, you can:

  • Use a non-ionic detergent: Including a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween 20 or Triton X-100 in your blocking and wash buffers can help disrupt hydrophobic interactions.[15][16][17]

  • Consider a more hydrophilic dye: If persistent issues with hydrophobic binding occur, switching to a more hydrophilic variant of the cyanine dye, if available for your application, might be beneficial.[3][15]

Q3: What is the role of blocking buffers and which one should I choose?

A3: Blocking buffers are crucial for saturating non-specific binding sites on your sample, thereby preventing the this compound conjugate from binding indiscriminately.[13] The choice of blocking agent depends on your specific application.

  • Protein-based blockers: Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody are commonly used.[13]

  • Non-animal protein blockers: For applications where cross-reactivity with mammalian proteins is a concern, non-animal protein or synthetic protein blockers are available.[18]

  • Specialized blockers: For issues with highly charged fluorescent dyes, specialized blocking buffers can be used to reduce background.[8]

Q4: How does ionic strength of the buffer affect non-specific binding?

A4: Increasing the ionic strength of your buffers (e.g., by increasing the salt concentration) can help to reduce non-specific binding that is driven by electrostatic interactions.[5][16][19][20][21][22] The increased salt concentration creates a shielding effect, preventing charged molecules from interacting non-specifically.[16]

Q5: Can the concentration of the this compound conjugate affect non-specific binding?

A5: Yes, using too high a concentration of the this compound conjugate can lead to increased background signal. It is important to titrate the conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[7][8][14]

Troubleshooting Guides

Problem 1: High diffuse background fluorescence

This is often characterized by a general, non-specific glow across the entire sample.

Possible Cause Suggested Solution
Inadequate Blocking Increase the blocking time (e.g., to 1 hour or overnight).[7] Optimize the blocking agent; try a different blocker such as 5% normal serum from the secondary antibody host species or a commercial blocking solution.
Suboptimal Antibody Concentration Titrate the primary and/or this compound-conjugated secondary antibody to determine the optimal concentration. A lower concentration may reduce background without significantly affecting the specific signal.[7][14]
Insufficient Washing Increase the number and duration of wash steps after incubation with the this compound conjugate. Use a buffer containing a non-ionic detergent like 0.1% Tween 20.[14][15]
Hydrophobic Interactions Include a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween 20 or Triton X-100) in your blocking and antibody dilution buffers.[15]
Electrostatic Interactions Increase the ionic strength of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl).[16]
Problem 2: Punctate or granular background staining

This appears as small, bright, dot-like signals that are not associated with the target structure.

Possible Cause Suggested Solution
Aggregates of the this compound Conjugate Centrifuge the this compound conjugate solution before use to pellet any aggregates that may have formed during storage.
Precipitation of the Blocking Agent If using a protein-based blocker like BSA, ensure it is fully dissolved and filter the solution to remove any particulates.
Autofluorescent Particles This can be due to lipofuscin granules in aging cells or tissues.[9] Consider treating the sample with a quenching agent like Sudan Black B.[9][12]
Problem 3: Signal in unexpected cellular compartments

This occurs when the fluorescence is localized to a cellular structure where the target is not expected to be.

Possible Cause Suggested Solution
Hydrophobic interactions with membranes Include a low concentration of a non-ionic detergent in the blocking and wash buffers to disrupt these interactions.[15]
Cross-reactivity of the antibody If using an antibody conjugate, ensure the antibody is specific for your target. Perform a control experiment where the primary antibody is omitted to check for non-specific binding of the this compound-conjugated secondary antibody.[23]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining with Enhanced Blocking and Washing
  • Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard protocol.

  • Blocking:

    • Prepare a blocking buffer consisting of 5% normal serum (from the same species as the secondary antibody host) and 1% BSA in PBS containing 0.1% Triton X-100.

    • Incubate the sample in the blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at its optimal concentration.

    • Incubate the sample with the primary antibody for the recommended time and temperature.

  • Washing:

    • Wash the sample three times for 5 minutes each with PBS containing 0.1% Tween 20.

  • This compound Conjugate Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer at its optimal concentration.

    • Incubate the sample, protected from light, for 1 hour at room temperature.

  • Final Washes (Critical Step):

    • Wash the sample four to five times for 10 minutes each with PBS containing 0.1% Tween 20.[7][15]

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium and image.

Protocol 2: Reducing Autofluorescence

For samples with high intrinsic autofluorescence, consider the following pre-treatment steps before your staining protocol.

  • Sodium Borohydride (B1222165) Treatment (for aldehyde-induced autofluorescence):

    • After fixation and permeabilization, wash the samples with PBS.

    • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

    • Incubate the samples in this solution for 10-15 minutes at room temperature.[9]

    • Wash extensively with PBS (at least three times for 5 minutes each).[9]

    • Proceed with your standard blocking and staining protocol.

  • Sudan Black B Treatment (for lipofuscin autofluorescence):

    • After your staining protocol and final washes are complete, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).

    • Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[9]

    • Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.[9]

    • Wash thoroughly in PBS.

    • Mount and image.

Visualizations

Workflow for Minimizing Non-specific Binding cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Staining cluster_post_staining Post-Staining Fixation Fixation & Permeabilization Autofluorescence_Quench Autofluorescence Quenching (Optional) Fixation->Autofluorescence_Quench If high autofluorescence Blocking Incubate with Blocking Buffer (e.g., BSA, Serum) Fixation->Blocking Autofluorescence_Quench->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Cy3B_Conj This compound Conjugate Incubation Wash1->Cy3B_Conj Wash2 Extensive Washing (Critical Step) Cy3B_Conj->Wash2 Mounting Mount & Image Wash2->Mounting

Caption: A generalized experimental workflow highlighting key steps to minimize non-specific binding.

Factors Contributing to Non-specific Binding cluster_causes Primary Causes cluster_solutions Mitigation Strategies NSB Non-Specific Binding of this compound Conjugate Hydrophobic Hydrophobic Interactions NSB->Hydrophobic Electrostatic Electrostatic Interactions NSB->Electrostatic Antibody Antibody Issues NSB->Antibody Autofluorescence Sample Autofluorescence NSB->Autofluorescence Blocking Optimize Blocking NSB->Blocking Prevents Washing Enhance Washing NSB->Washing Removes Detergents Add Detergents (e.g., Tween 20) Hydrophobic->Detergents Ionic_Strength Increase Ionic Strength Electrostatic->Ionic_Strength Titration Titrate Conjugate Antibody->Titration Quenching Quench Autofluorescence Autofluorescence->Quenching

Caption: A diagram illustrating the causes of non-specific binding and corresponding mitigation strategies.

References

Navigating the Quenching Maze: A Technical Guide to Selecting the Right Quencher for Cy3B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye Cy3B, selecting an appropriate quencher is paramount for developing robust and sensitive assays. This technical support guide provides a comprehensive overview of quencher selection for this compound, including troubleshooting advice and detailed experimental protocols to ensure optimal experimental outcomes.

The selection of a suitable quencher for the cyanine (B1664457) dye this compound is critical for minimizing background fluorescence and maximizing the signal-to-noise ratio in various applications, such as Förster Resonance Energy Transfer (FRET)-based assays. This compound, an improved version of the Cy3 dye, boasts a significantly higher fluorescence quantum yield and photostability, making it a popular choice in molecular biology and drug discovery.[1] Its excitation and emission maxima are approximately 560 nm and 571 nm, respectively.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for quenching this compound fluorescence?

A1: The primary mechanism for quenching this compound is Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process that occurs when a donor fluorophore (in this case, this compound) is in close proximity (typically 1-10 nm) to a suitable acceptor molecule, the quencher.[3] The efficiency of this energy transfer is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[3] Static or contact quenching, which involves the formation of a non-fluorescent ground-state complex, can also contribute to quenching, especially when the fluorophore and quencher are in very close proximity.[3]

Q2: Which quenchers are most compatible with this compound?

A2: The most commonly recommended quenchers for this compound are from the Black Hole Quencher™ (BHQ™) series, particularly BHQ-2.[4] BHQ-2 has a broad absorption spectrum (560-670 nm) that significantly overlaps with the emission spectrum of this compound, leading to efficient FRET-based quenching.[4][5] Another excellent option is the Tide Quencher™ 3 (TQ3), which is specifically optimized to pair with Cy3.[6][7]

Q3: Can I use DABCYL as a quencher for this compound?

A3: While DABCYL is a common dark quencher, it is not the optimal choice for this compound. DABCYL's absorption maximum is around 453 nm, which has poor spectral overlap with this compound's emission at 571 nm.[8] This lack of overlap results in inefficient FRET and therefore, poor quenching.

Q4: What is the Förster radius (R₀) for the this compound-BHQ pair?

A4: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. For the this compound-BHQ pair, the R₀ has been calculated to be approximately 54 Å (5.4 nm).[2] This value is crucial for designing FRET-based assays that are sensitive to specific distances.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence (low quenching efficiency) Poor spectral overlap between this compound and the chosen quencher.Select a quencher with an absorption spectrum that maximally overlaps with this compound's emission spectrum (e.g., BHQ-2, TQ3).
Incorrect distance or orientation between this compound and the quencher.Optimize the linker length or the design of your biomolecule to bring the donor and quencher within the optimal FRET distance (typically 1-10 nm).
Photobleaching of the quencher.Use a photostable quencher. Minimize exposure to excitation light.
Inefficient quencher.Switch to a more efficient quencher for this compound, such as BHQ-2. One study reported a quenching efficiency of 96.6% for Cy3 with BHQ-2.[1]
No or weak FRET signal The distance between this compound and the quencher is too large (greater than the Förster radius).Redesign the experimental setup to decrease the distance between the donor and acceptor.
Incorrect filter sets in the fluorescence reader.Ensure that the excitation and emission filters are appropriate for this compound and that there is no spectral bleed-through.
Low labeling efficiency of the fluorophore or quencher.Verify the conjugation of both the this compound and the quencher to your biomolecule.
Signal instability or fluctuations Photobleaching of this compound.Use an anti-fading agent in the buffer. Reduce the intensity and duration of the excitation light.
Environmental sensitivity of the dye or quencher.Ensure consistent buffer conditions (pH, ionic strength) as these can sometimes affect fluorescence and quenching.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and recommended quenchers.

Molecule Type Excitation Max (nm) Emission Max (nm) Absorption Max (nm) Quenching Range (nm) Förster Radius (R₀) with this compound (Å) Reported Quenching Efficiency with Cy3
This compound Fluorophore~560[1][2]~571[1][2]----
BHQ-1 Quencher--~534[4]480 - 580[4]Not optimal-
BHQ-2 Quencher--~579[4]560 - 670[4][5]~54[2]96.6%[1]
TQ3 Quencher--~575540 - 600Optimized for Cy3[6][7]-
DABCYL Quencher--~453[8]380 - 530[8]Very lowInefficient

Experimental Protocols

Protocol 1: Selecting the Optimal Quencher for a this compound-based FRET Probe

This protocol outlines the steps to experimentally validate the best quencher for your specific this compound-labeled biomolecule.

1. Materials:

  • This compound-labeled biomolecule (e.g., oligonucleotide, peptide).
  • Potential quenchers (e.g., BHQ-2, TQ3) conjugated to the corresponding interacting partner.
  • Appropriate hybridization or binding buffer.
  • Fluorometer or plate reader capable of measuring fluorescence intensity at the excitation and emission wavelengths of this compound.

2. Procedure:

  • Prepare a stock solution of the this compound-labeled biomolecule in the assay buffer.
  • Prepare a series of dilutions of the quencher-labeled biomolecule.
  • Measure the fluorescence of the this compound-labeled biomolecule alone (this will be your F₀ or unquenched signal).
  • Incubate the this compound-labeled biomolecule with each concentration of the quencher-labeled biomolecule to allow for binding or hybridization.
  • Measure the fluorescence intensity (F) of each sample after incubation.
  • Calculate the quenching efficiency (QE) for each quencher at each concentration using the formula: QE (%) = (1 - (F / F₀)) * 100
  • Plot the quenching efficiency as a function of the quencher concentration. The quencher that provides the highest quenching efficiency at the lowest concentration is the most suitable for your assay.

Visualizing the Selection Process

To aid in the decision-making process for selecting a quencher for this compound, the following workflow diagram illustrates the key steps and considerations.

Quencher_Selection_Workflow cluster_start cluster_properties This compound Properties cluster_selection Quencher Selection cluster_validation Experimental Validation cluster_end start Define Experimental Needs (e.g., FRET assay) cy3b_props This compound Spectral Properties (Ex: ~560 nm, Em: ~571 nm) start->cy3b_props spectral_overlap Identify Quenchers with Good Spectral Overlap cy3b_props->spectral_overlap bhq2 BHQ-2 (Abs: ~579 nm) spectral_overlap->bhq2 tq3 TQ3 (Optimized for Cy3) spectral_overlap->tq3 other_quenchers Other Potential Quenchers spectral_overlap->other_quenchers protocol Perform Quenching Efficiency Assay bhq2->protocol tq3->protocol other_quenchers->protocol analyze Analyze Data & Calculate Quenching Efficiency protocol->analyze end Select Optimal Quencher analyze->end

References

Technical Support Center: Cy3B in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Cy3B blinking artifacts in single-molecule imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in single-molecule imaging?

This compound is a fluorescent dye from the cyanine (B1664457) family, structurally a conformationally locked isomer of the Cy3 dye.[1][2] This rigid structure prevents photo-isomerization, leading to higher photostability and a greater fluorescence quantum yield compared to its parent compound, Cy3.[2][3][4] These characteristics make it a preferred choice for single-molecule studies, including single-molecule Förster Resonance Energy Transfer (smFRET), where bright and stable signals are crucial.[5][6]

Q2: What causes the "blinking" of this compound fluorophores?

"Blinking" refers to the stochastic switching of a fluorophore between a fluorescent 'on' state and a non-fluorescent 'off' state. The primary causes for this compound and other cyanine dyes include:

  • Triplet State Formation: Upon excitation, the fluorophore can transition from the excited singlet state to a long-lived, non-fluorescent triplet state. The molecule remains 'dark' until it returns to the ground singlet state.[7][8] The presence of paramagnetic ions like Mn2+ can increase the rate of intersystem crossing to the triplet state, thus increasing blinking and photobleaching.[8][9]

  • Redox Reactions: Photo-induced electron transfer (PeT) can lead to the formation of radical ions which are typically non-fluorescent.[7][10] This can be induced by reducing or oxidizing agents in the imaging buffer.[7][10] For instance, in deoxygenated buffers with a reductant like ascorbic acid, radical anions can form, leading to an 'off' state.[10][11]

Q3: How does this compound blinking affect my single-molecule FRET (smFRET) data?

In smFRET experiments, the blinking of the acceptor dye (often Cy5 or a similar fluorophore) can be mistaken for a conformational change in the molecule being studied.[12][13][14] When the acceptor blinks, its emission ceases, leading to an apparent FRET efficiency of zero.[12] This can be misinterpreted as the donor and acceptor moving far apart. Similarly, blinking of the donor (this compound) will also lead to a loss of the FRET signal.

Q4: Is this compound more or less photostable than Cy3?

While this compound is valued for its high fluorescence quantum yield, some studies suggest it can be less photostable than Cy3 in terms of the total number of photons emitted before photobleaching.[15] However, its increased brightness and resistance to photo-isomerization often make it more suitable for single-molecule experiments, especially when appropriate photoprotection strategies are employed.[15] The choice between Cy3 and this compound may depend on the specific experimental setup and conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound blinking.

Issue 1: Excessive and rapid blinking of this compound leading to short fluorescence traces.

This is often due to the population of long-lived dark states, primarily the triplet state, or unfavorable redox conditions.

Possible Cause & Solution Workflow

A Start: Excessive Blinking B Add Triplet State Quenchers (e.g., Trolox, COT, NBA) A->B C Optimize Imaging Buffer with Oxygen Scavenging System (e.g., glucose oxidase/catalase) B->C If blinking persists D Check for Contaminants (e.g., metal ions like Mn2+) C->D If blinking persists E Adjust Laser Power D->E If blinking persists F Resolved? E->F F->A No, reconsider causes G End F->G Yes

Caption: Troubleshooting workflow for excessive this compound blinking.

Detailed Steps:

  • Incorporate Triplet State Quenchers: The most common strategy is to add chemical agents to the imaging buffer that depopulate the triplet state, returning the dye to the fluorescent cycle more quickly.

    • Trolox: A water-soluble vitamin E analog that acts as a reducing and oxidizing agent to rapidly depopulate the triplet state and resulting radical ions.[7] A common concentration is 2 mM.[16]

    • Cyclooctatetraene (COT) and 4-Nitrobenzyl Alcohol (NBA): These are other effective triplet state quenchers.[17][18][19]

  • Use an Oxygen Scavenging System: Molecular oxygen can both quench the triplet state and contribute to photobleaching through the formation of reactive oxygen species.[17] Removing oxygen can reduce photobleaching but may increase the lifetime of the triplet state, leading to blinking.[7] Therefore, an oxygen scavenging system is typically used in conjunction with triplet state quenchers.

    • A standard system consists of glucose oxidase, catalase, and glucose.[16]

  • Purify Buffer Components: Ensure all buffer components are free of trace metal ion contaminants, such as Mn2+, which can enhance intersystem crossing to the triplet state.[8][9]

  • Optimize Laser Power: High laser power increases the rate of excitation and can drive the fluorophore into the triplet state more frequently. Use the lowest laser power that provides an adequate signal-to-noise ratio.

Issue 2: Apparent FRET efficiency drops to zero intermittently.

This is a classic artifact caused by the blinking of the acceptor dye, which can be mistaken for a real conformational change.

Logical Diagram for Distinguishing Blinking from FRET

Caption: Logic for differentiating acceptor blinking from true FRET changes.

Detailed Steps:

  • Alternating Laser Excitation (ALEX): Employ an experimental setup that alternates between exciting the donor (e.g., 532 nm for this compound) and directly exciting the acceptor (e.g., 640 nm for Cy5).[13]

  • Analyze the Data: If the acceptor signal is absent during both donor and direct acceptor excitation, it confirms that the acceptor is in a dark (blinked) state.[13][14] If the acceptor signal is present during direct excitation but absent during donor excitation (when the donor is fluorescent), it indicates a true low-FRET state.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and common photostabilizing agents.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum~560 nm[20]
Emission Maximum~571 nm[20]
Quantum Yield (in aqueous solution)High (e.g., up to 0.85)[3]
Fluorescence Lifetime~2.5 - 2.9 ns[3]

Table 2: Common Photostabilizing Agents and their Working Concentrations

AgentTypical ConcentrationMechanism of ActionReference
Trolox2 mMTriplet state quenching, Redox agent[16]
β-mercaptoethanol (β-ME)143 mMTriplet state quencher (thiol-based)[21]
Glyceryl monothioglycolate (GMTG)7.8 - 20 mMTriplet state quencher (thiol-based)[21]
Ascorbic Acid (Vitamin C)VariesReducing agent[7]
n-propyl gallate (nPG)VariesTriplet state quencher[9]

Experimental Protocols

Protocol 1: Preparation of a Standard Imaging Buffer with an Oxygen Scavenging System and Triplet State Quencher

This protocol describes the preparation of a widely used imaging buffer to minimize this compound blinking and photobleaching.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[16]

  • NaCl or KCl (e.g., 150 mM)[16]

  • MgCl2 (e.g., 2 mM)[16]

  • D-(+)-glucose (stock solution, e.g., 20% w/v)

  • Glucose Oxidase (from Aspergillus niger, stock solution, e.g., 3.5 mg/mL)

  • Catalase (from bovine liver, stock solution, e.g., 0.6 mg/mL)

  • Trolox (stock solution, e.g., 40 mM in methanol (B129727) or DMSO)

  • Molecular biology grade water

Procedure:

  • Prepare the base buffer containing Tris-HCl, NaCl, and MgCl2.

  • Just before the imaging experiment, prepare the final imaging buffer. For a 1 mL final volume:

    • Start with the base buffer.

    • Add 40 µL of 20% (w/v) glucose to a final concentration of 0.8%.[16]

    • Add a volume of glucose oxidase stock for a final concentration of ~0.1 mg/mL.[16]

    • Add a volume of catalase stock for a final concentration of ~0.02 mg/mL.[16]

    • Add 50 µL of 40 mM Trolox stock for a final concentration of 2 mM.[16]

    • Add any other required components (e.g., BSA, DTT).[16]

  • Mix gently and use immediately. The oxygen scavenging system has a limited lifetime once the components are mixed.

Signaling Pathway of Photostabilization

The following diagram illustrates the photophysical states of this compound and the points of intervention by photostabilizing agents.

S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (Laser) S1->S0 Fluorescence T1 T1 (Triplet State) Non-fluorescent S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Radical Radical Ion State Non-fluorescent T1->Radical Reduction/Oxidation Radical->S0 Reverse Electron Transfer Quencher Trolox, COT, etc. Quencher->T1 Quenches Redox Trolox, Ascorbic Acid Redox->Radical Recycles

Caption: Photophysical state diagram of this compound and intervention by photostabilizers.

References

Validation & Comparative

Cy3B vs. Cy3: A Comparative Guide to Fluorescence Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the choice of fluorophore is a critical decision that directly impacts experimental sensitivity and success. Among the plethora of available dyes, the cyanine (B1664457) family, particularly Cy3 and its derivative Cy3B, are mainstays in applications ranging from microscopy to nucleic acid analysis. This guide provides an objective, data-driven comparison of Cy3 and this compound, highlighting their key performance differences and providing the necessary information to make an informed selection.

Key Performance Differences: A Quantitative Overview

The primary distinction between Cy3 and this compound lies in their structural design. This compound features a rigidified polymethine chain, a structural modification that prevents cis-trans photoisomerization.[1][2][3] This isomerization is a significant non-radiative decay pathway for Cy3, leading to a loss of fluorescence upon excitation.[1][2] The conformational lock in this compound effectively eliminates this quenching pathway, resulting in a dramatic improvement in its photophysical properties.[1][2] Consequently, this compound is a significantly brighter and more stable fluorescent dye than Cy3.[1][4][5][6][7][8]

The superior fluorescence properties of this compound make it particularly advantageous for sensitive applications such as single-molecule studies and cell imaging.[1] While Cy3's fluorescence quantum yield can be enhanced by conjugation to biomolecules like DNA, this compound consistently exhibits a higher quantum yield and longer fluorescence lifetime.[2][9]

The following table summarizes the key quantitative differences in the photophysical properties of Cy3 and this compound.

PropertyCy3This compound
Max Excitation (nm) ~550~560[10]
Max Emission (nm) ~570~571[10]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~150,000Not explicitly stated, but assumed to be similar to Cy3
Fluorescence Quantum Yield (Φ) 0.04 - 0.16 (free in solution)[2] 0.2 - 0.4 (conjugated to DNA)[9][11][12]0.5 - 0.85[1][2]
Fluorescence Lifetime (τ) ~180 ps (free in solution)[2]~2.7 ns[2]

Experimental Protocols

To facilitate the practical application of these dyes, detailed methodologies for common experimental procedures are provided below.

Antibody Conjugation with NHS Ester Dyes

This protocol outlines the general procedure for labeling the primary amines of antibodies with amine-reactive NHS esters of Cy3 or this compound.

Materials:

  • Antibody solution (2-10 mg/mL in an amine-free buffer like PBS)

  • Cy3-NHS ester or this compound-NHS ester

  • Anhydrous DMSO

  • Size exclusion chromatography column (e.g., PD-10)

  • Stirring plate and micro-stir bar

Procedure:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris or glycine) as these will compete for reaction with the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the Cy-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, slowly add the dissolved dye to the antibody solution. A typical molar ratio of dye to antibody is 10:1, but this may require optimization.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the dye's maximum absorbance (~550 nm for Cy3, ~560 nm for this compound).

Indirect Immunofluorescence Staining

This protocol describes a general procedure for using a Cy3 or this compound-conjugated secondary antibody to detect a primary antibody bound to a target antigen in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Cy3 or this compound-conjugated secondary antibody

  • PBS

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the Cy3 or this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for Cy3/Cy3B (e.g., a TRITC filter set).

Visualizing Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the underlying photophysical mechanism that differentiates Cy3 and this compound.

G cluster_0 Antibody Labeling Workflow Start Start Antibody_in_Amine_Free_Buffer Prepare Antibody in Amine-Free Buffer Start->Antibody_in_Amine_Free_Buffer Conjugation Mix Antibody and Dye (Conjugation Reaction) Antibody_in_Amine_Free_Buffer->Conjugation Dissolve_Dye Dissolve Cy-NHS Ester in DMSO Dissolve_Dye->Conjugation Purification Purify Labeled Antibody (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterize Conjugate (Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A typical workflow for labeling antibodies with Cy3 or this compound NHS esters.

G cluster_0 Photophysical Pathways of Cy3 and this compound cluster_cy3 Cy3 cluster_this compound This compound Cy3_Excited Excited State (S1) Cy3_Ground Ground State (S0) Cy3_Excited->Cy3_Ground Fluorescence Cy3_Isomer Non-fluorescent Isomer Cy3_Excited->Cy3_Isomer Photoisomerization (Quenching) Cy3B_Excited Excited State (S1) Cy3B_Ground Ground State (S0) Cy3B_Excited->Cy3B_Ground High Fluorescence Cy3B_Isomer Photoisomerization Blocked

Caption: The rigid structure of this compound prevents photoisomerization, leading to higher fluorescence.

References

Cy3B Outshines TAMRA for Protein Labeling in Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding high sensitivity and stability in protein analysis, the choice of fluorescent label is paramount. When comparing Cy3B and TAMRA, two popular orange-red fluorescent dyes, this compound emerges as the superior choice for many demanding applications, particularly single-molecule studies, due to its significantly higher fluorescence quantum yield and enhanced photostability.

This guide provides an objective comparison of this compound and TAMRA for protein labeling, supported by photophysical data and detailed experimental methodologies, to empower informed decisions in experimental design.

Key Performance Advantages of this compound

This compound, a structurally rigidified version of the cyanine (B1664457) dye Cy3, consistently demonstrates performance benefits over the more traditional rhodamine-based dye, TAMRA. The primary advantages of this compound lie in its improved photophysical properties, which translate to brighter signals and longer observation times in fluorescence microscopy and single-molecule FRET (smFRET) experiments.[1][2][3]

Recent studies have shown that while 5-TAMRA has a respectable fluorescence quantum yield, this compound's quantum yield is markedly higher, at approximately 57% compared to TAMRA's 37-39% in aqueous solutions.[4] This higher quantum yield means that this compound is more efficient at converting absorbed light into emitted fluorescence, resulting in a brighter signal.[5] Although some reports suggest 5-TAMRA may exhibit higher photostability in terms of resistance to photobleaching over prolonged illumination[4], other studies highlight that this compound's structural rigidity prevents photo-isomerization, a common cause of fluorescence loss in cyanine dyes, contributing to its overall robust performance and stability in many applications.[6][7][8] In comparative assays, ligands labeled with this compound have demonstrated higher photostability and a better signal-to-noise ratio than their TAMRA-labeled counterparts.[9]

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and TAMRA, providing a clear quantitative comparison for researchers.

PropertyThis compoundTAMRA (5- or 6-)References
Excitation Maximum (λex) ~558 - 560 nm~541 - 565 nm[6][10]
Emission Maximum (λem) ~570 - 572 nm~565 - 583 nm[6][10][11]
Molar Extinction Coefficient (ε) ~130,000 M⁻¹cm⁻¹~80,000 - 95,000 M⁻¹cm⁻¹[5][6][11]
Fluorescence Quantum Yield (Φf) ~0.57 - 0.85~0.1 - 0.39[4][5][7][11]
Photostability Good to ExcellentGood[4][5][9]
pH Sensitivity Insensitive (pH 4-10)Stable in acidic to neutral pH, decreases in alkaline conditions[10][12][13][14]

Experimental Protocols

Accurate and efficient protein labeling is critical for reliable experimental outcomes. Below are detailed protocols for labeling proteins with this compound and TAMRA via their commonly used N-hydroxysuccinimide (NHS) esters, which react with primary amines on the protein.

Protein Preparation (Common for both this compound and TAMRA)
  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-8.5 for optimal labeling. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[15]

  • Concentration: Adjust the protein concentration to 2-10 mg/mL.

Dye Stock Solution Preparation
  • Immediately before use, dissolve the this compound-NHS ester or TAMRA-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[15][16][17]

Conjugation Reaction
  • Molar Ratio: Determine the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye to protein is often recommended.[15] This ratio may need to be optimized for each specific protein to achieve the desired degree of labeling (DOL).

  • Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[16][17]

Purification of Labeled Protein
  • Removal of Unconjugated Dye: Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25), spin column, or dialysis.[16][17]

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[17]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~555-560 nm).

Mandatory Visualizations

Experimental Workflow for Comparative smFRET Analysis

smFRET_Workflow cluster_protein_prep Protein Preparation cluster_smfret Single-Molecule FRET cluster_comparison Performance Comparison Prot_Source Protein of Interest (with Cysteines) Reduction Reduction of Cysteines (e.g., with DTT) Prot_Source->Reduction Purification1 Purification (e.g., SEC) Reduction->Purification1 Label_this compound Labeling with This compound-maleimide (Donor) Purification1->Label_this compound Label_TAMRA Labeling with TAMRA-maleimide (Acceptor) Purification1->Label_TAMRA Purification2_this compound Purification Label_this compound->Purification2_this compound Purification2_TAMRA Purification Label_TAMRA->Purification2_TAMRA Immobilization Surface Immobilization Purification2_this compound->Immobilization Purification2_TAMRA->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Data_Acq Data Acquisition TIRF->Data_Acq Analysis FRET Efficiency Calculation Data_Acq->Analysis Brightness Brightness Analysis->Brightness Photostability Photostability Analysis->Photostability

Caption: Workflow for comparing this compound and TAMRA in a single-molecule FRET experiment.

Logical Relationship of this compound's Advantages

Cy3B_Advantages This compound This compound Rigid_Structure Rigidified Chemical Structure This compound->Rigid_Structure Prevents_Isomerization Prevents Photo-isomerization Rigid_Structure->Prevents_Isomerization High_QY Higher Quantum Yield Prevents_Isomerization->High_QY High_Photostability Enhanced Photostability Prevents_Isomerization->High_Photostability Brighter_Signal Brighter Fluorescent Signal High_QY->Brighter_Signal Longer_Observation Longer Observation Times High_Photostability->Longer_Observation Improved_SNR Improved Signal-to-Noise Ratio Brighter_Signal->Improved_SNR smFRET Ideal for smFRET Longer_Observation->smFRET Improved_SNR->smFRET

Caption: Key structural and performance advantages of the this compound fluorophore.

References

A Head-to-Head Comparison of Cy3B and DyLight 555 for Immunofluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of fluorophore is critical for generating high-quality, reproducible data. For researchers working in the yellow-orange spectrum, both Cy3B and DyLight 555 are popular choices for secondary antibody conjugation. This guide provides an objective comparison of their performance characteristics, supported by available photophysical data, and offers a detailed experimental protocol for their application and comparative evaluation.

Photophysical Properties: A Quantitative Overview

The performance of a fluorophore is fundamentally determined by its photophysical properties. A summary of the key parameters for this compound and DyLight 555 is presented below. Brightness, a critical factor for sensitivity, is proportional to the product of the molar extinction coefficient and the quantum yield.

PropertyThis compoundDyLight 555/550Source
Excitation Maximum (nm) 559 - 560557 - 562[1][2]
Emission Maximum (nm) 570 - 571570 - 576[1][2][3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~120,000 - 130,000~150,000[1]
Quantum Yield (Φ) ~0.58 - 0.7Not explicitly stated for DyLight 555, but DyLight dyes are generally characterized by high quantum yields.[1]
Brightness (Ext. Coeff. x QY) ~69,600 - 91,000High (exact value dependent on quantum yield)
Spectrally Similar Dyes Cy3, DyLight® 555, Alexa Fluor® 555Alexa Fluor 555, Cy3[1]

Note: DyLight 555 and DyLight 550 are often used interchangeably and have very similar spectral properties. Data for DyLight 550 is included for a more comprehensive comparison.

Performance in Immunofluorescence: Brightness and Photostability

While direct, quantitative head-to-head comparisons of this compound and DyLight 555 in immunofluorescence under identical conditions are limited in published literature, we can infer their performance based on available data and manufacturer claims.

Brightness: Based on its higher molar extinction coefficient, DyLight 555 is expected to be inherently brighter than this compound, assuming a comparable quantum yield. Manufacturers of DyLight dyes consistently claim high fluorescence intensity, which is advantageous for detecting low-abundance targets and can lead to a better signal-to-noise ratio.[4]

Photostability: Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for quantitative imaging and time-lapse experiments. This compound is marketed as an improved version of Cy3 with significantly increased fluorescence quantum yield and photostability.[1] Conversely, DyLight dyes are also promoted for their high photostability compared to conventional dyes.[4] However, some user experiences suggest that this compound may be less photostable than the original Cy3 under certain conditions, highlighting the importance of the specific experimental environment, including the mounting medium and the use of antifade reagents.[5]

Due to the lack of direct comparative studies, researchers are encouraged to perform their own side-by-side comparisons using the provided experimental protocol to determine the optimal fluorophore for their specific application and imaging setup.

Experimental Protocols

A detailed protocol for indirect immunofluorescence is provided below. This protocol can be adapted for the comparative evaluation of this compound and DyLight 555-conjugated secondary antibodies.

Detailed Protocol for Immunofluorescence Staining of Adherent Cells

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 10% normal serum (from the same species as the secondary antibody) in PBS

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibodies (Goat anti-mouse IgG-Cy3B and Goat anti-mouse IgG-DyLight 555)

  • Antifade Mounting Medium (e.g., with DAPI for nuclear counterstaining)

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add Fixation Buffer to cover the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times in PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6][7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Prepare separate dilutions of the this compound and DyLight 555-conjugated secondary antibodies in Blocking Buffer (a typical starting concentration is 1-10 µg/mL).[7]

    • Apply the diluted secondary antibody solutions to separate coverslips.

    • Incubate for 1 hour at room temperature, protected from light.[6][7]

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips in deionized water.

    • Place a drop of antifade mounting medium on a microscope slide.

    • Carefully invert the coverslip (cell-side down) onto the mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for this compound and DyLight 555 (a TRITC/Cy3 filter set is typically suitable for both).

    • For a direct comparison of photostability, acquire images over time under continuous illumination, keeping all imaging parameters (exposure time, laser power, etc.) identical for both fluorophores.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the key factors in choosing a fluorophore, the following diagrams are provided.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis Cell_Culture 1. Cell Culture on Coverslips Fixation 2. Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (this compound or DyLight 555) Primary_Ab->Secondary_Ab Mounting 7. Mounting with Antifade Secondary_Ab->Mounting Imaging 8. Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for an indirect immunofluorescence experiment.

Dye_Comparison_Logic cluster_properties Photophysical Properties cluster_performance Performance Metrics cluster_decision Application Suitability Ext_Coeff Molar Extinction Coefficient (ε) Brightness Brightness Ext_Coeff->Brightness QY Quantum Yield (Φ) QY->Brightness SNR Signal-to-Noise Ratio Brightness->SNR Photostability Photostability Photostability->SNR Decision Optimal Fluorophore Choice Photostability->Decision SNR->Decision

Caption: Key factors influencing the choice of a fluorescent dye for immunofluorescence.

Conclusion

Both this compound and DyLight 555 are excellent choices for immunofluorescence in the yellow-orange spectrum. The decision between them will likely depend on the specific requirements of the experiment.

  • DyLight 555 may be the preferred option when maximal brightness is required for detecting low-abundance targets, given its higher molar extinction coefficient.

  • This compound , as an enhanced version of the widely used Cy3, offers a reliable and well-characterized alternative, with claims of improved photostability.

Ultimately, for critical applications, an empirical comparison using the outlined protocol is the most definitive way to select the optimal fluorophore that will yield the highest quality data for your specific biological question and imaging system.

References

A Head-to-Head Battle of Fluorophores for STORM Microscopy: Cy3B vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the world of super-resolution microscopy, the choice of fluorophore is paramount to achieving the highest quality images. For researchers utilizing Stochastic Optical Reconstruction Microscopy (STORM), two dyes that consistently emerge as top contenders are Cy3B and Alexa Fluor 647. This guide provides a detailed, data-driven comparison of their performance, empowering researchers to make an informed decision for their specific experimental needs.

Alexa Fluor 647 has established itself as a benchmark fluorophore for single-color dSTORM imaging, lauded for its exceptional photoswitching characteristics, high photon output, and robust performance.[1][2] this compound, on the other hand, is recognized as one of the best-performing dyes in the red spectral range, often employed as a partner for Alexa Fluor 647 in multi-color imaging schemes.[2][3] This comparison will delve into the quantitative performance metrics of each dye, provide detailed experimental protocols, and visualize key concepts to guide your research.

Quantitative Performance Comparison

The efficacy of a fluorophore in STORM is determined by several key photophysical parameters. These include the number of photons emitted per switching event, the on/off duty cycle, and the resulting localization precision. The following table summarizes the quantitative performance of this compound and Alexa Fluor 647 based on published data.

Performance MetricThis compoundAlexa Fluor 647Reference
Excitation Maximum 559 nm650 nm[2]
Emission Maximum 570 nm665 nm[2]
**Extinction Coefficient (M⁻¹cm⁻¹) **130,000239,000[1]
Localization Precision (FWHM) 22 nm17 nm[4]
Photons per Switching Event (in MEA buffer) ~1365~3823[5]
Photons per Switching Event (in BME buffer) ~2057~5202[5]

Delving into the Experimental Details

Achieving optimal performance from this compound and Alexa Fluor 647 in STORM microscopy is critically dependent on the experimental conditions. This section outlines the essential protocols for antibody conjugation and imaging.

Antibody Conjugation Protocol

A common method for labeling cellular targets is through immunofluorescence, utilizing antibodies conjugated to the fluorophores.

Materials:

  • Secondary Antibody (e.g., Donkey anti-Rabbit)

  • This compound or Alexa Fluor 647 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.5 M Sodium Bicarbonate (NaHCO₃), freshly prepared

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dye Preparation: Dissolve the this compound or Alexa Fluor 647 NHS ester in DMSO to a suitable stock concentration. For example, dissolve a 1 mg tube of this compound in 10 µL of DMSO, and a 1 mg tube of Alexa Fluor 647 in 40 µL of DMSO.[1]

  • Reaction Mixture: In a microcentrifuge tube, combine the following:

    • 40 µL of secondary antibody (e.g., Donkey anti-Rabbit)

    • 10 µL of 0.5 M NaHCO₃

    • 1-2 µL of the dissolved fluorophore (the exact amount may need optimization)[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature on a shaking platform, protected from light.[1]

  • Purification: Separate the labeled antibody from the unconjugated dye using a purification column (e.g., a gel filtration column).

  • Concentration Calculation: The concentration of the labeled fluorophore can be determined using the Beer-Lambert law: Concentration = Amax / εmax, where Amax is the absorbance at the wavelength of maximum absorbance and εmax is the extinction coefficient.[1]

STORM Imaging Protocol

The photoswitching of both this compound and Alexa Fluor 647 is induced by a specific imaging buffer and high-intensity laser illumination.

Imaging Buffer Preparation: A standard STORM imaging buffer contains a thiol agent and an oxygen scavenging system.

  • Thiol Agents: 2-mercaptoethanol (B42355) (BME) or cysteamine (B1669678) (MEA) are commonly used. BME is often recommended for this compound and Alexa Fluor 647.[6]

  • Oxygen Scavenging System (GLOX): This typically consists of glucose, glucose oxidase, and catalase.[1]

Example Buffer Recipe (for BME-containing buffer):

  • Prepare a base buffer (Buffer B): 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

  • On ice, add 7 µL of GLOX solution and 70 µL of 1M BME to 620 µL of Buffer B. Mix gently.[6]

Image Acquisition:

  • Sample Mounting: Mount the labeled sample in the prepared imaging buffer.

  • Laser Illumination: Use a high laser power density (a few kW/cm²) to induce photoswitching.[1]

    • For this compound, a 561 nm laser is used for excitation.[2]

    • For Alexa Fluor 647, a 640-647 nm laser is used for excitation.[2]

  • Activation Laser (Optional but recommended for multi-color): A lower power UV or violet laser (e.g., 405 nm) can be used to reactivate the fluorophores to the fluorescent state.[3]

  • Image Acquisition: Acquire a series of thousands of image frames to capture the stochastic blinking of individual fluorophores.

Visualizing the Processes

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

STORM_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Image Reconstruction labeling Labeling of Target (e.g., Immunofluorescence) mounting Mounting in STORM Buffer labeling->mounting excitation High Power Laser Excitation mounting->excitation blinking Stochastic Blinking of Fluorophores excitation->blinking acquisition Acquisition of Thousands of Frames blinking->acquisition localization Localization of Single Molecules acquisition->localization reconstruction Image Reconstruction localization->reconstruction

A simplified workflow for a typical STORM experiment.

The photoswitching of cyanine (B1664457) dyes like Alexa Fluor 647 in the presence of a thiol is a key process in dSTORM. The following diagram illustrates this simplified mechanism.

Photoswitching_Mechanism ON ON State (Fluorescent) Excited Excited Singlet State ON->Excited Excitation (e.g., 647nm laser) Excited->ON Fluorescence Triplet Triplet State Excited->Triplet Intersystem Crossing Dark Dark State (Radical Anion) Triplet->Dark + Thiol Dark->ON Oxidation (e.g., O2 or UV light)

Simplified photoswitching mechanism for Alexa Fluor 647 in dSTORM.

Conclusion

Both this compound and Alexa Fluor 647 are outstanding fluorophores for STORM microscopy. Alexa Fluor 647 remains the top choice for single-color applications due to its superior photon output and localization precision.[1][2][4] this compound is an excellent option for a second color channel when paired with Alexa Fluor 647, providing high-quality two-color super-resolution images.[1] The choice between them will ultimately depend on the specific requirements of your experiment, particularly whether single or multi-color imaging is intended. By following the detailed protocols and understanding the underlying principles, researchers can harness the full potential of these powerful tools to unravel biological structures at the nanoscale.

References

A Comparative Guide to FRET Efficiency: Cy3B-Cy5 vs. Other Common Dye Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Fluorescence Resonance Energy Transfer (FRET) to probe molecular interactions, the choice of fluorophore pair is paramount. This guide provides an objective comparison of the FRET efficiency and photophysical properties of the Cy3B-Cy5 pair against other commonly used dye pairs, supported by experimental data.

At a Glance: Key Performance Metrics

The this compound-Cy5 FRET pair has emerged as a popular choice for single-molecule studies due to the high quantum yield of the this compound donor. A higher donor quantum yield directly contributes to a larger Förster distance (R₀), the distance at which FRET efficiency is 50%. This, in turn, translates to a greater sensitivity for detecting changes in molecular distances. This section provides a quantitative comparison of this compound-Cy5 with other widely used FRET pairs.

FRET PairDonor Quantum Yield (ΦD)Donor Extinction Coefficient (εD) (M-1cm-1)Acceptor Extinction Coefficient (εA) (M-1cm-1)Förster Distance (R₀) (Å)Reference
This compound-Cy5 ~0.67150,000250,000~62 (calculated)[1]
Cy3-Cy5 ~0.15 - 0.30150,000250,00051 - 54[2][3]
Alexa Fluor 555-Alexa Fluor 647 ~0.10155,000270,000~51[4][5]

Note: The Förster distance for this compound-Cy5 was calculated using the reported quantum yield of this compound and spectral overlap with Cy5, assuming similar spectral properties to the this compound-ATTO647N pair.

Deeper Dive: Photostability and Brightness

Beyond FRET efficiency, the photostability and inherent brightness of the chosen dyes are critical for robust and reproducible experiments, particularly in single-molecule studies that require prolonged observation times.

FluorophoreRelative BrightnessPhotostabilityKey ObservationsReference
This compound HighVariable reports: Some studies suggest lower photostability than Cy3, while others report it as more stable.[6]The rigid structure of this compound prevents photo-isomerization, contributing to its high quantum yield. However, this may not directly translate to higher photostability under all conditions.[6]
Cy3 ModerateGenerally considered to have moderate photostability.Susceptible to photo-induced cis/trans isomerization, which can lead to fluorescence blinking and a decrease in quantum yield.[7]
Alexa Fluor 555 HighGenerally considered to have high photostability.A popular alternative to Cy3, often cited for its superior photostability and brightness.[8][8]
Cy5 HighLower photostability compared to Cy3, often the limiting factor in Cy3-Cy5 FRET experiments.[7]Susceptible to photobleaching, especially in the presence of certain buffers and oxygen scavengers.[7]
Alexa Fluor 647 HighHigher photostability compared to Cy5.Often preferred over Cy5 for its enhanced photostability.[8][8]

Visualizing the FRET Principle

The efficiency of Förster Resonance Energy Transfer is fundamentally governed by the distance between the donor and acceptor fluorophores, their spectral overlap, and their relative orientation.

FRET_Principle Figure 1. The Principle of FRET. cluster_donor Donor cluster_acceptor Acceptor D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Fluorescence

Figure 1. The Principle of FRET.

Experimental Protocol: Measuring FRET Efficiency via Sensitized Emission

This protocol outlines the key steps for determining FRET efficiency using the sensitized emission method, a widely used steady-state approach.

I. Sample Preparation
  • Prepare three samples:

    • Donor-only sample: The biological molecule of interest labeled only with the donor fluorophore (e.g., this compound).

    • Acceptor-only sample: The biological molecule of interest labeled only with the acceptor fluorophore (e.g., Cy5).

    • FRET sample: The biological molecule of interest labeled with both the donor and acceptor fluorophores.

  • Ensure all samples are in the same buffer and at comparable concentrations.

II. Spectrofluorometer Setup
  • Set the excitation and emission wavelengths for the donor and acceptor fluorophores.

    • This compound/Cy3 Excitation: ~555 nm

    • This compound/Cy3 Emission: ~570 nm

    • Cy5 Excitation: ~650 nm

    • Cy5 Emission: ~670 nm

  • Optimize the excitation and emission slit widths to maximize signal while minimizing background.

III. Data Acquisition
  • Measure the fluorescence of the Donor-only sample:

    • Excite at the donor excitation wavelength and measure the emission spectrum across the donor and acceptor emission ranges. This will determine the donor's fluorescence intensity (ID) and any bleed-through into the acceptor channel.

  • Measure the fluorescence of the Acceptor-only sample:

    • Excite at the donor excitation wavelength and measure the emission spectrum to determine any direct excitation of the acceptor.

    • Excite at the acceptor excitation wavelength and measure the emission spectrum to determine the acceptor's fluorescence intensity (IA).

  • Measure the fluorescence of the FRET sample:

    • Excite at the donor excitation wavelength and measure the emission spectrum across the donor and acceptor emission ranges. This will provide the fluorescence intensity of the donor in the presence of the acceptor (IDA) and the sensitized emission of the acceptor (IAD).

IV. FRET Efficiency Calculation

The apparent FRET efficiency (E) can be calculated using the following formula, which corrects for spectral bleed-through and direct acceptor excitation:

E = [IAD - (ID_bleed) - (IA_direct)] / IA

Where:

  • IAD is the intensity of the acceptor in the FRET sample when exciting the donor.

  • ID_bleed is the bleed-through of the donor emission into the acceptor channel (measured from the donor-only sample).

  • IA_direct is the direct excitation of the acceptor at the donor excitation wavelength (measured from the acceptor-only sample).

  • IA is the intensity of the acceptor when directly excited (measured from the acceptor-only sample).

For a more accurate determination, especially in single-molecule experiments, corrections for differences in quantum yields and detection efficiencies are necessary.

Experimental Workflow Diagram

FRET_Workflow Figure 2. Sensitized Emission FRET Workflow. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation Donor_Sample Donor-Only Sample Measure_D Measure Donor Emission (Excite Donor) Donor_Sample->Measure_D Acceptor_Sample Acceptor-Only Sample Measure_A Measure Acceptor Emission (Excite Acceptor) Acceptor_Sample->Measure_A FRET_Sample FRET Sample (D+A) Measure_FRET Measure FRET Sample (Excite Donor) FRET_Sample->Measure_FRET Corrections Correct for Bleed-through & Direct Excitation Measure_D->Corrections Measure_A->Corrections Measure_FRET->Corrections Efficiency Calculate FRET Efficiency Corrections->Efficiency

Figure 2. Sensitized Emission FRET Workflow.

Conclusion

The this compound-Cy5 FRET pair offers the potential for higher FRET efficiency compared to the traditional Cy3-Cy5 pair, primarily due to the superior quantum yield of this compound. This makes it an attractive option for studies requiring high sensitivity to small changes in molecular distance. However, researchers should carefully consider the conflicting reports on its photostability and select the dye pair that best suits the specific experimental requirements, including the duration of observation and the laser powers used. For applications demanding the highest photostability, the Alexa Fluor 555-Alexa Fluor 647 pair remains a robust and reliable alternative. Ultimately, the optimal FRET pair is contingent upon a balanced consideration of FRET efficiency, photostability, and the specific biological question being addressed.

References

A Head-to-Head Battle of Brightness: Cy3B vs. ATTO Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of the brightness of Cy3B and a selection of spectrally similar ATTO dyes, supported by quantitative data and detailed experimental protocols.

In fluorescence microscopy and single-molecule studies, the brightness of a fluorophore directly impacts signal-to-noise ratios and the ability to detect targets with low abundance. Brightness is a function of two key photophysical properties: the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). This guide delves into these parameters for this compound and relevant ATTO dyes to empower informed decision-making in your research.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and a selection of ATTO dyes that are often considered as alternatives. The theoretical brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε x Φ)
This compound 559570130,000[1]0.68[2]88,400
ATTO 550 554576120,000[3]0.80[4]96,000
ATTO 565 563592120,000[3][5]0.90[5]108,000
ATTO Rho6G 535560115,000[3]0.90103,500

Experimental Protocols

To empirically validate the brightness of these dyes in your specific experimental context, the following protocols for measuring relative quantum yield and assessing photostability are provided.

Protocol 1: Relative Quantum Yield Measurement in Solution

This protocol describes how to determine the relative fluorescence quantum yield of a test dye by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Test dye solutions (this compound and ATTO dyes)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and test dyes in the chosen solvent.

  • Prepare a Series of Dilutions: For both the standard and the test dyes, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. This is to ensure the measurements are within the linear range and to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.

    • For each dilution, record the fluorescence emission spectrum.

    • Integrate the area under the emission curve for each measurement.

  • Data Analysis:

    • For both the standard and the test dye, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting linear fit for both the standard (Grad_std) and the test dye (Grad_test).

    • Calculate the quantum yield of the test dye (Φ_test) using the following equation:

      Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • η_test is the refractive index of the test dye's solvent.

      • η_std is the refractive index of the standard's solvent. (If the same solvent is used, this term becomes 1).

Protocol 2: Photostability Assessment using Fluorescence Microscopy

This protocol outlines a method to compare the photostability of fluorescent dyes by measuring their photobleaching rate under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Appropriate filter sets for the dyes being tested

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Microscope slides and coverslips

  • Dye-conjugated molecules (e.g., antibodies or oligonucleotides) or dye solutions embedded in a polymer matrix

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorescently labeled samples. Ensure the concentration and labeling density are consistent across all dyes being compared.

    • For solution-based comparison, a thin film of the dye solution can be dried on a slide or the dye can be embedded in a polymer matrix to immobilize it.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Use the same objective and illumination intensity for all samples.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) for each sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity versus time for each dye.

    • The dye with the slowest decay in fluorescence intensity is the most photostable. The time at which the intensity drops to 50% of the initial value is the half-life (t₁/₂), a common metric for photostability.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow_Quantum_Yield cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Standard Dye Dilutions measure_abs Measure Absorbance (UV-Vis) prep_std->measure_abs prep_test Prepare Test Dye Dilutions prep_test->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor plot_data Plot Intensity vs. Absorbance measure_fluor->plot_data calc_qy Calculate Relative Quantum Yield plot_data->calc_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep_sample Prepare Labeled Samples on Slides setup_microscope Set Up Microscope prep_sample->setup_microscope acquire_images Acquire Time-Lapse Images setup_microscope->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity plot_decay Plot Intensity Decay Curve measure_intensity->plot_decay compare_stability Compare Photostability plot_decay->compare_stability

Caption: Workflow for Photostability Assessment.

Conclusion

Based on the provided photophysical data, ATTO 565 exhibits the highest theoretical brightness among the compared dyes, closely followed by ATTO Rho6G and ATTO 550. This compound, while a robust and widely used dye, shows a lower theoretical brightness in this comparison. However, it is crucial to note that the performance of a fluorescent dye can be influenced by its local environment, conjugation chemistry, and the specific instrumentation used. Therefore, for applications demanding the highest sensitivity, an empirical evaluation using the protocols outlined in this guide is strongly recommended to determine the optimal dye for your specific experimental needs. ATTO dyes are known for their high photostability and brightness, making them strong contenders for challenging imaging applications.[6] this compound is an improved version of the Cy3 dye with significantly increased fluorescence quantum yield and photostability.[7] Ultimately, the choice between this compound and an ATTO dye will depend on a careful consideration of the specific requirements of the experiment, including the desired brightness, photostability, and spectral properties.

References

Cy3B vs. Alexa Fluor 568: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of choices, Cy3B and Alexa Fluor 568 are two popular fluorophores in the orange-red region of the spectrum. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal dye for your specific application.

At a Glance: Key Performance Metrics

A summary of the key spectral and photophysical properties of this compound and Alexa Fluor 568 is presented below. These values are crucial for determining the suitability of a fluorophore for a particular instrument and experimental design.

PropertyThis compoundAlexa Fluor 568
Excitation Maximum (nm) 559[1]578[2]
Emission Maximum (nm) 570[1]603[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 130,000[1]91,300[3]
Quantum Yield >0.7[1]0.69[2]
Fluorescence Lifetime (ns) 2.83.5-4.1

Spectral Properties and Brightness

This compound and Alexa Fluor 568 exhibit distinct spectral characteristics. This compound has an excitation peak at 559 nm and an emission peak at 570 nm.[1] In contrast, Alexa Fluor 568 is excited maximally at 578 nm and emits at 603 nm.[2] This red-shift in the excitation and emission of Alexa Fluor 568 can be advantageous in reducing autofluorescence from cellular components, which is often more pronounced at shorter wavelengths.

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound possesses a higher molar extinction coefficient (130,000 cm⁻¹M⁻¹) compared to Alexa Fluor 568 (91,300 cm⁻¹M⁻¹), indicating more efficient photon absorption.[1][3] Both dyes have high quantum yields, with this compound reported as >0.7 and Alexa Fluor 568 at 0.69.[1][2] While these numbers suggest comparable brightness, the performance in biological applications can be influenced by factors such as the local environment and the degree of labeling on a target molecule.

Photostability: A Critical Consideration

Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a paramount consideration for fluorescence microscopy, especially for time-lapse imaging and super-resolution techniques. The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to traditional cyanine (B1664457) dyes.[4][5] While direct quantitative comparisons between this compound and Alexa Fluor 568 are limited in the literature, studies comparing Alexa Fluor dyes to other Cy dyes consistently demonstrate the enhanced photostability of the Alexa Fluor series. For instance, Alexa Fluor 555, which is spectrally similar to Cy3, is noted to be more photostable than Cy3. This suggests that Alexa Fluor 568 would likely exhibit greater photostability than this compound, allowing for longer exposure times and more robust image acquisition.

Experimental Performance in Key Applications

Immunofluorescence Microscopy

Both this compound and Alexa Fluor 568 are extensively used for immunofluorescence staining. The choice between them may depend on the specific instrumentation and the other fluorophores used in a multicolor experiment. The brighter and more photostable nature of Alexa Fluor 568 can be particularly beneficial for detecting low-abundance targets or when capturing multiple images over time.

Single-Molecule Imaging and FRET

In single-molecule studies, the photostability and brightness of the fluorophore are critical. While both dyes can be used, the higher photostability of Alexa Fluor dyes often makes them a preferred choice. For Förster Resonance Energy Transfer (FRET) applications, the spectral overlap between the donor and acceptor pair is a key determinant of FRET efficiency. The choice between this compound and Alexa Fluor 568 as a FRET partner would depend on the specific donor or acceptor dye being used.

Experimental Protocols

Detailed protocols for antibody conjugation and immunofluorescence staining are provided below to guide researchers in the practical application of these dyes.

Antibody Conjugation with NHS Esters

This protocol describes a general procedure for labeling primary antibodies with amine-reactive NHS esters of this compound or Alexa Fluor 568.

Materials:

  • Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS Ester or Alexa Fluor 568 NHS Ester

  • 1 M Sodium bicarbonate, pH 8.3

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., PD-10 desalting column)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-2 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the antibody solution, add the reactive dye solution dropwise. The molar ratio of dye to antibody should be optimized for each antibody, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for immunofluorescent staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary antibody

  • This compound- or Alexa Fluor 568-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Mounting: Wash cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Visualization of Experimental Concepts

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Antibody Labeling Workflow antibody Antibody in Bicarbonate Buffer reaction Labeling Reaction (1 hr, RT, dark) antibody->reaction dye Dissolved NHS Ester Dye dye->reaction purification Purification (Desalting Column) reaction->purification labeled_antibody Labeled Antibody purification->labeled_antibody

Caption: Workflow for labeling antibodies with NHS ester dyes.

Immunofluorescence Staining Workflow fixation Cell Fixation (4% PFA) permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (BSA, Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (this compound or AF568) primary_ab->secondary_ab mounting Mounting (DAPI) secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A typical immunofluorescence staining protocol.

Conclusion

Choose this compound when:

  • Your instrumentation is specifically optimized for its excitation and emission spectra.

  • A higher molar extinction coefficient is a primary consideration.

Choose Alexa Fluor 568 when:

  • High photostability is critical for your experiment (e.g., time-lapse imaging, super-resolution microscopy).

  • Minimizing cellular autofluorescence is a priority.

  • You require a brighter and more robust signal for detecting low-abundance targets.

Ultimately, the ideal choice will depend on the specific requirements of the experiment, the available instrumentation, and the biological question being addressed. For many applications, the superior photostability and brightness of Alexa Fluor 568 may offer a significant advantage, making it a more versatile and reliable alternative.

References

A Comparative Guide to Orange Fluorescent Dyes: Cy3B vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reproducible data in fluorescence-based assays. This guide provides an objective comparison of the performance of Cy3B, a popular orange fluorescent dye, with three common alternatives: Alexa Fluor 555, DyLight 550, and Rhodamine B. The comparison focuses on the key determinant of imaging quality: the signal-to-noise ratio (SNR), which is critically influenced by the dye's brightness and photostability.

Executive Summary

This compound is a structurally rigid cyanine (B1664457) dye designed to be an improved version of its predecessor, Cy3, offering significantly enhanced fluorescence quantum yield and photostability.[1][2][3] Our comparative analysis, based on published photophysical data, indicates that this compound and Alexa Fluor 555 are superior choices for applications demanding high signal intensity and stability. While direct, quantitative side-by-side comparisons of the signal-to-noise ratio for all four dyes are not extensively available in the literature, a dye's brightness (a product of its molar extinction coefficient and quantum yield) and its resistance to photobleaching are the primary contributors to a high SNR. Alexa Fluor 555, in particular, is frequently cited for its exceptional brightness and photostability, often outperforming Cy3.[4][5] DyLight 550 also presents itself as a strong contender with a high extinction coefficient.[6][7][8] Rhodamine B, a more traditional dye, is generally less photostable than the more modern, specifically engineered dyes.[9][10][11][12][13]

Quantitative Data Presentation

The following tables summarize the key photophysical properties of this compound and its alternatives. Brightness is a calculated parameter (Molar Extinction Coefficient × Quantum Yield) to provide a relative measure of the signal intensity that can be expected from each dye.

Table 1: Photophysical Properties of Orange Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound ~559~570~130,000~0.6787,100
Alexa Fluor 555 ~555~565~150,000~0.10[14][15]15,000
DyLight 550 ~562~576~150,000[6][7][8]Not consistently reported-
Rhodamine B ~554~576~110,000~0.31 (in water)34,100

Note: The quantum yield of fluorescent dyes can be highly dependent on the local environment, including the solvent and conjugation to biomolecules. The values presented here are for the free dye in aqueous solution unless otherwise specified. The relative brightness is a theoretical value and actual performance may vary.

Performance Comparison

Brightness and Signal Intensity

A high signal is the foundation of a good signal-to-noise ratio. The brightness of a fluorophore is determined by its ability to absorb light (molar extinction coefficient) and efficiently convert that absorbed light into emitted fluorescence (quantum yield).

  • This compound exhibits a high molar extinction coefficient and a significantly high quantum yield, making it an exceptionally bright dye.[16] Its rigid structure prevents photoisomerization, a common cause of fluorescence quenching in other cyanine dyes, thus contributing to its high fluorescence output.[2]

  • Alexa Fluor 555 is renowned for its brightness, largely due to its very high molar extinction coefficient.[4][17][18] Even with a more modest quantum yield compared to this compound in its unconjugated form, Alexa Fluor 555 conjugates are often reported to be brighter than those of Cy3, as they are less prone to self-quenching when attached to proteins at high labeling densities.[4]

  • DyLight 550 boasts a high molar extinction coefficient, comparable to that of Alexa Fluor 555, suggesting it is also a very bright dye.[19][7][20]

  • Rhodamine B has a respectable extinction coefficient and quantum yield, but its brightness is generally lower than the more advanced dyes.

Photostability and Background Noise

Photostability, the ability of a dye to resist degradation upon exposure to excitation light, is crucial for maintaining a strong signal during imaging, especially for time-lapse experiments. Background fluorescence, or noise, can arise from various sources including unbound dye, nonspecific binding, and autofluorescence from the sample or medium.[21][22]

  • This compound is engineered for high photostability, a significant improvement over Cy3.[23] This allows for longer exposure times and more robust signal acquisition.

  • Alexa Fluor 555 is widely recognized for its exceptional photostability, often surpassing that of Cy3.[4][5] This resilience to photobleaching is a key factor in its ability to produce high-quality images with a strong signal-to-noise ratio.

  • DyLight 550 is also promoted as a highly photostable dye, making it suitable for demanding imaging applications.[24]

  • Rhodamine B is known to be susceptible to photobleaching, which can limit its utility in experiments requiring prolonged or intense illumination.

Experimental Protocols

To ensure objective and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are methodologies for key experiments relevant to assessing dye performance.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Sample of unknown quantum yield

  • Solvent (e.g., ethanol, phosphate-buffered saline)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the fluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission peak for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Diagram: Workflow for Quantum Yield Determination

G cluster_prep Solution Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure fluor_measure Measure Fluorescence (Fluorometer) prep_standard->fluor_measure prep_sample Prepare Sample Dilutions prep_sample->abs_measure prep_sample->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining fluorescence quantum yield.

Protocol 2: General Procedure for Antibody Conjugation with NHS-Ester Dyes

This protocol outlines the steps for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • NHS-ester functionalized dye (e.g., this compound NHS ester, Alexa Fluor 555 NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the antibody: Ensure the antibody is in an amine-free buffer. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the dye stock solution: Dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Perform the conjugation reaction: Add the dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically. Incubate for 1 hour at room temperature with gentle stirring.

  • Purify the conjugate: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Determine the degree of labeling (optional): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The ratio of these absorbances can be used to calculate the average number of dye molecules per antibody.

Diagram: Antibody Conjugation Workflow

G prep_ab Prepare Antibody (Amine-free buffer, adjust pH) conjugate Conjugation Reaction (Mix antibody and dye) prep_ab->conjugate prep_dye Prepare Dye Stock (Dissolve in DMSO) prep_dye->conjugate purify Purification (Size-exclusion chromatography) conjugate->purify characterize Characterization (Optional) (Determine degree of labeling) purify->characterize

Caption: General workflow for antibody conjugation.

Protocol 3: Determining Signal-to-Noise Ratio in Fluorescence Microscopy

This protocol provides a method to quantify the signal-to-noise ratio from fluorescence microscopy images.

Materials:

  • Fluorescence microscope with a digital camera

  • Image analysis software (e.g., ImageJ/FIJI)

  • Fluorescently labeled sample

Procedure:

  • Acquire images: Capture fluorescence images of your sample, ensuring that the imaging parameters (e.g., exposure time, laser power, gain) are kept constant for all samples being compared. It is crucial to have images of both the stained structure of interest and a background region devoid of specific staining.

  • Measure signal intensity: In the image analysis software, define a region of interest (ROI) that encompasses the specifically stained structure. Measure the mean pixel intensity within this ROI. This is your signal (S).

  • Measure background intensity: Define an ROI in a region of the image that does not contain specific fluorescence but is representative of the background. Measure the mean pixel intensity within this ROI. This is your background (B).

  • Measure background noise: Measure the standard deviation of the pixel intensities within the background ROI. This represents the noise (N).

  • Calculate the Signal-to-Noise Ratio (SNR): Use the following formula:

    SNR = (S - B) / N

Diagram: Signal-to-Noise Ratio Calculation

G acquire Acquire Fluorescence Image roi_signal Define Signal ROI acquire->roi_signal roi_bg Define Background ROI acquire->roi_bg measure_signal Measure Mean Signal Intensity (S) roi_signal->measure_signal measure_bg Measure Mean Background Intensity (B) roi_bg->measure_bg measure_noise Measure Background Std. Dev. (N) roi_bg->measure_noise calculate_snr Calculate SNR = (S - B) / N measure_signal->calculate_snr measure_bg->calculate_snr measure_noise->calculate_snr

Caption: Process for calculating the signal-to-noise ratio.

Conclusion

The choice of an orange fluorescent dye should be guided by the specific requirements of the application. For experiments demanding the highest possible signal and photostability, This compound and Alexa Fluor 555 emerge as top-tier choices. This compound's high quantum yield and inherent photostability make it an excellent option. Alexa Fluor 555 is a robust and widely trusted dye known for its exceptional brightness and resistance to photobleaching, particularly in conjugated forms. DyLight 550 also presents as a very bright and photostable alternative. Rhodamine B , while a functional dye, may be less suitable for applications requiring long-term imaging or the detection of low-abundance targets due to its lower photostability compared to the other dyes discussed. Ultimately, for critical applications, empirical testing of different dyes under the specific experimental conditions is recommended to determine the optimal choice for achieving the highest possible signal-to-noise ratio.

References

Evaluating the Performance of Cy3B in Diverse Imaging Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize fluorescence imaging experiments, the choice of imaging buffer is as critical as the selection of the fluorophore itself. This guide provides a comprehensive comparison of the performance of Cy3B, a bright and photostable orange-fluorescent dye, in various imaging buffers. The data presented here, compiled from multiple studies, will aid in selecting the optimal buffer for specific applications, thereby enhancing signal-to-noise ratios, improving image resolution, and ensuring data reproducibility.

This compound: A High-Performance Fluorophore

This compound is a synthetically modified cyanine (B1664457) dye that belongs to the Cy3 family.[1] It is characterized by a rigidified chemical structure that prevents photo-isomerization, a common cause of fluorescence quenching in cyanine dyes.[2][3] This structural modification results in a significantly higher fluorescence quantum yield and enhanced photostability compared to its predecessor, Cy3.[1][4][5] this compound is also notably insensitive to pH variations in the range of 4 to 10, making it a robust choice for a variety of biological imaging applications.[1]

The Critical Role of the Imaging Buffer

The chemical environment surrounding a fluorophore profoundly influences its photophysical properties. Imaging buffers are formulated to optimize fluorophore performance by mitigating photobleaching and, for super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM), inducing the necessary "blinking" behavior. Key components of imaging buffers include:

  • Oxygen Scavenger Systems: Molecular oxygen is a primary contributor to photobleaching.[6] Oxygen scavenger systems, such as the glucose oxidase and catalase (GLOX) system, remove dissolved oxygen from the buffer, thereby extending the fluorescent lifetime of the dye.[6][7][8][9]

  • Reducing Agents: These molecules, such as β-mercaptoethanol (BME) and cysteamine (B1669678) (MEA), help to drive the fluorophore into a stable, non-fluorescent dark state, a prerequisite for STORM imaging.[10] The choice and concentration of the reducing agent can significantly impact the blinking kinetics of the fluorophore.[10]

  • Triplet-State Quenchers: Additives like Trolox and cyclooctatetraene (B1213319) (COT) can further enhance photostability by quenching the reactive triplet state of the fluorophore.

Comparative Performance of this compound in Different Imaging Buffers

The following tables summarize the performance of this compound in various imaging buffers based on available experimental data. Performance is evaluated based on brightness, photostability, and blinking characteristics, where applicable.

Table 1: Performance of this compound in Buffers for Conventional Fluorescence Microscopy

Imaging BufferKey ComponentsObserved this compound PerformanceSpectrally Similar Alternatives & Comparison
Phosphate-Buffered Saline (PBS) Standard isotonic salt solutionBaseline fluorescence. Prone to rapid photobleaching under intense illumination.Alexa Fluor 555: Generally considered more photostable than Cy3 dyes in simple buffers.[11][12][13]
Vectashield® Commercial antifade mounting mediumSignificantly reduces photobleaching compared to PBS. Maintains fluorescence intensity for longer imaging periods.ProLong™ Gold Antifade Mountant: Another commercial option with similar antifade properties. Direct quantitative comparisons with this compound are limited in the literature.
"ANice" Buffer PBS, 500 mM NaCl, 300 mM MgCl₂, 8 mM KIReported to increase fluorescence brightness and the number of detected localization events in DNA-PAINT.[14]Standard DNA-PAINT Buffer: The "ANice" buffer is presented as an enhancement to standard DNA-PAINT buffers for certain dyes.

Table 2: Performance of this compound in Buffers for Super-Resolution Microscopy (STORM)

Imaging BufferKey ComponentsObserved this compound PerformanceSpectrally Similar Alternatives & Comparison
GLOX/MEA Buffer GLOX oxygen scavenger, cysteamine (MEA) as a reducing agentInduces blinking required for STORM. Performance is highly dependent on MEA concentration.Alexa Fluor 568: Also used in STORM with MEA-containing buffers.[15] CF™ 568: A bright and photostable alternative reported to perform well in MEA-based STORM buffers.[16]
GLOX/BME Buffer GLOX oxygen scavenger, β-mercaptoethanol (BME) as a reducing agentRecommended for this compound in STORM, yielding a high number of photons per switching event.[15][17]Alexa Fluor 555: Can be used in STORM, but may require different buffer optimization.
Vectashield®-based STORM Buffer 40% Vectashield®, TRIS-Glycerol, 1% n-propyl gallate (NPG), 20 mM DABCOSignificantly improves the blinking quality of Cy3 for STORM imaging.This specific formulation was optimized for Cy3, and while likely beneficial for this compound, direct comparative data is not available.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for preparing commonly used imaging buffers.

Preparation of GLOX-based STORM Buffer

This protocol is adapted from published methods and is suitable for preparing both MEA and BME-based STORM buffers.[7][18][19]

Stock Solutions:

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution:

    • Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A.

    • Add 50 µL of a 17 mg/mL catalase solution in Buffer A.

    • Vortex to mix and centrifuge at high speed for 1 minute.

    • Use the supernatant. This solution can be stored at 4°C for up to two weeks.

  • 1 M MEA Solution: Dissolve 77 mg of cysteamine in 1 mL of 0.25 N HCl. Store at 4°C for up to one month.

  • β-mercaptoethanol (BME): Use directly from the manufacturer's bottle.

Working Buffer Preparation (prepare fresh before imaging):

  • For MEA-based buffer: To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution.

  • For BME-based buffer: To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of BME.

Preparation of Vectashield®-based STORM Buffer for Cy3

This protocol is based on a study that optimized a Vectashield®-based buffer for improved Cy3 blinking.

Components:

  • Vectashield® Mounting Medium

  • TRIS-Glycerol (95% Glycerol, 50 mM TRIS pH 8.0)

  • n-propyl gallate (NPG)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

Preparation:

  • Prepare a 40% Vectashield® / 60% TRIS-Glycerol mixture.

  • Add NPG to a final concentration of 1% (w/v).

  • Add DABCO to a final concentration of 20 mM.

Visualizing Experimental Workflows

To better understand the processes involved in preparing samples for fluorescence imaging, the following diagrams illustrate a typical immunofluorescence staining workflow and the components of a GLOX-based imaging buffer.

GLOX_Buffer_Components cluster_OxygenScavenger Oxygen Scavenger System cluster_ReducingAgent Reducing Agent cluster_Fluorophore Fluorophore State Glucose Glucose GlucoseOxidase Glucose Oxidase Glucose->GlucoseOxidase + O₂ H2O2 Hydrogen Peroxide GlucoseOxidase->H2O2 GluconicAcid Gluconic Acid GlucoseOxidase->GluconicAcid Catalase Catalase H2O Water (H₂O) Catalase->H2O + O₂ H2O2->Catalase O2 Molecular Oxygen (O₂) Fluorophore_On Fluorescent 'On' State O2->Fluorophore_On Causes Photobleaching ReducingAgent e.g., BME, MEA ReducingAgent->Fluorophore_On Induces transition to 'Off' state Fluorophore_Off Dark 'Off' State Fluorophore_On->Fluorophore_Off Reduction Fluorophore_Off->Fluorophore_On Oxidation

Caption: Components and mechanism of a GLOX-based imaging buffer.

Immunofluorescence_Workflow start Start: Fixed Cells perm Permeabilization (e.g., Triton X-100) start->perm block Blocking (e.g., BSA or serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (labeled with this compound) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting in Imaging Buffer wash2->mount image Imaging mount->image

Caption: A typical workflow for immunofluorescence staining.

Conclusion

The performance of the this compound fluorophore is intrinsically linked to the composition of the imaging buffer. For conventional fluorescence microscopy, commercially available antifade reagents like Vectashield® or custom buffers such as the "ANice" buffer can significantly enhance signal stability and brightness. For super-resolution microscopy techniques like STORM, the choice of a reducing agent is critical, with BME-containing GLOX buffers being particularly recommended for this compound to achieve optimal blinking characteristics. Researchers are encouraged to empirically test and optimize buffer conditions for their specific experimental setup and biological sample to maximize the performance of this compound and obtain high-quality, reproducible imaging data.

References

The Cost-Effectiveness of Cy3B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate dye is a critical decision that balances performance with budgetary constraints. This guide provides a detailed, objective comparison of the cost-effectiveness of Cy3B, a bright and photostable orange-fluorescent dye, against its spectrally similar competitors, Alexa Fluor 555 and DyLight 550. This analysis is intended for researchers, scientists, and drug development professionals who utilize fluorescence in their experimental workflows.

Performance and Cost Analysis

This compound is an improved version of the Cy3 dye, engineered for significantly increased fluorescence quantum yield and photostability.[1] It is a bright, water-soluble, and pH-insensitive dye, making it a versatile tool for various applications.[1] However, its performance and cost must be weighed against other popular alternatives.

The following table summarizes the key quantitative data for this compound, Alexa Fluor 555, and DyLight 550, focusing on their N-hydroxysuccinimidyl (NHS) ester derivatives, which are commonly used for labeling primary amines on proteins and other biomolecules.

Table 1: Comparison of Key Performance Metrics and Pricing

PropertyThis compound NHS EsterAlexa Fluor 555 NHS EsterDyLight 550 NHS Ester
Excitation Maximum (nm) ~559 - 566~555~562
Emission Maximum (nm) ~570 - 578~565 - 572~576
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~130,000 - 137,000~150,000 - 155,000~150,000
Quantum Yield (Φ) ~0.68 - 0.92~0.10Not widely reported
Brightness (Ext. Coeff. x QY / 1000) ~88.4 - 126.04~15.0 - 15.5-
Price per 1 mg (USD) ~$140 - $543~
140140 - ~140−
408
~$625

Note: The exact values for excitation/emission maxima, extinction coefficient, and quantum yield can vary depending on the solvent, conjugation state, and the specific vendor. Prices are based on publicly available information from various suppliers and are subject to change.

From the data, this compound emerges as a significantly brighter dye due to its exceptionally high quantum yield.[2] While Alexa Fluor 555 and DyLight 550 have comparable or slightly higher extinction coefficients, their lower quantum yields result in lower overall brightness.

In terms of cost, the price for 1 mg of the NHS ester can vary significantly between suppliers. This compound and Alexa Fluor 555 are competitively priced, with some vendors offering them at similar price points.[2][3][4] DyLight 550 appears to be a more expensive option.[5]

Experimental Considerations and Photostability

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for common applications are provided below.

Protein Labeling with NHS Ester Dyes

This protocol describes a general procedure for labeling proteins, such as antibodies, with amine-reactive NHS ester dyes.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • NHS ester dye (this compound, Alexa Fluor 555, or DyLight 550).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMSO or DMF.[11]

  • Adjust the protein concentration to 2.5 mg/mL in the labeling buffer.[12]

  • Slowly add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10-20:1, but this should be optimized for each specific protein.[11][13]

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.[14]

  • Purify the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.[15]

  • The first colored band to elute from the column is the labeled protein conjugate.[15]

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Fluorescence Microscopy with Labeled Antibodies

This protocol outlines a general procedure for immunofluorescence staining of cells using fluorescently labeled secondary antibodies.

Materials:

  • Fixed and permeabilized cells on a coverslip or slide.

  • Primary antibody specific to the target antigen.

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with this compound, Alexa Fluor 555, or DyLight 550).

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100).

  • Wash buffer (e.g., PBS).

  • Antifade mounting medium.

Procedure:

  • Wash the fixed and permeabilized cells twice with PBS.[16]

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

  • Wash the cells three times with PBS for 5 minutes each.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[16]

  • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical protein labeling workflow and a single-molecule FRET (smFRET) experimental setup.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Incubation Incubate (1 hr, RT, Dark) Protein->Incubation Add Dye Dye NHS Ester Dye Stock (Anhydrous DMSO/DMF) Dye->Incubation Purification Gel Filtration (e.g., Sephadex G-25) Incubation->Purification Analysis Characterization (Degree of Labeling) Purification->Analysis

Protein Labeling Workflow

smFRET_Setup cluster_excitation Excitation cluster_sample Sample Stage cluster_detection Detection Laser Excitation Laser (e.g., 532 nm) Microscope TIRF Microscope Laser->Microscope Sample Immobilized Molecules (Donor: this compound, Acceptor: e.g., Cy5) Microscope->Sample Dichroic Dichroic Mirror Sample->Dichroic Fluorescence Donor_Channel Donor Channel (this compound Emission) Dichroic->Donor_Channel Acceptor_Channel Acceptor Channel (Acceptor Emission) Dichroic->Acceptor_Channel Camera EMCCD Camera Donor_Channel->Camera Acceptor_Channel->Camera

Single-Molecule FRET Setup

Conclusion

The choice between this compound, Alexa Fluor 555, and DyLight 550 depends on the specific requirements of the experiment and budgetary considerations.

  • For applications where maximum brightness is the primary concern, this compound is an excellent and often cost-effective choice due to its superior quantum yield.

  • For experiments requiring high photostability, such as prolonged imaging, Alexa Fluor 555 is a robust and well-characterized option.

  • DyLight 550 may offer a balance of brightness and photostability but at a potentially higher cost.

Researchers are encouraged to consider the specific demands of their application, including the required brightness, photostability, and the overall cost per experiment, when selecting the optimal fluorescent dye.

References

A Comparative Guide to the Quantum Yield of Cy3B Conjugated to Proteins Versus Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the choice of fluorophore and its conjugation partner is critical for achieving optimal signal and sensitivity. Cy3B, a bright and photostable cyanine (B1664457) dye, is a popular choice for labeling biomolecules. This guide provides a comparative analysis of the fluorescence quantum yield of this compound when conjugated to proteins versus oligonucleotides, supported by experimental data and detailed methodologies.

Executive Summary

The fluorescence quantum yield of this compound is highly dependent on its local environment. When incorporated into oligonucleotides, this compound generally exhibits a high quantum yield, with reported values ranging from 0.5 to 0.8 . In contrast, when conjugated to proteins, the quantum yield of cyanine dyes like Cy3 can be influenced by factors such as the degree of labeling and the specific protein's microenvironment. While direct comparative studies for this compound on proteins and oligonucleotides under identical conditions are limited, the available data suggests that the quantum yield of cyanine dyes can be lower on proteins compared to their potential when optimally positioned within a nucleic acid structure. However, a phenomenon known as "Protein-Induced Fluorescence Enhancement" (PIFE) can lead to an increase in the quantum yield of Cy3 dyes upon binding to a protein, due to steric hindrance that favors the more fluorescent trans isomer of the dye.

Quantitative Data on Quantum Yield

The following table summarizes the reported fluorescence quantum yield (Φ) of this compound and the closely related Cy3 dye when conjugated to different biomolecules.

FluorophoreConjugated MoleculeQuantum Yield (Φ)Reference/Source
This compound Methanol> 0.7Amersham this compound mono-reactive dye product manual
This compound dT monomer (Cy3BdT)0.5--INVALID-LINK--[1]
This compound dT monomer (β-Cy3BdR)0.8--INVALID-LINK--[1]
Cy3 Streptavidin~0.15--INVALID-LINK--[2]
Cy3 Antibody (IgG)2-3 fold enhancement upon conjugation--INVALID-LINK--[3]

Note: The quantum yield of Cy3 is included to provide context on the behavior of cyanine dyes upon protein conjugation, as direct, comparable data for this compound on proteins is scarce in the reviewed literature. The observed enhancement for Cy3 on IgG suggests that the protein microenvironment can significantly influence the dye's fluorescence.

Factors Influencing Quantum Yield

Several factors can affect the quantum yield of this compound upon conjugation:

  • Local Microenvironment: The polarity, viscosity, and rigidity of the environment surrounding the dye molecule play a crucial role. The constrained environment within a DNA duplex or upon interaction with a protein can restrict the non-radiative decay pathways of the dye, leading to a higher quantum yield.[4]

  • Protein-Induced Fluorescence Enhancement (PIFE): Direct contact with a protein can sterically hinder the cis-trans isomerization of the cyanine dye, favoring the more fluorescent trans-isomer and thereby increasing the quantum yield.[5][6]

  • Degree of Labeling (DOL): For proteins, a high degree of labeling can lead to self-quenching, where interactions between adjacent dye molecules result in a decrease in the overall quantum yield.[7]

  • Conjugation Site: The specific amino acid residue on a protein or the position within an oligonucleotide sequence where this compound is attached can influence its fluorescence properties due to different local environments.

Experimental Protocols

The following are detailed protocols for determining the relative fluorescence quantum yield of this compound conjugated to proteins and oligonucleotides. The comparative method, using a well-characterized standard with a known quantum yield, is the most common and reliable approach.[8]

Protocol 1: Relative Quantum Yield Measurement of a this compound-Protein Conjugate

This protocol is adapted from established methods for measuring the quantum yield of fluorescently labeled proteins.[8][9]

1. Materials:

  • This compound-labeled protein solution (e.g., antibody or streptavidin) in a suitable buffer (e.g., PBS, pH 7.4).
  • Quantum yield standard: A solution of a reference dye with a known quantum yield in the same buffer. For this compound, a suitable standard is Rhodamine 101 in ethanol (B145695) (Φ = 1.0) or Rhodamine 6G in ethanol (Φ = 0.95). Ensure the standard's absorption and emission spectra are in a similar range to this compound.
  • Spectrophotometer (for absorbance measurements).
  • Spectrofluorometer (for fluorescence measurements).
  • 1 cm path length quartz cuvettes.

2. Procedure:

  • Prepare a series of dilutions of both the this compound-protein conjugate and the reference standard in the same buffer. The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
  • Measure the absorbance spectra of all solutions using the spectrophotometer. Determine the absorbance at the chosen excitation wavelength (for this compound, typically around 555-560 nm).
  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The emission range should cover the entire fluorescence spectrum of the dye.
  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound-protein conjugate and the reference standard.
  • Calculate the slope (gradient) of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_Std).

3. Calculation: The quantum yield of the this compound-protein conjugate (Φ_X) is calculated using the following equation:

Protocol 2: Relative Quantum Yield Measurement of a this compound-Oligonucleotide Conjugate

This protocol follows the same principles as for proteins but is tailored for DNA or RNA conjugates.[1][8]

1. Materials:

  • This compound-labeled oligonucleotide solution in a suitable buffer (e.g., TE buffer, pH 7.5).
  • Quantum yield standard: As in Protocol 1, a reference dye with a known quantum yield in the same buffer.
  • Spectrophotometer.
  • Spectrofluorometer.
  • 1 cm path length quartz cuvettes.

2. Procedure:

  • Prepare a series of dilutions of both the this compound-oligonucleotide and the reference standard in the same buffer. Aim for absorbances between 0.01 and 0.1 at the excitation wavelength.
  • Measure the absorbance spectra of all solutions. Determine the absorbance at the excitation wavelength (around 559 nm for this compound on DNA).
  • Measure the fluorescence emission spectra of all solutions at the same excitation wavelength.
  • Integrate the area under the emission curve for each spectrum.
  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
  • Determine the slope (gradient) of the linear fits for both plots.

3. Calculation: Use the same equation as in Protocol 1 to calculate the quantum yield of the this compound-oligonucleotide conjugate.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep_sample Prepare series of dilutions (this compound-conjugate & Standard) absorbance Measure Absorbance Spectra prep_sample->absorbance fluorescence Measure Fluorescence Spectra prep_sample->fluorescence plot Plot Intensity vs. Absorbance absorbance->plot integrate Integrate Fluorescence Intensity fluorescence->integrate integrate->plot gradient Calculate Gradient of Linear Fit plot->gradient calculate_qy Calculate Quantum Yield (Φ) gradient->calculate_qy end End calculate_qy->end start Start start->prep_sample

Caption: Workflow for determining relative fluorescence quantum yield.

pife_pathway Cy3_free Free Cy3 in Solution (cis-trans isomerization) Binding Binding Event Cy3_free->Binding Low_QY Lower Quantum Yield Cy3_free->Low_QY Protein Protein Protein->Binding Cy3_bound Protein-Bound Cy3 (Steric Hindrance) Binding->Cy3_bound High_QY Higher Quantum Yield (PIFE) Cy3_bound->High_QY

Caption: Protein-Induced Fluorescence Enhancement (PIFE) mechanism.

Conclusion

The quantum yield of this compound is a critical parameter that is significantly influenced by the molecule to which it is conjugated. While this compound generally exhibits high quantum yields when incorporated into oligonucleotides, its performance on proteins is more complex and can be affected by factors such as the degree of labeling and the specific protein environment. The phenomenon of Protein-Induced Fluorescence Enhancement can, in some cases, lead to an increase in quantum yield upon protein binding. For accurate and reliable results in fluorescence-based assays, it is imperative for researchers to characterize the quantum yield of their specific this compound conjugates under their experimental conditions using standardized protocols. This guide provides the foundational knowledge and methodologies to aid in this process, enabling more quantitative and reproducible research.

References

A Comparative Guide to the Long-Term Stability of Cy3B Conjugates Versus Other Common Fluorescent Dames

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye for labeling biomolecules is a critical decision that can significantly impact the reliability and reproducibility of experimental data. Among the plethora of available fluorophores, Cy3B has emerged as a popular choice in the orange-red spectrum, often cited for its enhanced brightness and stability. This guide provides an objective comparison of the long-term stability of this compound conjugates against other widely used fluorescent dyes, including its parent dye Cy3, the far-red dye Cy5, and the spectrally similar Alexa Fluor 555 and Alexa Fluor 647. The information presented is supported by available experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

Overall, while this compound offers improvements in brightness over its predecessor, Cy3, its long-term stability, particularly photostability, requires careful consideration in the context of the specific experimental demands. Alexa Fluor dyes, such as Alexa Fluor 555 and Alexa Fluor 647, generally exhibit superior photostability and are less prone to self-quenching at higher degrees of labeling, making them a robust choice for demanding imaging applications. The long-term storage stability of all dye conjugates is highly dependent on storage conditions, with lyophilization or storage at -20°C in aliquots being the recommended practice for preserving fluorescence.

Quantitative Performance Comparison

The following tables summarize the key performance metrics related to the long-term stability of this compound and other common fluorescent dyes. Data has been compiled from various sources and should be considered in the context of the specific experimental conditions under which they were generated.

Table 1: Photostability of Fluorescent Dye Conjugates

DyeInitial Fluorescence Retention (%) after 95s IlluminationRelative Photostability RankingKey Observations
This compound Data not consistently available; some reports suggest lower photostability than Cy3[1]ModerateOften cited as more photostable than Cy3 due to its rigid structure, but some studies show faster photobleaching under certain conditions.
Cy3 ~75%[2]ModerateProne to photobleaching, especially under continuous and high-intensity illumination.
Alexa Fluor 555 ~90%[2]HighSignificantly more resistant to photobleaching than Cy3, making it suitable for long-term imaging.[3]
Cy5 ~55%[2]Low to ModerateKnown to be susceptible to photobleaching, which can be influenced by the local environment.
Alexa Fluor 647 ~80%[2]HighConsiderably more photostable than Cy5, retaining a higher percentage of its initial fluorescence.

Table 2: Long-Term Storage Stability of Fluorescent Antibody Conjugates

Storage ConditionDye ConjugateDurationStability Observation
Lyophilized at -20°C, 4-5°C, 25°CGeneral Fluorescent Antibodies1294 daysRetained original staining titer.[4][5][6]
Liquid (pH 7.4-8.0) at -20°C, 4-5°CGeneral Fluorescent Antibodies1294 daysStable with no significant loss of staining titer.[4][5][6]
Liquid (pH 7.4) at 25°CGeneral Fluorescent Antibodies473 daysStable, with a gradual drop in titer afterward.[4][5][6]
4°C (in solution)General Fluorescent Antibodies600 daysMost conjugates retained their original staining titer.[4][5]

Note: Specific long-term storage data for this compound conjugates under various conditions is limited in publicly available literature. The data presented for "General Fluorescent Antibodies" provides a general guideline for best practices in storing fluorescently labeled proteins.

Table 3: Chemical and pH Stability

Dye FamilypH Range for Stable FluorescenceGeneral Chemical Stability
Cyanine Dyes (Cy3, this compound, Cy5) pH 4 - 10[7][8]Generally stable in common biological buffers like PBS, Tris, and Borate. High salt concentrations can sometimes promote aggregation.
Alexa Fluor Dyes (AF555, AF647) pH 4 - 10[9]Exhibit good water solubility and are relatively resistant to precipitation and aggregation.[9]

Experimental Methodologies

To ensure a comprehensive understanding of the stability data, detailed experimental protocols for assessing photostability and long-term storage stability are provided below.

Experimental Protocol 1: Comparative Photostability Assessment of Dye Conjugates

Objective: To quantify and compare the photobleaching rates of different fluorescent dye-antibody conjugates under continuous illumination.

Materials:

  • Antibody conjugates of this compound, Cy3, Alexa Fluor 555, Cy5, and Alexa Fluor 647 with the same antibody and a similar degree of labeling (DOL).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorescence microscope with a stable light source (e.g., laser or xenon arc lamp) and appropriate filter sets for each dye.

  • A sensitive camera for image acquisition.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare solutions of each antibody conjugate in PBS at the same molar concentration in a glass-bottom imaging dish.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage.

    • Select the appropriate filter set for the dye being imaged.

    • Adjust the illumination intensity to a level representative of a typical imaging experiment. Ensure the illumination intensity is kept constant across all experiments.

  • Image Acquisition:

    • Focus on the sample.

    • Begin continuous illumination and acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using the image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each time point.

    • For each dye, normalize the fluorescence intensity at each time point to the initial fluorescence intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of illumination time to generate photobleaching curves.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each dye conjugate.

G cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of dye-antibody conjugates prep2 Load samples into imaging dish prep1->prep2 img1 Mount dish on microscope prep2->img1 img2 Set constant illumination img1->img2 img3 Acquire images at time intervals img2->img3 an1 Measure mean fluorescence intensity per time point img3->an1 an2 Normalize intensity to t=0 an1->an2 an3 Plot photobleaching curves an2->an3 an4 Calculate photobleaching half-life an3->an4 G cluster_initial Initial Measurement (T=0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis cluster_final_analysis Final Data Analysis init1 Measure initial fluorescence and absorbance store1 Aliquot and store at -20°C init1->store1 store2 Aliquot and store at 4°C init1->store2 store3 Aliquot and store at 25°C init1->store3 tp1 Retrieve aliquots at specified intervals store1->tp1 store2->tp1 store3->tp1 tp2 Measure fluorescence and absorbance tp1->tp2 an1 Calculate % remaining fluorescence tp2->an1 an2 Analyze spectral changes an1->an2 an3 Plot stability over time an2->an3

References

Safety Operating Guide

Proper Disposal of Cy3B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Cy3B, a fluorescent cyanine (B1664457) dye commonly used in molecular biology and imaging applications. Adherence to these procedures is critical for minimizing risk and protecting the environment.

Understanding the Hazards

Personal Protective Equipment (PPE)

When handling this compound in either solid or solution form, a comprehensive PPE plan is mandatory to minimize exposure.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes/Face Safety gogglesMust be splash-proof.
Body Laboratory coatA standard, fully-buttoned lab coat is required.
Respiratory Fume hood or respiratorAll handling of solid (powder) and concentrated solutions of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[1]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For small spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly with soap and water.

For large spills:

  • Evacuate the immediate area.

  • Notify your institution's Environmental Health & Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.[3]

Detailed Disposal Protocol

All waste contaminated with this compound is considered chemical waste and must be disposed of according to institutional and local regulations.[1] Do not discharge to sewer systems. [3]

Step 1: Waste Segregation

  • Segregate this compound waste from other laboratory waste streams.

  • Keep solid waste (e.g., contaminated gloves, pipette tips, and tubes) separate from liquid waste.

  • Do not mix this compound waste with incompatible chemicals.[4]

Step 2: Waste Collection and Containment

  • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and date.

  • Solid Waste: Collect all contaminated solid materials (e.g., gels, pipette tips, gloves, paper towels) in a designated, sealed plastic bag or container. This container must also be clearly labeled as "Hazardous Waste: this compound".

  • Keep waste containers securely closed when not in use.[5]

Step 3: Storage

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[4][6]

  • Ensure that the storage area is away from sources of ignition and incompatible materials.[3]

Step 4: Disposal Request

  • When the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.[6]

Empty Container Disposal

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[7][8]

  • After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[7]

This compound Disposal Workflow

Cy3B_Disposal_Workflow start Generation of this compound Waste (Liquid or Solid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate liquid_waste Collect Liquid Waste in Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled, Sealed Bag/Container segregate->solid_waste storage Store in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage pickup Request Waste Pickup from EHS storage->pickup end Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.